molecular formula C18H15N4NaO14PS2 B1139075 Ppnds CAS No. 1021868-77-8

Ppnds

Número de catálogo: B1139075
Número CAS: 1021868-77-8
Peso molecular: 629.4 g/mol
Clave InChI: BHWIZHOIIMIBPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potent and selective P2X1 receptor antagonist (pKB = 7.43 in rat vas deferens). Up to 52-fold selective over P2Y1 receptors, and selective over ecto-nucleotidase, α1A-adrenoceptors, A1, A2B, H1 and M3 receptors.

Propiedades

Número CAS

1021868-77-8

Fórmula molecular

C18H15N4NaO14PS2

Peso molecular

629.4 g/mol

Nombre IUPAC

tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate

InChI

InChI=1S/C18H15N4O14PS2.Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);

Clave InChI

BHWIZHOIIMIBPX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]

SMILES canónico

CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])C(=C2)S(=O)(=O)O)COP(=O)(O)O)C=O)O.[Na]

Sinónimos

Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Profile of PPADS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid, commonly known as PPADS, is a cornerstone pharmacological tool in the field of purinergic signaling.[1] It is widely recognized as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2] The ability of PPADS to block these receptors has made it an invaluable agent for elucidating the diverse physiological and pathophysiological roles of P2X-mediated signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of PPADS, complete with detailed experimental protocols and a visualization of its place in cellular signaling.

Chemical Structure and Physicochemical Properties

PPADS is a synthetic compound characterized by a pyridoxal phosphate core linked to an azophenyl disulfonic acid moiety.[2] The most commonly used form in research is the tetrasodium salt.[2]

Chemical Structure of PPADS

  • IUPAC Name: 4-[(E)-{4-formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]pyridin-2-yl}diazenyl]benzene-1,3-disulfonic acid[3]

  • Molecular Formula (Acid Form): C₁₄H₁₄N₃O₁₂PS₂[1][3]

  • Molecular Formula (Tetrasodium Salt): C₁₄H₁₀N₃Na₄O₁₂PS₂[2][4]

  • Molecular Weight (Acid Form): 511.37 g/mol [3]

  • Molecular Weight (Tetrasodium Salt): 599.30 g/mol [4]

  • CAS Number (Acid Form): 149017-66-3[3]

  • CAS Number (Tetrasodium Salt): 192575-19-2[3][4]

The structural features of PPADS, particularly the negatively charged sulfonate and phosphate groups, are crucial for its interaction with positively charged residues within the ATP-binding pocket of P2X receptors.

Quantitative Data Summary

The following table summarizes key quantitative data for PPADS, providing a quick reference for its physical and pharmacological properties.

PropertyValueSource(s)
Molecular Formula (Acid) C₁₄H₁₄N₃O₁₂PS₂[1][3]
Molecular Weight (Acid) 511.4 g/mol [1]
Molecular Formula (Tetrasodium Salt) C₁₄H₁₀N₃Na₄O₁₂PS₂[2][4]
Molecular Weight (Tetrasodium Salt) 599.3 g/mol [2]
Appearance Orange solid[2][3]
Solubility in Water (Tetrasodium Salt) Up to 100 mM[2][3]
λmax 363, 482 nm[2]
IC₅₀ at P2X₁ Receptors 68 nM[2][5]
IC₅₀ at P2X₂ Receptors 1 - 2.6 µM[2]
IC₅₀ at P2X₃ Receptors 214 nM[2][5]
IC₅₀ at P2X₅ Receptors 1 - 2.6 µM[6]

Mechanism of Action and Signaling Pathway

PPADS functions as a non-selective antagonist of P2X receptors. Upon activation by extracellular ATP, these receptors, which are ligand-gated ion channels, open to allow the influx of cations such as Na⁺ and Ca²⁺.[3] This ion flux leads to membrane depolarization and a cascade of downstream cellular events. PPADS inhibits this process by binding to the P2X receptor, though not in a simple competitive manner with ATP. Evidence suggests that PPADS may act at an allosteric site, sterically hindering ATP from accessing its binding pocket and thereby preventing receptor activation.[1]

The following diagram illustrates the P2X receptor signaling pathway and the inhibitory action of PPADS.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X_Receptor Activates PPADS PPADS PPADS->P2X_Receptor Inhibits Cations Na⁺, Ca²⁺ Influx P2X_Receptor->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response

Caption: P2X receptor signaling pathway and the inhibitory effect of PPADS.

Experimental Protocols

To characterize the inhibitory activity of PPADS on P2X receptors, two primary experimental methodologies are employed: electrophysiology (patch-clamp) and calcium imaging assays.

Electrophysiology (Patch-Clamp) Assay for IC₅₀ Determination

This method directly measures the ion flow through P2X receptor channels, offering a high-resolution assessment of antagonist activity.

1. Materials:

  • Cells expressing the P2X receptor of interest (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose; pH adjusted to 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH adjusted to 7.2)

  • P2X receptor agonist (e.g., ATP or α,β-methylene ATP)

  • PPADS stock solution

2. Methodology:

  • Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application: Perfuse the cell with the extracellular solution containing a known concentration of the P2X agonist to elicit an inward current.

  • Antagonist Application: After the agonist-induced current stabilizes, co-perfuse the cell with the agonist and a specific concentration of PPADS. Alternatively, pre-incubate the cell with PPADS for a set duration before agonist application.

  • Data Recording: Record the current responses before, during, and after the application of PPADS.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of various concentrations of PPADS.

    • Calculate the percentage of inhibition for each PPADS concentration.

    • Plot the percentage inhibition against the logarithm of the PPADS concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.[2]

Calcium Imaging Assay for IC₅₀ Determination

This high-throughput method measures the influx of calcium through P2X receptors upon activation.

1. Materials:

  • Cells stably expressing the P2X receptor of interest

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • P2X receptor agonist (e.g., ATP)

  • PPADS stock solution

  • Fluorescent plate reader with an injection system

2. Methodology:

  • Cell Plating: Seed cells into the microplate wells and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[7]

  • Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.[4]

  • Antagonist Incubation:

    • Prepare serial dilutions of PPADS in HBSS.

    • Add the PPADS solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.[4] Include a vehicle control.

  • Agonist Stimulation and Data Acquisition:

    • Place the microplate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a pre-determined concentration of the P2X agonist to all wells simultaneously using an automated dispenser.

    • Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 1-5 minutes).[4]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium.

    • Calculate the percentage of inhibition for each PPADS concentration relative to the control (agonist only) response.[4]

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a P2X receptor antagonist like PPADS.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Characterization cluster_selectivity_profiling Selectivity Profiling Primary_Assay High-Throughput Calcium Imaging Assay Dose_Response Dose-Response Curve Generation (IC₅₀ Determination) Primary_Assay->Dose_Response Hits Electrophysiology Electrophysiology (Patch-Clamp) for Mechanism of Action Dose_Response->Electrophysiology Confirmed Hits Selectivity_Panel Testing against other P2X and P2Y receptor subtypes Electrophysiology->Selectivity_Panel

Caption: A typical experimental workflow for validating a P2X receptor antagonist.

Conclusion

PPADS remains a pivotal pharmacological agent for the investigation of P2X receptor function. Its well-defined chemical structure, characterized physicochemical properties, and established mechanism of action make it a reliable tool for both in vitro and in vivo studies. This technical guide provides the essential information and protocols to facilitate its effective and appropriate use in research and drug development endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of PPADS in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized, non-selective antagonist of purinergic P2 receptors. Initially identified as a selective antagonist for P2X receptors, subsequent research has demonstrated its activity across various P2X and some P2Y receptor subtypes, albeit with differing potencies. Its mechanism of action is complex, primarily characterized by non-competitive antagonism at an allosteric site accessible from the extracellular environment.[1] This guide provides a comprehensive overview of PPADS's mechanism of action, its selectivity profile, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction to Purinergic Signaling and PPADS

Purinergic signaling is a fundamental form of extracellular communication mediated by purine and pyrimidine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[2] These molecules act on purinergic receptors, which are broadly classified into P1 receptors (responsive to adenosine) and P2 receptors (responsive to nucleotides like ATP and ADP).[2] The P2 receptor family is further divided into two main classes:

  • P2X Receptors: Ligand-gated ion channels that form trimeric complexes permeable to cations upon activation by ATP.[3][4] There are seven mammalian P2X subunits (P2X1-7).[5]

  • P2Y Receptors: G protein-coupled receptors (GPCRs) activated by a range of purine and pyrimidine nucleotides. There are eight mammalian P2Y subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).

PPADS emerged as a key pharmacological tool for dissecting the roles of these receptors in various physiological and pathological processes, including neurotransmission, inflammation, and pain.[6][7]

Mechanism of Action of PPADS

The primary mechanism of PPADS is non-competitive antagonism, particularly at P2X receptors.[1][8] This mode of action is supported by several key experimental observations:

  • Reduction of Maximal Response: PPADS decreases the maximal response to ATP without significantly altering the agonist's EC50 value.[1][8] For instance, at a concentration of 2.5 μM, PPADS was found to reduce the maximal ATP-activated current by 51%.[8]

  • Allosteric Binding: The inhibition by PPADS is not overcome by increasing concentrations of the agonist (ATP), suggesting it does not bind to the same orthosteric site.[1] Instead, it is proposed to act at an allosteric site on the receptor-channel complex that is accessible from the extracellular side.[1][8]

  • Lack of Use-Dependence: The inhibitory effect of PPADS is not dependent on the receptor being in an activated or open state.[8] Pre-incubation with PPADS before ATP application can eliminate the gradual decline in current, indicating that it can bind to the receptor in its resting state.[1][8]

  • Voltage-Independence: The inhibitory action of PPADS on ATP-activated currents is independent of the membrane potential.[8]

  • Slow Kinetics: PPADS exhibits slow onset and offset kinetics. The recovery from inhibition is also slow and its rate is dependent on the concentration of PPADS, not the agonist.[8]

While predominantly non-competitive, some studies have suggested a competitive component to its action at certain receptors, indicating a complex and potentially receptor-subtype-dependent mechanism.[9]

Receptor Selectivity and Quantitative Data

PPADS is considered a non-selective P2 antagonist, displaying activity at multiple P2X and some P2Y receptors.[10][11] Its initial characterization as a selective P2X antagonist has been refined over time, with studies showing it can also block certain P2Y subtypes, particularly P2Y₁.[12][13]

Table 1: Inhibitory Potency (IC50/Ki) of PPADS at Various Purinergic Receptor Subtypes

Receptor SubtypeSpecies/SystemPotency (IC50/Ki)Reference(s)
P2X Receptors
P2X₁Recombinant1 - 2.6 μM[10][14]
P2X₁Recombinant Rat68 nM[9]
P2X₂Recombinant1 - 2.6 μM[10][14]
P2X₃Recombinant1 - 2.6 μM[10][14]
P2X₃Recombinant Rat214 nM[9]
P2X₅Recombinant1 - 2.6 μM[10][14]
P2X (General)Bullfrog DRG Neurons2.5 ± 0.03 μM[1][8]
P2Y Receptors
P2Y-likeBovine Aortic Endothelial Cells-[12]
P2Y₂-likeNative~0.9 mM[10][14]
P2Y₄Recombinant~15 mM[10][14]
P2U (P2Y₂)Human (transfected cells)> 30 μM (no effect)[15]
P2YTurkey (transfected cells)Apparent pA₂ = 5.98[15]

Note: Potency values can vary significantly depending on the experimental system (e.g., species, recombinant vs. native receptors, assay conditions).

It is also important to note that PPADS can inhibit ecto-ATPase activity, which can complicate the interpretation of results by increasing the local concentration of ATP.[13]

Signaling Pathways and Experimental Workflows

Visualizing the interactions and experimental processes is crucial for understanding the role of PPADS.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ion Channel) ATP->P2X Activates P2Y P2Y Receptor (GPCR) ATP->P2Y Activates PPADS PPADS PPADS->P2X Inhibits (Allosteric) PPADS->P2Y Inhibits Ion_Influx Cation Influx (Ca²⁺, Na⁺) P2X->Ion_Influx G_Protein G Protein Activation P2Y->G_Protein Response Cellular Response Ion_Influx->Response Downstream Downstream Signaling (e.g., PLC, Ca²⁺ release) G_Protein->Downstream Downstream->Response

Caption: General overview of purinergic signaling and PPADS antagonism.

PPADS_Mechanism cluster_receptor P2X Receptor Complex (Trimer) Orthosteric Orthosteric Site (ATP Binding) Conformation_Change Conformational Change Orthosteric->Conformation_Change Allosteric Allosteric Site (PPADS Binding) Allosteric->Conformation_Change Prevents Channel Ion Channel Pore ATP ATP ATP->Orthosteric PPADS PPADS PPADS->Allosteric Channel_Opening Channel Opening Conformation_Change->Channel_Opening Channel_Blocked Channel Remains Closed Conformation_Change->Channel_Blocked

Caption: Non-competitive, allosteric inhibition of P2X receptors by PPADS.

Electrophysiology_Workflow Start Start: Prepare Cells Expressing P2X Receptors Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Control Record Control Current (Apply ATP alone) Patch->Control Incubate Apply PPADS (Pre-incubation) Control->Incubate Test Record Test Current (Apply ATP + PPADS) Incubate->Test Washout Washout PPADS and Record Recovery Test->Washout Analyze Analyze Data: Compare Current Amplitudes, Calculate IC50 Washout->Analyze

Caption: Typical workflow for characterizing PPADS using patch-clamp electrophysiology.

Key Experimental Protocols

The characterization of PPADS's mechanism of action relies on several key methodologies.

This technique is fundamental for directly measuring the ion flow through P2X receptor channels in response to ATP and its inhibition by PPADS.

  • Objective: To characterize the kinetics, concentration-dependence, and voltage-dependence of PPADS inhibition on ATP-activated currents.

  • Methodology:

    • Cell Preparation: Culture cells (e.g., dorsal root ganglion neurons or a cell line like HEK293) endogenously or recombinantly expressing the P2X receptor subtype of interest.[8]

    • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ.

    • Pipette Solution (Intracellular): A typical solution contains (in mM): 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

    • External Solution: A standard extracellular solution contains (in mM): 150 NaCl, 5 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose, adjusted to pH 7.4 with NaOH.

    • Procedure:

      • Establish a whole-cell recording configuration on a selected cell, clamping the membrane potential at a holding potential (e.g., -60 mV).

      • Obtain a control response by applying a known concentration of ATP (e.g., 10 μM) using a rapid solution exchange system.

      • To determine the IC50, apply various concentrations of PPADS (e.g., 0.5-10 μM) for a set pre-incubation period before co-application with ATP.[8]

      • Record the peak inward current for each condition.

      • Perform a washout step by perfusing with the external solution to observe the reversibility of the inhibition.

    • Data Analysis: Normalize the peak current in the presence of PPADS to the control response. Plot the percent inhibition against the log concentration of PPADS and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This biochemical assay is used to measure the activation of Gq-coupled P2Y receptors (like P2Y₁) by quantifying the production of the second messenger inositol phosphate (IP).

  • Objective: To determine if PPADS can antagonize Gq-coupled P2Y receptors.

  • Methodology:

    • Cell Preparation: Use cells expressing the target P2Y receptor (e.g., bovine aortic endothelial cells or transfected 1321N1 cells).[12][15]

    • Labeling: Incubate cells overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.

    • Procedure:

      • Wash the cells to remove unincorporated [³H]-inositol.

      • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., LiCl) to allow for the accumulation of IPs.

      • Add PPADS at the desired concentration for a pre-incubation period.

      • Stimulate the cells with a P2Y agonist (e.g., 2MeSATP for P2Y₁).[12][15]

      • Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

    • IP Separation: Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex columns).

    • Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

    • Data Analysis: Compare the amount of IP accumulation in the presence and absence of PPADS to determine the extent of inhibition.

Conclusion and Future Directions

PPADS remains a valuable, albeit non-selective, tool in purinergic signaling research. Its well-characterized non-competitive mechanism of action at P2X receptors provides a basis for interpreting experimental data. However, its cross-reactivity with some P2Y subtypes and its effect on ectonucleotidases necessitate careful experimental design and data interpretation. Future research and drug development efforts have focused on using the PPADS chemical scaffold to design more potent and subtype-selective P2X receptor antagonists, which could serve as potential therapeutics for conditions like chronic pain and inflammation.[16]

References

A Technical Guide to Pyridoxal-phosphate-6-azophenyl-2',5'-disulfonic acid (PPADS): Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridoxal-phosphate-6-azophenyl-2',5'-disulfonic acid (PPADS), a seminal antagonist of P2X purinergic receptors. The discovery and subsequent investigation of PPADS have been instrumental in delineating the physiological and pathophysiological roles of these ATP-gated ion channels. While the specific isomer, pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid, is noted in the literature, the vast majority of research has focused on the 2',5'-disulfonic acid variant, which will be the primary subject of this document.

Discovery and Historical Context

The journey to understanding purinergic signaling began with the initial recognition of adenosine triphosphate (ATP) as a signaling molecule. This led to the classification of its receptors into P1 (adenosine-sensitive) and P2 (ATP-sensitive) types. The P2 receptors were further subdivided into metabotropic P2Y and ionotropic P2X receptors.

The development of selective antagonists was a critical step in isolating and characterizing the function of these receptor subtypes. In the early 1990s, a research group led by J. S. Fedan at the National Institute for Occupational Safety and Health synthesized a series of pyridoxal phosphate derivatives to probe the structure of the P2X receptor's ATP-binding site. Among these, PPADS emerged as a potent and relatively selective, though non-competitive, antagonist of P2X receptors. Its discovery, first reported by Lambrecht et al. in 1992, provided the scientific community with a vital chemical tool to explore the pharmacology of P2X-mediated signaling.

Chemical Properties and Mechanism of Action

PPADS is a structural analogue of pyridoxal phosphate (PLP), a coenzyme form of vitamin B6. The key modification is the addition of an azophenyl-disulfonic acid group, which confers its antagonistic properties.

The mechanism of action of PPADS is primarily non-competitive antagonism at P2X receptors. It is believed to interact with positively charged amino acid residues, such as lysine, within the receptor's extracellular loop. This interaction is thought to induce a conformational change that prevents the channel from opening in response to ATP binding. The antagonism is generally reversible, although this can be dependent on the specific P2X receptor subtype and the concentration of PPADS used.

Quantitative Data: P2X Receptor Antagonism

The inhibitory activity of PPADS varies across the different P2X receptor subtypes. This differential affinity has been crucial for classifying these receptors and understanding their distinct physiological roles. The following table summarizes the reported inhibitory constants (IC₅₀ or pA₂) of PPADS for various P2X receptors.

P2X Receptor SubtypeSpeciesPreparationAgonistIC₅₀ (μM)Reference
P2X₁RatVas deferensα,β-meATP1-10Lambrecht et al. (1992)
P2X₂RatPC12 cellsATP~10Evans et al. (1995)
P2X₃RatNociceptive neuronsα,β-meATP~1Crowe et al. (1995)
P2X₅RatCultured cellsATP>100 (insensitive)Garcia-Guzman et al. (1997)
P2X₇HumanLymphocytesBzATP~10Michel et al. (1997)

Note: IC₅₀ values can vary depending on the experimental conditions, such as the agonist concentration and the specific cell type or tissue preparation used.

Experimental Protocols

The following are generalized protocols for key experiments involving PPADS. Researchers should consult the original publications for specific details and optimizations.

Synthesis of PPADS

The synthesis of PPADS is typically achieved through the diazotization of 2-amino-5-sulfobenzoic acid, followed by a coupling reaction with pyridoxal-5'-phosphate.

Materials:

  • Pyridoxal-5'-phosphate

  • 2-Amino-5-sulfobenzoic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Appropriate buffers and solvents for purification

Procedure:

  • Dissolve 2-amino-5-sulfobenzoic acid in hydrochloric acid and cool to 0-5°C.

  • Add a solution of sodium nitrite dropwise to the cooled solution to form the diazonium salt.

  • Prepare a solution of pyridoxal-5'-phosphate in an alkaline buffer (e.g., sodium carbonate).

  • Slowly add the diazonium salt solution to the pyridoxal-5'-phosphate solution while maintaining a low temperature and alkaline pH.

  • Allow the coupling reaction to proceed for several hours.

  • Purify the resulting PPADS using column chromatography (e.g., Sephadex LH-20).

  • Verify the identity and purity of the compound using techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry.

In Vitro Assay of P2X Receptor Antagonism

This protocol describes a method for assessing the inhibitory effect of PPADS on P2X receptors expressed in a heterologous system (e.g., HEK293 cells) using two-electrode voltage clamp electrophysiology.

Materials:

  • HEK293 cells expressing the P2X receptor of interest

  • Cell culture medium and reagents

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

  • Agonist solution (e.g., ATP or α,β-meATP)

  • PPADS stock solution

  • Two-electrode voltage clamp setup

Procedure:

  • Culture HEK293 cells expressing the target P2X receptor subtype.

  • Place a cell in the recording chamber and perfuse with the external solution.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the P2X receptor agonist to elicit an inward current and establish a baseline response.

  • Wash out the agonist and allow the cell to recover.

  • Pre-incubate the cell with varying concentrations of PPADS for a defined period.

  • Co-apply the agonist and PPADS, and record the resulting current.

  • Calculate the percentage inhibition of the agonist-induced current at each PPADS concentration.

  • Plot the concentration-response curve and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of P2X receptor antagonism by PPADS and a typical experimental workflow for its characterization.

P2X_Antagonism cluster_receptor P2X Receptor P2X P2X Receptor (Closed State) P2X_Open P2X Receptor (Open State) P2X->P2X_Open Conformational Change P2X_Blocked P2X Receptor (PPADS-Blocked) P2X->P2X_Blocked Ion_Influx Cation Influx (Na+, Ca2+) P2X_Open->Ion_Influx No_Influx No Cation Influx P2X_Blocked->No_Influx ATP ATP (Agonist) ATP->P2X Binds PPADS PPADS (Antagonist) PPADS->P2X Binds to Allosteric Site

Caption: Mechanism of P2X receptor antagonism by PPADS.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay cluster_analysis Data Analysis Synthesis Chemical Synthesis of PPADS Purification Column Chromatography Synthesis->Purification Verification Spectroscopic Verification (NMR, MS) Purification->Verification Cell_Culture Express P2X Receptors in HEK293 Cells Verification->Cell_Culture Use Purified PPADS Electrophysiology Two-Electrode Voltage Clamp Cell_Culture->Electrophysiology Data_Acquisition Record Agonist-Evoked Currents +/- PPADS Electrophysiology->Data_Acquisition CR_Curve Concentration-Response Curve Generation Data_Acquisition->CR_Curve IC50_Calc IC50 Determination CR_Curve->IC50_Calc

Caption: Experimental workflow for PPADS characterization.

Conclusion

PPADS has been a cornerstone in the field of purinergic signaling for decades. Its discovery and application have enabled significant progress in understanding the diverse functions of P2X receptors, from neurotransmission and inflammation to pain perception. While newer, more potent, and subtype-selective P2X antagonists have since been developed, the foundational role of PPADS in the history and ongoing research of purinergic pharmacology remains undeniable. This guide serves as a testament to its importance and a resource for researchers continuing to unravel the complexities of ATP signaling.

PPADS as a Non-Selective P2X Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), a widely utilized yet complex pharmacological tool in the study of purinergic signaling. This document details its mechanism of action as a non-selective antagonist of P2X receptors, presents its pharmacological profile through structured data, outlines key experimental protocols for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction: P2X Receptors and the Role of PPADS

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] These receptors are trimers composed of seven distinct subunits (P2X1-P2X7) that can form both homomeric and heteromeric channels.[1] Their activation mediates the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of a wide array of downstream signaling events. P2X receptors are ubiquitously expressed and play critical roles in a multitude of physiological processes, including neurotransmission, inflammation, smooth muscle contraction, and pain perception.

PPADS is a synthetic derivative of pyridoxal-5'-phosphate that has been instrumental in the pharmacological characterization of P2X receptors.[2] It is recognized as a non-selective antagonist, exhibiting varying degrees of potency across different P2X receptor subtypes and also displaying activity at some P2Y G-protein-coupled purinergic receptors.[2][3] This lack of selectivity, while a limitation for therapeutic applications, has made PPADS a valuable tool for initial characterization and for distinguishing P2X-mediated responses from those of other receptor families.

Mechanism of Action

The inhibitory action of PPADS on P2X receptors is multifaceted and not fully elucidated. Evidence suggests a complex, non-competitive mechanism of antagonism.[2][4] While it can compete with ATP for binding, it is not a simple orthosteric competitor.[5] Studies indicate that PPADS may bind to an allosteric site on the receptor, accessible from the extracellular environment, which in turn prevents the conformational changes necessary for channel opening upon ATP binding.[2][4]

Molecular docking and mutagenesis studies have identified key positively charged amino acid residues within the ATP-binding pocket and surrounding regions that are crucial for the interaction with the negatively charged sulfonate and phosphate groups of PPADS.[1] This electrostatic interaction is thought to stabilize the receptor in a closed or non-activatable state.[1] The onset of inhibition by PPADS is typically slow and the washout can be prolonged, suggesting a high-affinity binding and slow dissociation from the receptor.[4]

Pharmacological Profile of PPADS

The potency of PPADS varies considerably across the different P2X receptor subtypes and also shows activity at several P2Y receptors, highlighting its non-selective nature. The following tables summarize the half-maximal inhibitory concentration (IC50) values of PPADS for various human P2X and P2Y receptor subtypes. It is important to note that these values can vary depending on the experimental system (e.g., cell type, expression system) and conditions.

Table 1: Inhibitory Potency (IC50) of PPADS at Human P2X Receptors

Receptor SubtypeIC50 (µM)
P2X10.068 - 2.6[6]
P2X21 - 2.6
P2X30.214 - 2.6[6]
P2X4~30[7]
P2X51 - 2.6
P2X6Not determined
P2X71 - 4[5]

Table 2: Inhibitory Potency (IC50) of PPADS at Human P2Y Receptors

Receptor SubtypeIC50 (µM)
P2Y1~10
P2Y2~900
P2Y4~15000
P2Y6-
P2Y11-
P2Y12-
P2Y13>10

Experimental Protocols

The characterization of PPADS as a P2X receptor antagonist relies on a variety of in vitro techniques. Below are detailed methodologies for two key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the activity of ion channels, allowing for direct measurement of ion currents and the effects of antagonists.

Objective: To determine the IC50 and mechanism of inhibition of PPADS on a specific P2X receptor subtype.

Materials:

  • HEK293 cells stably expressing the human P2X receptor of interest.

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (ECS): 147 mM NaCl, 10 mM HEPES, 13 mM Glucose, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4.

  • Intracellular solution (ICS): 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP; pH 7.2.

  • ATP (agonist) stock solution.

  • PPADS (antagonist) stock solution.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing the target P2X receptor onto glass coverslips 24-48 hours prior to the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with ICS.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with ECS.

    • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at -60 mV.

  • Agonist Application: Apply a concentration of ATP that elicits a submaximal current (e.g., EC20) to establish a stable baseline response.

  • Antagonist Application: Co-apply the same concentration of ATP with increasing concentrations of PPADS. Allow sufficient time for the inhibitory effect to reach a steady state.

  • Data Analysis: Measure the peak inward current in the presence of each PPADS concentration. Normalize the data to the control ATP response and plot the percentage of inhibition against the PPADS concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Imaging Assay

This fluorescence-based assay measures the influx of Ca²⁺ through P2X receptor channels upon activation.

Objective: To determine the potency of PPADS in inhibiting ATP-induced calcium influx.

Materials:

  • HEK293 cells stably expressing the human P2X receptor of interest.

  • 96-well black, clear-bottom plates.

  • Fluo-4 AM or other suitable calcium indicator dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • ATP (agonist) stock solution.

  • PPADS (antagonist) stock solution.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed HEK293 cells into 96-well plates and grow to confluence.

  • Dye Loading:

    • Wash cells with Assay Buffer.

    • Incubate cells with Fluo-4 AM (2-5 µM) in Assay Buffer for 45-60 minutes at 37°C.

    • Wash cells twice with Assay Buffer to remove extracellular dye.

  • Antagonist Incubation: Add various concentrations of PPADS to the wells and incubate for 10-20 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a concentration of ATP (typically EC80) to stimulate the cells.

    • Record the fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the control (ATP alone) and plot the percentage of inhibition against the PPADS concentration. Fit the data to determine the IC50 value.

Visualizations

P2X Receptor Signaling Pathway and PPADS Inhibition

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X P2X Receptor (Closed) ATP->P2X Binds PPADS PPADS (Antagonist) PPADS->P2X Inhibits P2X_open P2X Receptor (Open) P2X->P2X_open Activates Cations Na⁺, Ca²⁺ Influx P2X_open->Cations Depolarization Membrane Depolarization Cations->Depolarization Signaling Downstream Signaling Depolarization->Signaling Response Cellular Response Signaling->Response

Caption: P2X receptor signaling pathway and inhibition by PPADS.

Experimental Workflow for P2X Antagonist Characterization

Experimental_Workflow start Start cell_culture Cell Culture (HEK293 expressing P2X receptor) start->cell_culture electrophysiology Whole-Cell Patch-Clamp cell_culture->electrophysiology calcium_imaging Calcium Imaging Assay cell_culture->calcium_imaging agonist_application Apply Agonist (ATP) (Establish baseline) electrophysiology->agonist_application calcium_imaging->agonist_application antagonist_application Apply Agonist + PPADS (Concentration-response) agonist_application->antagonist_application data_acquisition Data Acquisition (Current / Fluorescence) antagonist_application->data_acquisition data_analysis Data Analysis (Normalization, Curve Fitting) data_acquisition->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Caption: A typical experimental workflow for characterizing a P2X receptor antagonist.

Conclusion

PPADS remains a cornerstone pharmacological tool for the initial investigation of P2X receptor function. Its broad-spectrum antagonism, while a limitation for clinical use, provides a valuable means to probe the involvement of P2X receptors in various physiological and pathophysiological processes. A thorough understanding of its complex mechanism of action and its non-selective profile, as detailed in this guide, is crucial for the accurate interpretation of experimental results. The provided protocols and visualizations serve as a practical resource for researchers aiming to effectively utilize PPADS in their studies of purinergic signaling. As the field moves towards more subtype-selective antagonists, the foundational knowledge gained from studies with PPADS continues to be invaluable.

References

The Dual-Edged Sword: A Technical Guide to the Biological Functions and Targets of PPADS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling.[1] Initially characterized as a potent, non-selective antagonist of P2X purinergic receptors, subsequent research has revealed a more complex pharmacological profile.[2] This technical guide provides an in-depth overview of the biological functions and molecular targets of PPADS, presenting quantitative data, detailed experimental protocols, and visual representations of its interactions with key signaling pathways. Understanding the multifaceted nature of PPADS is critical for the accurate interpretation of experimental results and for its potential application in drug development.

Core Biological Function: P2 Receptor Antagonism

PPADS primarily functions as an antagonist of P2 receptors, a family of cell surface receptors activated by extracellular nucleotides like ATP and ADP.[1] These receptors are broadly classified into two families: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors).[3][4]

P2X Receptor Antagonism

PPADS is a potent, non-selective antagonist of several P2X receptor subtypes.[5][6] Its mechanism of action is primarily non-competitive, suggesting it binds to an allosteric site on the receptor, thereby preventing the conformational changes necessary for channel opening upon ATP binding.[1][7] This inhibition is often characterized by a slow onset and long-lasting effects.[1]

P2Y Receptor Antagonism

While best known for its action on P2X receptors, PPADS also exhibits antagonist activity at certain P2Y receptor subtypes, although generally with lower potency.[6][8] Its effects on P2Y receptors are subtype-dependent, highlighting the need for careful consideration of the specific receptor populations present in an experimental system. For instance, PPADS has been shown to inhibit P2Y1-like receptors but is largely ineffective against P2Y2 and human P2Y4 receptors.[6][8]

Off-Target Activities and Other Biological Functions

Beyond its primary role as a P2 receptor antagonist, PPADS has been demonstrated to interact with other biological targets, which can contribute to its overall pharmacological effect and necessitate careful experimental design to avoid misinterpretation of data.

Inhibition of Ecto-Nucleotidases

PPADS is a known inhibitor of ecto-nucleotidases, a family of cell surface enzymes responsible for the hydrolysis of extracellular nucleotides.[9][10] These enzymes, including ecto-apyrase (NTPDase1) and ecto-ATPase, play a crucial role in regulating the concentration of ATP and other nucleotides in the extracellular space, thereby modulating purinergic signaling.[9] Inhibition of these enzymes by PPADS can lead to an accumulation of extracellular ATP, which can complicate the interpretation of its antagonist effects on P2 receptors.[10]

Interaction with STAT Proteins

Recent evidence has emerged indicating that PPADS can also inhibit the activity of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT4, STAT5a, and STAT5b.[11][12] STATs are critical components of cytokine signaling pathways, and this off-target effect of PPADS could have significant implications in studies related to inflammation and immunology.

Other Reported Effects

PPADS has also been reported to inhibit the reverse mode of the Na+/Ca2+ exchanger.[5] Additionally, in some cellular contexts, it has been shown to interfere with downstream signaling events, such as arachidonic acid release, in a manner that may be independent of P2 receptor antagonism.[8]

Quantitative Data Summary

The following tables summarize the reported inhibitory potencies of PPADS against its various molecular targets. These values can vary depending on the experimental system and conditions.

Table 1: Inhibitory Potency of PPADS at P2X Receptors

P2X Receptor SubtypeReported IC50 / pA2Species / SystemReference(s)
P2X1IC50: 68 nM - 2.6 µMRecombinant[5][13]
P2X2IC50: 1 - 2.6 µMRecombinant[5][14]
P2X3IC50: 214 nM - 2.6 µMRecombinant[5][13]
P2X4IC50: 28 µMRecombinant[6]
P2X5IC50: 1 - 2.6 µMRecombinant[5][14]
P2X7ActiveRecombinant[15]

Table 2: Inhibitory Potency of PPADS at P2Y Receptors

P2Y Receptor SubtypeReported IC50 / pA2Species / SystemReference(s)
P2Y1-likepA2: ~6.0Native[6]
P2Y2-likeIC50: ~0.9 mMNative[5][14]
P2Y4IC50: ~15 mMRecombinant[5][14]

Table 3: Inhibitory Potency of PPADS on Other Targets

TargetReported IC50SystemReference(s)
Ecto-NPPaseIC50: 12 µMC6 Glioma Cells[10]
Ecto-ATPaseIC50: ~10-100 µMVarious Cell Lines[16]
STAT4IC50: 2.2 µMFP Assay[11]
STAT5aIC50: 1.5 µMFP Assay[11]
STAT5bIC50: 2.0 µMFP Assay[11]
STAT3IC50: 22.6 µMFP Assay[11]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PPADS.

P2X_Signaling_Pathway P2X Receptor Signaling and PPADS Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated Ion Channel) ATP->P2X_Receptor Binds & Activates PPADS PPADS PPADS->P2X_Receptor Allosterically Inhibits Ion_Influx Na+ / Ca2+ Influx P2X_Receptor->Ion_Influx Channel Opens Cellular_Response Cellular Response (e.g., Depolarization, Ca2+ signaling) Ion_Influx->Cellular_Response Leads to

Caption: P2X Receptor Signaling and PPADS Inhibition.

P2Y_Signaling_Pathway P2Y Receptor Signaling and PPADS Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nucleotide ATP / ADP P2Y_Receptor P2Y Receptor (GPCR) Nucleotide->P2Y_Receptor Binds & Activates PPADS PPADS PPADS->P2Y_Receptor Inhibits (Subtype-dependent) G_Protein G Protein (Gq/11, Gi, Gs) P2Y_Receptor->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Produces Downstream_Signaling Downstream Signaling Second_Messengers->Downstream_Signaling Activate Ecto_Nucleotidase_Inhibition_Workflow Experimental Workflow: Ecto-Nucleotidase Inhibition Assay Start Start: Cell Culture expressing ecto-nucleotidases Incubate_PPADS Incubate cells with varying concentrations of PPADS Start->Incubate_PPADS Add_Substrate Add nucleotide substrate (e.g., ATP) Incubate_PPADS->Add_Substrate Incubate_Time_Course Incubate for defined time points Add_Substrate->Incubate_Time_Course Collect_Supernatant Collect supernatant Incubate_Time_Course->Collect_Supernatant Analyze_Metabolites Analyze nucleotide and metabolite concentrations (e.g., by HPLC) Collect_Supernatant->Analyze_Metabolites Calculate_Inhibition Calculate percentage inhibition of nucleotide hydrolysis Analyze_Metabolites->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

PPADS in Neurotransmission Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a cornerstone pharmacological tool in the investigation of purinergic signaling, a critical pathway in neurotransmission. This guide provides a comprehensive technical overview of PPADS, its mechanism of action, pharmacological profile, and its application in experimental neuroscience, with a focus on practical data and methodologies for the research community.

Core Mechanism of Action

PPADS is primarily recognized as a non-selective antagonist of the P2X receptor family, a group of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] Its inhibitory action is not straightforwardly competitive with ATP. Instead, research suggests a complex, non-competitive mechanism where PPADS binds to an allosteric site accessible from the extracellular environment.[1][2] This binding is thought to sterically hinder ATP from accessing its binding pocket, thus preventing receptor activation.[1] Molecular docking and mutagenesis studies have started to elucidate the specific binding site, highlighting the importance of positively charged residues that interact with the negatively charged groups on PPADS.[1][3] This interaction stabilizes the P2X receptor in a closed or non-activatable state.[1] The onset of inhibition by PPADS is characteristically slow and long-lasting.[1]

Quantitative Pharmacological Data

The inhibitory potency of PPADS varies across different P2X receptor subtypes. The following table summarizes key quantitative data from electrophysiological and binding studies.

Receptor SubtypeSpeciesPreparationIC50 ValueReference
P2X (general) BullfrogDorsal Root Ganglion Neurons2.5 ± 0.03 µM[2][4]
P2X1 RatRecombinant (Xenopus oocytes)68 nM[5]
P2X1 HumanRecombinant~1-3 µM[3]
P2X2 HumanRecombinant~1-3 µM[3]
P2X3 RatRecombinant (Xenopus oocytes)214 nM[5]
P2X3 HumanRecombinant~1-3 µM[3]
P2X4 HumanRecombinant~30 µM[3]
P2X5 HumanRecombinant~1-3 µM[3]
P2X7 HumanRecombinant~1-3 µM[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of PPADS action on P2X receptor signaling and a typical experimental workflow for its characterization.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Binds to orthosteric site PPADS PPADS PPADS->P2X_Receptor Binds to allosteric site Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response

Figure 1: PPADS Inhibition of P2X Receptor Signaling.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Dissection (e.g., DRG neurons) Patch_Clamp Whole-Cell Patch-Clamp Setup Cell_Culture->Patch_Clamp Control_Response Record Control ATP-activated Current Patch_Clamp->Control_Response PPADS_Application Bath Application of PPADS Control_Response->PPADS_Application Test_Response Record ATP-activated Current in presence of PPADS PPADS_Application->Test_Response Data_Analysis Measure Current Amplitude (Peak and Steady-State) Test_Response->Data_Analysis IC50_Calculation Calculate IC50 from Concentration-Response Curve Data_Analysis->IC50_Calculation

Figure 2: Electrophysiological Workflow for PPADS Characterization.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of ATP-Activated Currents

This protocol is adapted from studies characterizing PPADS inhibition of ATP-activated currents in dorsal root ganglion (DRG) neurons.[2][4]

1. Cell Preparation:

  • Isolate DRG neurons from the chosen animal model (e.g., bullfrog) in accordance with approved animal care and use protocols.[2]

  • Culture the neurons on a suitable substrate (e.g., collagen-coated glass coverslips).

2. Electrophysiological Recording:

  • Use an inverted microscope to visualize the neurons.[2]

  • Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (2-5 MΩ resistance).

  • The internal pipette solution should contain (in mM): 120 KCl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES, and 2 ATP-Mg, adjusted to pH 7.2.

  • The external solution should contain (in mM): 110 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4.

  • Hold the membrane potential at a constant voltage (e.g., -60 mV).

3. Drug Application:

  • Apply ATP and PPADS using a gravity-fed perfusion system.

  • To determine the IC50, apply a fixed concentration of ATP (e.g., 2.5 µM) and co-apply varying concentrations of PPADS (e.g., 0.5–10 µM).[2]

  • Pre-apply PPADS for a set duration (e.g., 5-30 seconds) before the co-application with ATP to account for its slow onset of action.[2]

4. Data Analysis:

  • Record the peak and steady-state current amplitudes.

  • Calculate the percentage inhibition of the ATP-activated current by PPADS at each concentration.

  • Fit the concentration-response data to a logistic equation to determine the IC50 value.[2]

In Vivo Models of Neuropathic Pain

PPADS has been instrumental in demonstrating the role of P2X receptors in pain signaling.[6][7]

1. Animal Model:

  • Induce mononeuropathy in mice via chronic constriction injury of the sciatic nerve.[6]

2. Drug Administration:

  • Administer PPADS intraperitoneally at various doses (e.g., up to 25 mg/kg) daily, starting on a specific day post-injury (e.g., day 3).[6]

3. Behavioral Testing:

  • Assess tactile allodynia using von Frey filaments.

  • Measure thermal hyperalgesia using a plantar test apparatus.

  • Conduct these tests at multiple time points to evaluate the time-dependent effects of PPADS.[6][7]

4. Molecular and Cellular Analysis:

  • Following behavioral testing, collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, spinal cord, thalamus).[6]

  • Perform immunohistochemistry or Western blotting to measure the expression of neuronal activation markers (e.g., Fos) and inflammatory mediators (e.g., IL-1β, IL-6, iNOS, nNOS).[6][7]

In Vivo Model of Experimental Stroke

The neuroprotective potential of PPADS has been investigated in models of cerebral ischemia.[8][9]

1. Animal Model:

  • Induce permanent middle cerebral artery occlusion (MCAO) in spontaneously hypertensive rats.[8][9]

2. Drug Administration:

  • Administer PPADS intracerebroventricularly 15 minutes prior to MCAO.[8][9]

3. Functional and Morphological Assessment:

  • Monitor functional recovery using quantitative electroencephalography (qEEG) and motor function tests (e.g., beam walking, rotarod).[8]

  • Measure infarct volume at various time points (e.g., days 1, 7, and 28) using magnetic resonance imaging (MRI).[8]

  • Assess apoptosis in the peri-infarct area using TUNEL staining.[8][9]

Applications and Limitations

PPADS has been a valuable tool for:

  • Differentiating between P2X and P2Y receptor-mediated responses in some neuronal preparations.[2]

  • Elucidating the role of P2X receptors in nociceptive neurotransmission and neuromodulation.[2][10]

  • Investigating the involvement of purinergic signaling in pathological conditions such as neuropathic pain and stroke.[6][8][9]

However, researchers must consider its limitations:

  • Lack of Selectivity: PPADS is a non-selective antagonist and can also affect certain P2Y receptors.[1]

  • Complex Kinetics: Its slow onset and offset of inhibition require careful consideration in experimental design.[1]

References

An In-depth Technical Guide to the Molecular Weight and Chemical Properties of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a cornerstone pharmacological tool in the study of purinergic signaling. First introduced as a selective antagonist of P2 purinoceptors in 1992, it has since been widely used to investigate the physiological and pathological roles of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1] This technical guide provides a comprehensive overview of the molecular weight, chemical properties, and experimental applications of PPADS, with a focus on its commonly used tetrasodium salt form.

Chemical and Physical Properties

PPADS is a synthetic compound, and its chemical and physical properties are crucial for its effective use in experimental settings. The most frequently utilized form is the tetrasodium salt.

PropertyValue
Chemical Name Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium salt
Molecular Formula C₁₄H₁₀N₃Na₄O₁₂PS₂
Molecular Weight 599.3 g/mol (anhydrous basis)
CAS Number 192575-19-2
Appearance Orange to dark orange solid
Solubility Soluble in water up to 100 mM
Purity ≥98% (by HPLC)
Storage Store desiccated at -20°C

Mechanism of Action

PPADS functions as a non-selective antagonist of P2X receptors. It is believed to act as an ATP mimetic, competing with ATP for its binding site on P2 receptors.[2] This prevents the conformational changes required for channel opening and subsequent cation influx. While it is a broad-spectrum P2X antagonist, its potency varies across different receptor subtypes.

Receptor SubtypeInhibitory Concentration (IC₅₀)
P2X168 nM[2]
P2X21 - 2.6 µM
P2X3214 nM[2]
P2X51 - 2.6 µM
P2Y2-like (native)~0.9 mM
P2Y4 (recombinant)~15 mM

Experimental Protocols

Preparation of PPADS Stock Solutions

Accurate and consistent preparation of PPADS solutions is critical for reproducible experimental results.

Materials:

  • PPADS tetrasodium salt

  • Sterile, deionized water

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of PPADS tetrasodium salt in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex the solution thoroughly until the PPADS is completely dissolved. The solution should be clear and orange to dark orange in color.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Calcium Influx Assay for IC₅₀ Determination

This assay measures the ability of PPADS to inhibit the influx of calcium through P2X receptor channels upon activation by an agonist.

Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture P2X-expressing cells cell_plating Plate cells in 96-well plate cell_culture->cell_plating dye_loading Load cells with a calcium indicator dye cell_plating->dye_loading ppads_incubation Incubate with varying concentrations of PPADS dye_loading->ppads_incubation agonist_addition Add P2X receptor agonist (e.g., ATP) ppads_incubation->agonist_addition fluorescence_measurement Measure fluorescence intensity over time agonist_addition->fluorescence_measurement data_normalization Normalize fluorescence data fluorescence_measurement->data_normalization dose_response Generate dose-response curve data_normalization->dose_response ic50_calculation Calculate IC50 value dose_response->ic50_calculation

Calcium influx assay workflow.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through P2X receptors in response to an agonist and its inhibition by PPADS.

Workflow:

G cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_data Data Analysis cell_prep Prepare P2X-expressing cells on coverslip pipette_prep Prepare patch pipette with internal solution cell_prep->pipette_prep giga_seal Form a gigaohm seal with the cell membrane pipette_prep->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell agonist_app Apply P2X agonist and record current whole_cell->agonist_app ppads_app Apply PPADS followed by agonist and record current agonist_app->ppads_app washout Washout PPADS and re-apply agonist ppads_app->washout current_amp Measure peak current amplitudes washout->current_amp inhibition_calc Calculate percentage of inhibition current_amp->inhibition_calc concentration_response Construct concentration-response curve inhibition_calc->concentration_response

Whole-cell patch-clamp workflow.
Chemical Synthesis and Purification

While PPADS is a synthetic molecule, a detailed, publicly available, step-by-step synthesis protocol from its initial starting materials is not readily found in the primary scientific literature. Commercial suppliers typically perform the synthesis in-house.

Purification and Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of PPADS. A specific, validated public protocol is not available; however, a general approach for method development would involve:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV-Vis detection at one of its absorbance maxima (λmax at 363 and 482 nm).

Signaling Pathway

PPADS exerts its effect by blocking the P2X receptor at the cell surface, thereby inhibiting the downstream signaling cascade initiated by ATP binding.

G ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor Binds and Activates Ion_Channel Ion Channel Opening P2X_Receptor->Ion_Channel Conformational Change PPADS PPADS PPADS->P2X_Receptor Antagonizes Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization Cellular_Response Cellular Response Membrane_Depolarization->Cellular_Response

P2X receptor signaling and PPADS inhibition.

Conclusion

References

The Pharmacology of PPADS: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) as a non-selective P2 purinergic receptor antagonist, detailing its mechanism of action, pharmacological profile, and experimental applications.

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid, commonly known as PPADS, is a widely utilized pharmacological tool in the study of purinergic signaling.[1][2] It is primarily recognized as a non-selective antagonist of the P2X receptor family, a class of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[2] First characterized for its ability to block P2 purinoceptor-mediated responses, PPADS has been instrumental in elucidating the physiological and pathophysiological roles of P2X receptors.[3] While it is a potent antagonist at several P2X subtypes, its utility is nuanced by its lack of complete selectivity, as it also demonstrates activity at certain P2Y G-protein-coupled purinergic receptors.[2][4] This guide provides a comprehensive technical overview of PPADS, including its mechanism of action, pharmacological profile, relevant experimental protocols, and its application in research and drug development.

Mechanism of Action

PPADS inhibits P2X receptor function through a complex, non-competitive mechanism.[5] It does not directly compete with ATP for the orthosteric binding site in a simple competitive manner. Instead, studies suggest that PPADS acts at an allosteric site accessible from the extracellular environment.[5] This interaction is thought to sterically hinder the access of ATP to its binding pocket, thereby preventing receptor activation.

The key characteristics of PPADS's mechanism include:

  • Non-competitive Inhibition : PPADS reduces the maximal response to ATP without significantly altering the agonist's EC50 value.[5][6]

  • Use-Independence : The inhibitory effect of PPADS does not require prior activation of the channel by an agonist.[5][6]

  • Slow Onset and Offset : The inhibitory effects of PPADS develop and reverse slowly.[6]

  • Voltage-Independence : The inhibition of ATP-activated currents by PPADS is independent of the membrane potential.[6]

Molecular docking and mutagenesis studies are beginning to map the PPADS binding site, identifying key positively charged residues within and around the ATP-binding pocket that likely interact with the negatively charged sulfonate and phosphate groups of PPADS. This interaction is believed to stabilize the receptor in a closed or non-activatable state.

Pharmacological Profile: Antagonist Potency

PPADS exhibits a broad antagonist profile across various P2 receptor subtypes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that these values can vary depending on the experimental system, including the species and whether recombinant or native receptors are used.

Receptor SubtypeReported IC50 Values (μM)Notes
P2X Receptors
P2X10.068 - 2.6[1]High potency.
P2X21 - 2.6Moderate to high potency.
P2X30.214 - 2.6[1]High potency.
P2X4~28 - 42[7]Lower potency compared to other P2X subtypes.
P2X51 - 2.6Moderate to high potency.
P2X7Active, but potency variesBlocks P2X7-mediated responses.[8]
P2Y Receptors
P2Y1pA2 ~ 6.0[7]Effective antagonist.
P2Y2-like~900Low potency.
P2Y4~15,000Very low potency.
P2U (P2Y2/P2Y4)No significant effect at concentrations up to 30 µM[4][9]Distinguishes between P2Y and P2U receptors.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through P2X receptors in response to ATP and their inhibition by PPADS.

Cell Preparation:

  • Culture cells expressing the P2X receptor of interest (e.g., HEK293 cells, dorsal root ganglion neurons) on glass coverslips.[10][11]

  • For transient expression, transfect cells 24-48 hours prior to recording.[10]

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.[10]

Solutions:

  • Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O₂ / 5% CO₂.[10]

  • Intracellular Solution (ICS) (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[12]

Recording Procedure:

  • Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with ICS.[10]

  • Approach a target cell and form a high-resistance (GΩ) seal.[10]

  • Rupture the cell membrane to achieve the whole-cell configuration.[10]

  • Clamp the cell at a holding potential of -60 mV.[10]

  • Apply ATP (e.g., 10 µM) using a rapid perfusion system to elicit an inward current.

  • To determine the IC50 of PPADS, pre-apply various concentrations of PPADS for a set duration (e.g., 30-60 seconds) before co-applying with ATP.[5]

  • Record the peak inward current in the absence and presence of PPADS.

Intracellular Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) mediated by P2 receptor activation and their blockade by PPADS.

Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes or coverslips.

  • Wash cells with a physiological salt solution (e.g., Tyrode's buffer).

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at room temperature for 30-60 minutes.

  • Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes before imaging.

Imaging Procedure:

  • Mount the dish or coverslip on a fluorescence microscope equipped with a camera.

  • Acquire a baseline fluorescence reading before stimulation.

  • To test the effect of PPADS, pre-incubate the cells with the desired concentration of PPADS for a specified time.

  • Stimulate the cells with a P2 receptor agonist (e.g., ATP or UTP).

  • Record the changes in fluorescence intensity over time.

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

Visualizations

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor ATP->P2X Activates PPADS PPADS PPADS->P2X Inhibits (Allosteric) Ca_ion Ca²⁺ Influx P2X->Ca_ion Na_ion Na⁺ Influx P2X->Na_ion Cellular_Response Cellular Response Ca_ion->Cellular_Response Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Cellular_Response

Caption: P2X Receptor Signaling Pathway and Inhibition by PPADS.

Experimental_Workflow_Patch_Clamp A Cell Culture (P2X Expressing Cells) B Whole-Cell Configuration A->B C Apply ATP (Control) B->C E Pre-incubate with PPADS B->E D Record Baseline Current C->D H Data Analysis (IC50 Determination) D->H F Co-apply ATP + PPADS E->F G Record Inhibited Current F->G G->H

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Analysis of PPADS.

PPADS_Selectivity cluster_P2X P2X Receptors cluster_P2Y P2Y Receptors PPADS PPADS P2X1 P2X1 PPADS->P2X1 High Potency P2X2 P2X2 PPADS->P2X2 High Potency P2X3 P2X3 PPADS->P2X3 High Potency P2X5 P2X5 PPADS->P2X5 High Potency P2X_other Other P2X PPADS->P2X_other Variable Potency P2Y1 P2Y1 PPADS->P2Y1 Antagonist P2Y2 P2Y2 PPADS->P2Y2 Low Potency P2Y4 P2Y4 PPADS->P2Y4 Very Low Potency

Caption: PPADS Receptor Selectivity Profile.

Conclusion

PPADS remains a valuable, albeit non-selective, tool for the initial characterization of purinergic signaling pathways. Its broad-spectrum antagonism of P2X receptors, coupled with its distinct effects on certain P2Y subtypes, allows for the pharmacological dissection of ATP-mediated cellular responses. A thorough understanding of its complex mechanism of action and its potency at various receptor subtypes is crucial for the accurate interpretation of experimental results. The methodologies and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing PPADS in their investigations of the multifaceted roles of purinergic signaling in health and disease.

References

An In-Depth Technical Guide on the Interaction of PPADS with P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) as an antagonist of P2Y receptors. It details the compound's pharmacological profile, the experimental methods used for its characterization, and the underlying signaling pathways, offering critical insights for research and development.

Introduction to PPADS and P2Y Receptors

P2Y receptors are a family of eight G protein-coupled receptors (GPCRs) in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by extracellular nucleotides like ATP, ADP, UTP, and UDP.[1] These receptors are integral to a vast array of physiological processes. Based on their G protein coupling, they are divided into two subfamilies:

  • Gq/11-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): Activation typically leads to stimulation of phospholipase C (PLC), resulting in inositol phosphate production and mobilization of intracellular calcium.[1][2]

  • Gi/o-coupled receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): Activation primarily inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1][2]

PPADS is a non-selective P2 receptor antagonist that was initially characterized for its activity at P2X ion channels but is also widely used as a pharmacological tool to investigate P2Y receptor function.[3][4] While it demonstrates inhibitory activity against several P2Y subtypes, its lack of selectivity and potential for off-target effects necessitate careful experimental design and interpretation.[3][5]

Pharmacological Profile of PPADS at P2Y Receptors

PPADS exhibits a varied antagonist profile across the P2Y receptor family. Its potency is highest at the P2Y₁ receptor, with weaker or negligible effects on other subtypes. This section summarizes the quantitative data on its inhibitory activity.

Table 1: Antagonist Potency of PPADS at P2Y Receptor Subtypes

P2Y Receptor SubtypeAntagonist Potency (IC₅₀ / pIC₅₀ / pA₂)CommentsReference(s)
P2Y₁ IC₅₀: ~10 µMMost prominent activity within the P2Y family. Often used as a tool antagonist.[3][6]
P2Y₂ Largely ineffective / IC₅₀: ~0.9 mMPPADS is a very weak antagonist at P2Y₂ receptors.[3]
P2Y₄ Largely ineffective / IC₅₀: ~15 mMPPADS shows extremely low potency at the human P2Y₄ receptor.[3]
P2Y₁₃ Inhibitory activity reportedPPADS can inhibit P2Y₁₃, though it is less potent than at P2Y₁. A derivative, MRS2211, is 45-fold more potent than PPADS at this subtype.[3][7]

Note: IC₅₀ values represent the concentration of an antagonist that inhibits the response by 50%. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's EC₅₀ value; a higher pA₂ indicates greater potency.[3]

It is critical to note that PPADS is generally more selective for P2X receptors over P2Y receptors.[6] Furthermore, studies have revealed that PPADS can act at sites distal to the receptor, interfering with downstream signaling components like arachidonic acid release, which complicates its use as a specific P2Y antagonist.[3][5]

Key Signaling Pathways and PPADS Inhibition

P2Y receptors trigger distinct downstream signaling cascades depending on their G protein coupling. PPADS, by acting as an antagonist, blocks the initiation of these pathways at the receptor level for sensitive subtypes like P2Y₁.

Gq-coupled receptors, such as P2Y₁, activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺), a key event in many cellular responses.[2][8]

Gq_Pathway cluster_membrane Plasma Membrane cluster_antagonist Antagonist Action P2Y1 P2Y₁ Receptor Gq Gq P2Y1->Gq Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PPADS PPADS PPADS->P2Y1 Blocks Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream Gi_Pathway cluster_membrane Plasma Membrane cluster_antagonist Antagonist Action P2Y12 P2Y₁₂ Receptor Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase ATP_node ATP Gi->AC Inhibits cAMP cAMP ATP_node->cAMP Converts Downstream Modulation of Cellular Activity cAMP->Downstream Regulates PPADS PPADS (Weak/Ineffective) PPADS->P2Y12 Blocks Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed cells expressing P2Y receptor in plate B 2. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Wash to remove excess dye B->C D 4. Pre-incubate with PPADS (Antagonist) C->D E 5. Add Agonist (e.g., 2MeSADP) D->E F 6. Measure fluorescence change (Real-time) E->F G 7. Plot Dose-Response Curves F->G H 8. Calculate IC₅₀ for PPADS G->H

References

The Role of PPADS in the Study of ATP Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has long been a cornerstone pharmacological tool in the exploration of purinergic signaling. As a non-selective antagonist of P2 purinergic receptors, PPADS has been instrumental in elucidating the multifaceted roles of extracellular adenosine 5'-triphosphate (ATP) and its receptors in a vast array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the application of PPADS in the study of ATP receptors, with a focus on its mechanism of action, pharmacological profile, and detailed experimental protocols.

Mechanism of Action

PPADS primarily functions as a non-competitive antagonist at most P2X receptor subtypes.[1][2] Rather than directly competing with ATP for the orthosteric binding site, PPADS is thought to bind to an allosteric site accessible from the extracellular environment.[1][3] This interaction is believed to sterically hinder the access of ATP to its binding pocket, thereby preventing receptor activation.[3] Structural studies have begun to map the binding site, identifying key positively charged residues that interact with the negatively charged groups of PPADS, stabilizing the receptor in a closed or non-activatable state.[4] The inhibition by PPADS is characterized by a slow onset and a long-lasting effect.[1][3]

Pharmacological Profile and Data Presentation

While widely used, it is crucial to recognize that PPADS is a non-selective antagonist, exhibiting activity across various P2X and some P2Y receptor subtypes.[3][5] Its potency, as indicated by the half-maximal inhibitory concentration (IC50), varies depending on the receptor subtype, species, and experimental conditions. The following tables summarize the inhibitory potency of PPADS at different human P2 receptor subtypes.

P2X Receptor SubtypeReported IC50 (Human)
P2X1~1-3 µM[4], 68 nM[6][7]
P2X2~1-3 µM[4]
P2X3~1-3 µM[4], 214 nM[6][7]
P2X4~30 µM[4]
P2X5~1-3 µM[8][9]
P2X7~1-3 µM[4]
P2Y Receptor SubtypeReported IC50 (Human)
P2Y1Antagonistic activity reported[5][10]
P2Y2~0.9 mM (native)[8][9]
P2Y4~15 mM (recombinant)[8][9]
P2Y12-
P2Y13-

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to ATP and its inhibition by PPADS.

Materials and Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • PPADS Stock Solution: 10 mM in deionized water.

  • ATP Stock Solution: 10 mM in deionized water.

  • Cell Culture: HEK293 cells recombinantly expressing the P2X receptor subtype of interest, or primary cultured neurons.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Place the coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.

  • Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV.

  • ATP Application: Apply ATP at a concentration that elicits a robust current (e.g., the EC50 concentration for the specific receptor subtype).

  • PPADS Inhibition: To test for inhibition, pre-incubate the cell with the desired concentration of PPADS for 1-5 minutes before co-applying ATP and PPADS. The slow onset of PPADS action may necessitate a longer pre-incubation period.[11]

  • Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of PPADS. Plot the percentage of inhibition against the PPADS concentration to determine the IC50 value.

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to P2 receptor activation and its modulation by PPADS.

Materials and Solutions:

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • PPADS Stock Solution: 10 mM in deionized water.

  • ATP Stock Solution: 10 mM in deionized water.

  • Cell Culture: Cells expressing the P2 receptor of interest, plated in a 96-well black-walled, clear-bottom plate.

Procedure:

  • Cell Plating: Seed cells into the 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A common final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the cell culture medium and add the loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HBSS to remove extracellular dye.

  • PPADS Pre-incubation: Add solutions of varying concentrations of PPADS to the wells and incubate for 1-5 minutes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope equipped with a camera.

  • ATP Stimulation: Add ATP to the wells to stimulate the P2 receptors and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response in the presence of PPADS as a percentage of the control response (ATP alone).

    • Plot the normalized response against the PPADS concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

P2X_Signaling_Inhibition cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor Binds & Activates PPADS PPADS PPADS->P2X_Receptor Allosteric Inhibition Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: P2X Receptor signaling pathway and its inhibition by PPADS.

Electrophysiology_Workflow start Start prep_cells Prepare Cells (e.g., HEK293 expressing P2X) start->prep_cells setup_rig Setup Patch-Clamp Rig prep_cells->setup_rig pull_pipette Pull & Fill Pipette setup_rig->pull_pipette form_seal Form Gigaohm Seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Current whole_cell->record_baseline apply_atp Apply ATP (Control Response) record_baseline->apply_atp washout Washout apply_atp->washout pre_incubate_ppads Pre-incubate with PPADS washout->pre_incubate_ppads apply_atp_ppads Co-apply ATP + PPADS pre_incubate_ppads->apply_atp_ppads analyze_data Analyze Data (Calculate % Inhibition) apply_atp_ppads->analyze_data end End analyze_data->end

Caption: Experimental workflow for electrophysiological recording.

Conclusion

PPADS remains a valuable, albeit non-selective, tool for the initial characterization of P2 receptor involvement in cellular and physiological processes. Its broad-spectrum antagonism of P2X receptors makes it suitable for exploratory studies. However, for investigations requiring subtype specificity, it is imperative to employ more selective antagonists in conjunction with or as a follow-up to experiments with PPADS. The protocols and data presented in this guide offer a robust foundation for the effective utilization of PPADS in the ongoing study of ATP receptors.

References

Methodological & Application

Application Notes and Protocols for the Dissolution and Use of PPADS in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a non-selective antagonist of P2 purinergic receptors, widely utilized in pharmacological research to investigate purinergic signaling.[1] It effectively blocks various subtypes of both ionotropic P2X and G-protein coupled P2Y receptors.[1] Accurate and reproducible results in in vitro studies hinge on the correct preparation of PPADS solutions. This document provides a comprehensive guide to the dissolution, handling, and application of PPADS for experimental use.

Quantitative Data Summary

The following table summarizes key quantitative information for PPADS tetrasodium salt, crucial for the accurate preparation of stock and working solutions.

PropertyDataSource(s)
Molecular Formula C₁₄H₁₀N₃Na₄O₁₂PS₂[1]
Molecular Weight 599.3 g/mol (Note: This may vary between batches due to hydration; always refer to the Certificate of Analysis)[1]
Appearance Solid[1]
Recommended Solvent Water[2][3]
Maximum Solubility Up to 100 mM in water[1][2][4]
Shipping Temperature Ambient[1][4]
Storage (Solid Form) -20°C, under desiccating conditions[1][2][3]
Storage (Stock Solution) -20°C for up to one month; -80°C for up to six months.[1][3][5] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[2][3]
Stability For optimal results, it is best to prepare fresh solutions.[1][4] Solutions are sensitive to light, and degradation can be influenced by pH and temperature.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM PPADS Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of PPADS in sterile, nuclease-free water.

Materials and Equipment:

  • PPADS tetrasodium salt powder

  • Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 1.5 mL) or glass vials with Teflon-lined caps

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile filter (0.22 µm) and syringe

  • Calibrated micropipettes and sterile tips

Methodology:

  • Preparation: To prevent condensation, allow the vial of solid PPADS to equilibrate to room temperature before opening.[2] All procedures should be performed in a sterile environment, such as a laminar flow hood, to maintain sterility for cell culture applications.[1]

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of PPADS powder. To prepare 1 mL of a 100 mM stock solution, weigh 59.93 mg of PPADS (based on a molecular weight of 599.3 g/mol ).[1][3]

  • Solubilization: Add the appropriate volume of sterile, nuclease-free water to the tube. For the example above, add 1 mL of water.[1]

  • Mixing: Securely cap the tube and vortex thoroughly until the PPADS is completely dissolved. The solution should be clear.[1][2] If dissolution is slow, the solution can be warmed to 37°C or placed in an ultrasonic bath for 5-10 minutes to aid dissolution.[3]

  • Sterilization: For cell culture experiments, sterilize the solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Storage: For immediate use, proceed to the next protocol. If storing, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[3][5]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the dilution of the 100 mM stock solution to a final working concentration for use in cell culture experiments.

Methodology:

  • Thawing: Thaw a single aliquot of the 100 mM PPADS stock solution at room temperature.[1]

  • Dilution: Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For instance, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.[1]

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Application: The PPADS working solution is now ready to be added to your in vitro experiments. Ensure the final concentration of any solvent is compatible with your cell line.[1]

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation (100 mM) cluster_working Working Solution Preparation weigh Weigh 59.93 mg PPADS add_water Add 1 mL Sterile Water weigh->add_water mix Vortex / Sonicate Until Dissolved add_water->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot and Store at -20°C / -80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute add_to_cells Add to In Vitro Experiment dilute->add_to_cells

Caption: Workflow for preparing PPADS stock and working solutions.

Signaling Pathway: P2X Receptor Antagonism by PPADS

PPADS acts as a non-selective antagonist at P2 purinergic receptors, which are activated by extracellular nucleotides like ATP.[1] It blocks several subtypes of ionotropic P2X receptors (e.g., P2X₁, P2X₂, P2X₃, P2X₅) and some G-protein coupled P2Y receptors.[1][4] By binding to these receptors, PPADS prevents ATP from initiating downstream signaling cascades.[1]

G cluster_membrane Cell Membrane p2x P2X Receptor (Ion Channel) ion_influx Ion Influx (Na⁺, Ca²⁺) p2x->ion_influx Opens atp Extracellular ATP atp->p2x Activates ppads PPADS ppads->p2x Blocks cellular_response Downstream Cellular Response ion_influx->cellular_response Leads to

Caption: PPADS blocks ATP activation of P2X receptors.

References

Application Notes and Protocols: Effective Concentration of PPADS in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized antagonist of P2 purinergic receptors, particularly the P2X subtype.[1] These receptors are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP), playing crucial roles in a variety of physiological and pathological processes.[1][2] Understanding the effective concentration of PPADS is critical for designing and interpreting in vitro experiments aimed at investigating purinergic signaling pathways. This document provides a comprehensive overview of the effective concentrations of PPADS in various cell culture applications, detailed experimental protocols for determining its efficacy and cytotoxicity, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Effective Concentrations of PPADS

The effective concentration of PPADS can vary significantly depending on the cell type, the specific P2 receptor subtypes expressed, and the experimental conditions. The following table summarizes reported effective concentrations and IC50 values for PPADS in different contexts.

Cell Type/ReceptorPPADS ConcentrationAssay TypeObserved EffectReference
Recombinant rat P2X1IC50: 68 nMFunctional ion channel assayAntagonism of ATP-induced current[3]
Recombinant rat P2X3IC50: 214 nMFunctional ion channel assayAntagonism of ATP-induced current[3]
Recombinant P2X1, -2, -3, -5IC50: 1 - 2.6 µMNot specifiedAntagonism of receptor activity[4][5]
Recombinant P2X4IC50: 28 µMNot specifiedAntagonism of receptor activity[6]
Bullfrog DRG neuronsIC50: 2.5 ± 0.03 µMWhole-cell patch-clampInhibition of ATP-activated current[7][8]
Bullfrog DRG neurons0.5 - 10 µMWhole-cell patch-clampConcentration-dependent inhibition of ATP-activated current[7][8]
Mouse cortical astrocytesIC50 (rapid current): 0.7 ± 0.5 µMNot specifiedBlockade of rapid ATP-induced current
Mouse cortical astrocytesIC50 (slow current): 8.6 ± 0.9 µMNot specifiedSuppression of slow ATP-induced current
Rabbit urinary bladder1 - 30 µMMuscle contraction assayConcentration-dependent inhibition of contractions[9]
Porcine IVD cells3, 10, or 30 µMMembrane potential assayAbolished ATP-induced membrane potential response[6]
Neuron/Astrocyte co-culture1 µM and 10 µMCell viability assay (OGD)Protection from OGD-mediated cell death[10]

Mandatory Visualizations

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X Binds and Activates PPADS PPADS PPADS->P2X Blocks Binding Ca_ion Ca²⁺ P2X->Ca_ion Influx Na_ion Na⁺ P2X->Na_ion Influx Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ca_ion->Cellular_Response Na_ion->Cellular_Response

Caption: Purinergic signaling pathway and the inhibitory action of PPADS.

A 1. Cell Seeding & Culture B 2. Determine Cytotoxicity (MTT/LDH Assay) - Establish non-toxic concentration range A->B C 3. Functional Assay (e.g., Calcium Imaging) - Treat cells with varying concentrations of PPADS B->C D 4. ATP Stimulation - Introduce ATP to stimulate P2X receptors C->D E 5. Data Acquisition & Analysis - Measure cellular response (e.g., fluorescence) D->E F 6. Determine Effective Concentration - Identify concentration that effectively inhibits ATP-induced response E->F

Caption: Experimental workflow for determining the effective concentration of PPADS.

Experimental Protocols

Determining PPADS Cytotoxicity using the MTT Assay

This protocol is adapted from standard MTT assay procedures.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • PPADS stock solution

  • Complete culture medium

  • Serum-free culture medium

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of PPADS in complete culture medium. Remove the old medium from the cells and add 100 µL of the PPADS dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Determining PPADS Cytotoxicity using the LDH Assay

This protocol is based on standard LDH assay procedures.[12][13] The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • PPADS stock solution

  • Complete culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Triton X-100 (for maximum lysis control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with serial dilutions of PPADS as described in the MTT assay protocol. Include wells for untreated controls and maximum LDH release (treated with lysis buffer or Triton X-100).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[13]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually around 30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).[13]

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Functional Assessment of P2X Receptor Antagonism using Calcium Imaging

This protocol utilizes a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration following P2X receptor activation and its inhibition by PPADS.[4][10]

Materials:

  • Cells expressing P2X receptors

  • Glass-bottom culture dishes or 96-well black-walled, clear-bottom plates

  • PPADS stock solution

  • ATP stock solution

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or appropriate plates and allow them to adhere.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • PPADS Pre-incubation: Incubate the cells with various concentrations of PPADS in HBSS for a predetermined time (e.g., 10-30 minutes) to allow for receptor binding.

  • Baseline Measurement: Acquire baseline fluorescence images or readings.

  • ATP Stimulation: Add a known concentration of ATP to the wells to activate P2X receptors.

  • Data Acquisition: Immediately begin acquiring fluorescence images or readings at appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, ratiometric imaging at 340/380 nm excitation and ~510 nm emission).[4]

  • Data Analysis: Calculate the change in intracellular calcium concentration in response to ATP in the presence and absence of PPADS. Determine the concentration of PPADS that effectively inhibits the ATP-induced calcium response.

Conclusion

The effective concentration of PPADS in cell culture is a critical parameter that requires careful determination for each specific experimental system. By considering the data presented in the summary table and employing the detailed protocols for assessing cytotoxicity and functional antagonism, researchers can confidently select and validate the appropriate concentration of PPADS for their studies of purinergic signaling. The provided diagrams offer a visual guide to the underlying biological pathways and a logical workflow for experimental design.

References

Application Notes and Protocols for PPADS in Electrophysiology Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling.[1] It is primarily recognized as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] First identified for its ability to block P2 purinoceptor-mediated responses, PPADS has been instrumental in exploring the physiological and pathophysiological roles of P2X receptors.[1] While it is a potent antagonist at several P2X subtypes, its utility can be tempered by a lack of complete selectivity, as it also shows activity at certain P2Y G-protein-coupled purinergic receptors.[1][3] This document provides a comprehensive technical overview of PPADS, its pharmacological profile, and detailed protocols for its application in patch clamp electrophysiology.

Mechanism of Action

PPADS functions as an antagonist of P2X receptors, which are trimeric cation channels.[4] Its mechanism is complex, involving more than simple competitive antagonism. Evidence suggests that PPADS acts at an allosteric site accessible from the extracellular environment, sterically blocking ATP from accessing its binding pocket and thereby preventing receptor activation.[1][5] This interaction stabilizes the receptor in a closed or non-activatable state.[1] The negatively charged sulfonate and phosphate groups of PPADS are thought to interact with positively charged residues within the ATP-binding pocket of the P2X receptor.[1][4] This results in a long-lasting, non-competitive inhibition of the ATP-activated current.[5]

cluster_activation P2X Receptor Activation cluster_inhibition Inhibition by PPADS ATP Extracellular ATP P2X_inactive P2X Receptor (Closed) ATP->P2X_inactive Binds P2X_active P2X Receptor (Open) P2X_inactive->P2X_active Conformational Change P2X_blocked P2X Receptor (Blocked) P2X_inactive->P2X_blocked Stabilizes Closed State Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X_active->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to PPADS PPADS PPADS->P2X_inactive No_Influx No Cation Influx P2X_blocked->No_Influx Prevents ATP_blocked Extracellular ATP ATP_blocked->P2X_blocked Binding Blocked cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Prep Cell Preparation (Culture or Isolation) Seal Form Giga-Seal Cell_Prep->Seal Sol_Prep Solution Preparation (Internal, External, ATP, PPADS) Sol_Prep->Seal Pipette_Prep Pipette Pulling (3-7 MΩ) Pipette_Prep->Seal WCR Establish Whole-Cell Configuration Seal->WCR Baseline Record Baseline Current (-60 mV) WCR->Baseline ATP_Control Apply ATP (Control Response) Baseline->ATP_Control Washout1 Washout ATP_Control->Washout1 PPADS_Pre Pre-apply PPADS (1-5 min) Washout1->PPADS_Pre ATP_PPADS Co-apply ATP + PPADS (Inhibited Response) PPADS_Pre->ATP_PPADS Washout2 Washout & Recovery ATP_PPADS->Washout2 Measure Measure Peak Currents (I_control, I_inhibited) Washout2->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Generate IC50 Curve (Repeat with multiple [PPADS]) Calculate->IC50

References

Application Notes and Protocols for PPADS in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely used pharmacological tool, primarily recognized as a non-selective antagonist of the P2X receptor family of ligand-gated ion channels activated by extracellular ATP.[1][2] These receptors are integral to a multitude of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain, making them attractive targets for drug discovery.[3][4][5] Calcium imaging assays are a fundamental technique for investigating P2X receptor function and for screening potential therapeutic modulators.[6]

This document provides detailed application notes and protocols for the effective utilization of PPADS in in vitro calcium imaging assays. It covers its mechanism of action, key quantitative data, experimental procedures, and data analysis guidelines.

Mechanism of Action

PPADS functions as a non-competitive antagonist of P2X receptors.[1][7] It does not directly compete with ATP for the orthosteric binding site but is thought to bind to an allosteric site accessible from the extracellular environment.[1][8] This interaction is believed to sterically hinder ATP from accessing its binding pocket, thereby preventing receptor activation and subsequent ion influx.[1] Molecular docking and mutagenesis studies suggest that the negatively charged sulfonate and phosphate groups of PPADS interact with positively charged residues in and around the ATP-binding site, stabilizing the receptor in a closed or non-activatable state.[2]

It is important to note that while PPADS is a potent antagonist at several P2X subtypes, it lacks complete selectivity and can also exhibit inhibitory effects on certain P2Y G-protein-coupled purinergic receptors.[1][9] Additionally, researchers should be aware of potential off-target effects, such as the inhibition of inositol 1,4,5-trisphosphate (InsP3)-mediated calcium release from intracellular stores.[6]

Data Presentation

The inhibitory potency of PPADS varies depending on the P2X receptor subtype and the experimental conditions. The following tables summarize the IC50 values of PPADS for different P2X receptors to aid in experimental design.

Table 1: Inhibitory Potency (IC50) of PPADS on P2X Receptors

P2X Receptor SubtypeCell Type/SystemAssay MethodAgonistPPADS IC50Reference
P2X1Recombinant (Xenopus oocytes)ElectrophysiologyATP68 nM[9]
P2X1Native Smooth MuscleNot SpecifiedATP~1–3 µM[2]
P2X2RecombinantNot SpecifiedATP~1–3 µM[2]
P2X3Recombinant (Xenopus oocytes)ElectrophysiologyATP214 nM[9]
P2X3Bullfrog DRG NeuronsElectrophysiologyATP (2.5 µM)2.5 ± 0.03 µM[7][8]
P2X4RecombinantNot SpecifiedATP~30 µM[2]
P2X5RecombinantNot SpecifiedATP~1–3 µM[2]
P2X7RecombinantNot SpecifiedATP~1–3 µM[2]

Table 2: Comparison of PPADS and its Analog, isoPPADS, on P2X1 and P2X3 Receptors

CompoundP2X1 IC50P2X3 IC50Reference
PPADS68 nM214 nM[9]
isoPPADS35 nM79 nM[9]

Signaling Pathways and Experimental Workflow

P2X Receptor Signaling Pathway and PPADS Inhibition

The following diagram illustrates the signaling cascade initiated by ATP binding to P2X receptors and the point of inhibition by PPADS.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_receptor Binds and Activates PPADS PPADS PPADS->P2X_receptor Allosterically Inhibits Ca_ion Ca²⁺ P2X_receptor->Ca_ion Opens channel, allowing Ca²⁺ influx Depolarization Membrane Depolarization P2X_receptor->Depolarization Cation influx leads to Cellular_response Cellular Responses (e.g., Neurotransmission, Muscle Contraction, Cytokine Release) Ca_ion->Cellular_response Depolarization->Cellular_response

P2X receptor signaling and PPADS inhibition.
General Experimental Workflow for Calcium Imaging Assays with PPADS

This diagram outlines the key steps in a typical calcium imaging experiment using PPADS.

Calcium_Imaging_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 expressing P2X subtype) start->cell_culture dye_loading 2. Calcium Dye Loading (e.g., Fluo-4 AM) cell_culture->dye_loading wash 3. Wash to remove extracellular dye dye_loading->wash ppads_incubation 4. Pre-incubation with PPADS (or vehicle control) wash->ppads_incubation baseline 5. Baseline Fluorescence Measurement ppads_incubation->baseline atp_stimulation 6. ATP Stimulation baseline->atp_stimulation data_acquisition 7. Data Acquisition (Fluorescence Measurement) atp_stimulation->data_acquisition data_analysis 8. Data Analysis (ΔF/F0, IC50 calculation) data_acquisition->data_analysis end End data_analysis->end

Calcium imaging experimental workflow with PPADS.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro calcium imaging assay using PPADS in a 96-well microplate format.

Materials and Reagents
  • Cells expressing the P2X receptor of interest (e.g., HEK293 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • PPADS (Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid)

  • Adenosine 5'-triphosphate (ATP)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence microplate reader with automated injection capabilities

Cell Preparation
  • Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

Calcium Indicator Loading
  • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.[6]

  • On the day of the experiment, prepare the Fluo-4 AM loading solution. For example, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127, and then add this mixture to 5 mL of HBSS for a final Fluo-4 AM concentration of approximately 2 µM.[6] If using, supplement the buffer with probenecid at a final concentration of 1-2.5 mM.[6]

  • Remove the cell culture medium from the wells and wash the cells once with 100 µL of HBSS.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • After incubation, wash the cells twice with 100 µL of HBSS per well to remove extracellular dye.[6] Leave a final volume of 100 µL of HBSS in each well.[6]

PPADS Pre-incubation
  • Prepare a stock solution of PPADS in water or an appropriate buffer.

  • Prepare serial dilutions of PPADS in HBSS at 2x the final desired concentration.[6]

  • Add 100 µL of the 2x PPADS solutions to the appropriate wells. For control wells, add 100 µL of HBSS. The final volume in each well will be 200 µL.[6]

  • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 5-30 minutes). The optimal incubation time may need to be determined empirically as the onset of PPADS inhibition can be time-dependent.[7][8]

ATP Stimulation and Data Acquisition
  • Prepare a stock solution of ATP in HBSS at a concentration that is 5-10x the final desired concentration to be added to the wells.[6] The final ATP concentration should be close to its EC50 for the P2X receptor subtype being studied.

  • Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

  • Record a stable baseline fluorescence for 10-20 seconds.

  • Using the plate reader's automated injector, add the ATP solution to each well to stimulate the cells.

  • Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

Data Analysis
  • The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀ = (F - F₀) / F₀.[6]

  • Determine the peak fluorescence response for each well.[6]

  • Plot the peak response against the concentration of PPADS to generate a dose-response curve.

  • Calculate the IC50 value of PPADS by fitting the dose-response curve to a suitable pharmacological model (e.g., a four-parameter logistic equation).[6]

Application in Drug Discovery

PPADS can be a valuable tool in a drug discovery workflow to characterize novel compounds targeting purinergic receptors or to identify compounds acting on other calcium signaling pathways.[6] For instance, in a high-throughput screen for inhibitors of ATP-induced calcium influx, hit compounds can be further characterized in a secondary assay in the presence of PPADS. If a compound's inhibitory effect is lost in the presence of a maximally effective concentration of PPADS, it suggests that the compound may be acting on the P2X receptor. Conversely, if the compound still inhibits the calcium signal, it may be acting downstream of the receptor or on a different pathway altogether.[6]

Drug_Discovery_Workflow hts Primary High-Throughput Screen (Inhibition of ATP-induced Ca²⁺ influx) hits Identify 'Hit' Compounds hts->hits secondary_assay Secondary Assay with PPADS hits->secondary_assay pathway_deconvolution Pathway Deconvolution secondary_assay->pathway_deconvolution Analyze results p2x_target Compound likely targets P2X Receptors pathway_deconvolution->p2x_target Inhibition blocked by PPADS other_target Compound targets downstream signaling or other pathways pathway_deconvolution->other_target Inhibition NOT blocked by PPADS

Drug discovery workflow using PPADS.

Conclusion

PPADS remains a useful pharmacological tool for the initial characterization of purinergic signaling in in vitro calcium imaging assays.[6] By understanding its mechanism of action, acknowledging its limitations regarding selectivity and potential off-target effects, and employing robust experimental protocols, researchers can effectively utilize PPADS to advance their studies in purinergic receptor biology and drug discovery.[6]

References

Application Notes and Protocols for Studying the Effects of PPADS on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides such as adenosine triphosphate (ATP), is a critical regulator of smooth muscle function throughout the body, including in the vasculature, urinary bladder, and gastrointestinal tract.[1][2] ATP exerts its effects through two families of purinergic receptors: P2X, which are ligand-gated ion channels, and P2Y, which are G-protein-coupled receptors.[2] In many types of smooth muscle, the activation of P2X receptors, particularly the P2X1 subtype, by ATP leads to membrane depolarization, calcium influx, and subsequent contraction.[1][3][4]

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely used pharmacological tool that acts as a non-selective antagonist of P2 purinoceptors, with a notable inhibitory effect on P2X receptors.[5] This property makes PPADS invaluable for elucidating the specific contribution of P2X receptor-mediated signaling in smooth muscle physiology and pathophysiology.[5] These application notes provide detailed protocols for utilizing PPADS to investigate its effects on smooth muscle contraction, guidelines for data presentation, and visualizations of the relevant signaling pathways and experimental workflows.

Signaling Pathway of P2X Receptor-Mediated Smooth Muscle Contraction

The binding of ATP to P2X receptors on the surface of smooth muscle cells initiates a signaling cascade that leads to contraction. This pathway is a key target for pharmacological intervention and study.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X Activates PPADS PPADS PPADS->P2X Blocks Ca_ion Ca²⁺ P2X->Ca_ion Influx Na_ion Na⁺ P2X->Na_ion Influx Contraction Smooth Muscle Contraction Ca_ion->Contraction Depolarization Membrane Depolarization Na_ion->Depolarization VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC Opens Ca_influx Further Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Contraction

Caption: P2X receptor signaling pathway in smooth muscle contraction.

Data Presentation

Quantitative data from experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Effect of PPADS on α,β-methylene ATP-Induced Contractions in Rabbit Urinary Bladder Detrusor Muscle [5]

PPADS Concentration (µM)Negative Log EC50 of α,β-MeATP (pD2 value)
0 (Control)6.52 ± 0.10
16.17 ± 0.09
35.64 ± 0.12
105.15 ± 0.23
304.78 ± 0.22
Data are presented as mean ± SEM.

Table 2: Inhibitory Effect of PPADS on Contractions Evoked by Electrical Field Stimulation (EFS) in Rabbit Urinary Bladder [5]

Stimulation Frequency (Hz)Inhibition by PPADS (1-30 µM)
Low Frequencies (1-8 Hz)Greater Inhibition
High Frequencies (16-32 Hz)Lesser Inhibition

Experimental Protocols

Protocol 1: Organ Bath Assay for Smooth Muscle Contractility

This protocol details the measurement of isometric contraction in isolated smooth muscle strips, a cornerstone technique for studying the effects of pharmacological agents like PPADS.[6][7]

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Animal A2 Dissect Smooth Muscle (e.g., bladder, aorta) A1->A2 A3 Prepare Muscle Strips/Rings A2->A3 A4 Place in Physiological Salt Solution (PSS) A3->A4 B1 Mount Tissue in Organ Bath A4->B1 B2 Equilibrate under Tension (e.g., 60 min) B1->B2 B3 Generate Control Response (e.g., Agonist Dose-Response Curve) B2->B3 B4 Wash and Recover B3->B4 B5 Incubate with PPADS (e.g., 30 min) B4->B5 B6 Repeat Agonist Response in presence of PPADS B5->B6 C1 Record Isometric Tension B6->C1 C2 Calculate Contractile Response C1->C2 C3 Compare Control vs. PPADS C2->C3 C4 Determine EC50 / pD2 values C3->C4

Caption: Workflow for muscle strip contractility experiments.

Materials:

  • Dissection tools (scissors, forceps)

  • Organ bath system with force-displacement transducers and data acquisition software[8]

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C

  • Carbogen gas (95% O₂, 5% CO₂)

  • P2X receptor agonist (e.g., α,β-methylene ATP)

  • PPADS

  • Other relevant pharmacological agents (e.g., acetylcholine, KCl)

Procedure:

  • Tissue Preparation: a. Humanely euthanize the animal according to institutional guidelines. b. Promptly dissect the target organ (e.g., urinary bladder, aorta) and place it in chilled, aerated PSS.[7] c. Carefully clean away adipose and connective tissue and prepare longitudinal or circular smooth muscle strips or rings of appropriate dimensions (e.g., 2-3 mm wide, 5-10 mm long).[8]

  • Mounting and Equilibration: a. Mount the tissue strips vertically in the organ bath chambers filled with PSS maintained at 37°C and continuously bubbled with carbogen gas.[7] b. Connect one end of the strip to a fixed holder and the other to an isometric force transducer. c. Apply an optimal passive tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.[9][10]

  • Experimental Protocol (Agonist-Induced Contraction): a. After equilibration, obtain a reference contraction by exposing the tissue to a high concentration of KCl (e.g., 80 mM). b. Wash the tissue and allow it to return to baseline. c. Generate a cumulative concentration-response curve for a P2X agonist (e.g., α,β-methylene ATP) by adding the agonist in increasing concentrations to the bath.[11] d. Following the control curve, wash the strips thoroughly and allow them to recover. e. Incubate the strips with a known concentration of PPADS for a predetermined time (e.g., 30 minutes).[5] f. In the continued presence of PPADS, repeat the cumulative concentration-response curve for the P2X agonist.[5]

  • Data Analysis: a. Measure the peak tension developed at each agonist concentration. b. Express the contractile response as a percentage of the maximum response to the agonist in the control curve or to the KCl-induced contraction. c. Plot the concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal response) and pD2 (-log EC50) values. d. Compare the curves and EC50/pD2 values in the absence and presence of PPADS to quantify its inhibitory effect.[11]

Protocol 2: Calcium Imaging in Isolated Smooth Muscle Cells

This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in response to P2X receptor activation and its inhibition by PPADS.[12][13]

Materials:

  • Isolated smooth muscle cells

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Inverted fluorescence microscope with an imaging system

  • P2X receptor agonist (e.g., ATP)

  • PPADS

Procedure:

  • Cell Preparation and Dye Loading: a. Isolate smooth muscle cells from the tissue of interest using established enzymatic digestion protocols. b. Load the isolated cells with a Ca²⁺ indicator by incubating them with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 20-30 minutes at room temperature.[14] c. Wash the cells twice with fresh HBSS to remove excess dye and allow for de-esterification for at least 5 minutes.[14]

  • Calcium Imaging: a. Place a coverslip with the dye-loaded cells onto the stage of the inverted microscope. b. Perfuse the cells continuously with HBSS at 37°C. c. For ratiometric dyes like Fura-2, alternately excite the cells at 340 nm and 380 nm and capture the emission at 510 nm.[14] For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths. d. Record a stable baseline fluorescence for several minutes.

  • Experimental Protocol: a. To obtain a control response, apply the P2X agonist (e.g., ATP) to the cells via the perfusion system and record the change in [Ca²⁺]i. b. Wash the cells with HBSS until the [Ca²⁺]i returns to baseline. c. Perfuse the cells with a solution containing PPADS for a few minutes to allow for receptor binding. d. In the continued presence of PPADS, re-apply the P2X agonist and record the [Ca²⁺]i response.

  • Data Analysis: a. For Fura-2, calculate the ratio of fluorescence intensities (F340/F380) over time. This ratio is proportional to the intracellular calcium concentration. b. For Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F0). c. Quantify the peak amplitude and the area under the curve of the calcium transients. d. Compare the calcium response to the agonist in the absence and presence of PPADS to determine the extent of inhibition.

Logical Framework for Using PPADS

The use of PPADS as a pharmacological tool follows a clear logical progression to identify the contribution of P2X receptors to smooth muscle contraction.

Logic_Diagram A Observe Contraction in Response to ATP or Electrical Field Stimulation (EFS) B Hypothesis: The contraction is mediated by P2X receptors. A->B C Apply PPADS (P2X Receptor Antagonist) B->C D Re-stimulate with ATP or EFS C->D E Observe Attenuated or Abolished Contraction D->E F Conclusion: P2X receptors contribute to the observed contraction. E->F

Caption: Logic of using PPADS to identify P2X-mediated contraction.

By following these detailed protocols and data presentation guidelines, researchers can effectively utilize PPADS to investigate the role of P2X receptors in smooth muscle contraction, contributing to a deeper understanding of purinergic signaling in both health and disease.

References

Application Notes and Protocols: PPADS as a Pharmacological Tool for Investigating Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition resulting from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge.[1] The purinergic signaling pathway, particularly the activation of P2X receptors by extracellular adenosine triphosphate (ATP), has been identified as a critical contributor to the pathophysiology of neuropathic pain.[1] Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a non-selective P2X receptor antagonist that serves as an invaluable tool for elucidating the role of these receptors in preclinical models of neuropathic pain.[1] These application notes provide a comprehensive guide to utilizing PPADS in neuropathic pain research, encompassing its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.

Mechanism of Action

PPADS exerts its analgesic effects by competitively blocking the binding of ATP to P2X receptors on neurons and glial cells within the peripheral and central nervous systems.[1] This antagonism mitigates the neuronal hyperexcitability and neuroinflammation that are hallmarks of neuropathic pain.[1] In animal models of neuropathic pain, administration of PPADS has been demonstrated to:

  • Reduce Neuronal Hyperexcitability: PPADS decreases the expression of Fos, a marker of neuronal activation, in the spinal cord of mice with sciatic nerve injury, indicating a dampening of exaggerated neuronal signaling.[1][2]

  • Modulate Neuroinflammation: PPADS has been shown to reduce the overexpression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as inducible and neuronal nitric oxide synthases (iNOS and nNOS), in both the peripheral and central nervous systems following nerve injury.[1][3]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the efficacy of PPADS in animal models of neuropathic pain.

Table 1: Effect of Intraperitoneal PPADS on Neuropathic Pain Behaviors in Mice

Neuropathic Pain ModelSpecies/StrainPPADS Dose (mg/kg, i.p.)Pain Modality AssessedOutcomeReference
Sciatic Nerve TyingC57BL/6 Mice25Tactile Allodynia & Thermal HyperalgesiaComplete reversal of nociceptive hypersensitivity.[2]
Chronic Constriction InjuryMice25Tactile Allodynia & Thermal HyperalgesiaDose- and time-dependent decrease in pain behaviors.[3]

Table 2: Effect of PPADS on Biomarkers of Neuroinflammation and Neuronal Activation

Neuropathic Pain ModelSpecies/StrainPPADS Dose (mg/kg, i.p.)BiomarkerTissueOutcomeReference
Sciatic Nerve TyingC57BL/6 Mice25FosSpinal CordPartial reversal of the increase in Fos-positive neurons.[2]
Chronic Constriction InjuryMice25IL-1β, iNOS, nNOSSciatic Nerve, DRG, Spinal Cord, ThalamusReduction in overexpression.[3]
Chronic Constriction InjuryMice25IL-6Sciatic NerveReduction in overexpression.[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing PPADS in the study of neuropathic pain are provided below.

Animal Models of Neuropathic Pain

a) Chronic Constriction Injury (CCI) Model

This model involves loose ligation of the sciatic nerve, leading to inflammation and peripheral pain.

  • Species: Rat (Sprague-Dawley) or Mouse (C57BL/6).

  • Procedure:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision at the mid-thigh level to expose the common sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed.

    • Close the muscle and skin layers with sutures.

    • Allow the animal to recover for at least 24 hours before behavioral testing. Pain behaviors typically develop within a week.

b) Spared Nerve Injury (SNI) Model

This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.

  • Species: Rat or Mouse.

  • Procedure:

    • Anesthetize the animal as described for the CCI model.

    • Expose the trifurcation of the sciatic nerve in the popliteal fossa.

    • Tightly ligate and transect the common peroneal and tibial nerve branches, leaving the sural nerve untouched. A small section of the distal nerve stump should be removed to prevent regeneration.

    • Ensure that the sural nerve is not stretched or touched during the procedure.

    • Close the muscle and skin layers.

    • Pain hypersensitivity develops in the territory of the spared sural nerve.

PPADS Administration

a) Intraperitoneal (i.p.) Injection

  • Procedure (Mouse):

    • Restrain the mouse by grasping the loose skin over the shoulders.

    • Turn the animal so its abdomen is facing upwards, with the head tilted slightly downwards.

    • Identify the lower right quadrant of the abdomen.

    • Insert a 25-30 gauge needle, bevel up, at a 30-45° angle into the peritoneal cavity.

    • Aspirate to ensure no fluid is drawn back, then inject the PPADS solution.

    • The typical volume for i.p. injection in a mouse is 10 ml/kg.

b) Intrathecal (i.t.) Injection

This route delivers PPADS directly to the spinal cord.

  • Procedure (Rat):

    • Anesthetize the rat.

    • Palpate the iliac crests and insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.

    • A flick of the tail indicates successful entry into the intrathecal space.

    • Inject the PPADS solution slowly (typically 10-20 µl).

Behavioral Assessment of Neuropathic Pain

a) Tactile Allodynia (von Frey Test)

This test measures sensitivity to a non-noxious mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • A positive response is a brisk withdrawal, flinching, or licking of the paw.

    • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range and, based on the response, use a stiffer or weaker filament in subsequent applications.

b) Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw from a thermal stimulus.

  • Apparatus: A Hargreaves apparatus with a radiant heat source.

  • Procedure:

    • Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

    • Position the radiant heat source under the plantar surface of the hind paw.

    • Activate the heat source. A timer will automatically start and stop when the animal withdraws its paw.

    • A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

    • The paw withdrawal latency is recorded. A decrease in latency indicates thermal hyperalgesia.

Mandatory Visualizations

Signaling Pathways

P2X_Signaling_in_Neuropathic_Pain cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_neuron Neuron ATP ATP P2X4 P2X4 Receptor ATP->P2X4 binds P2X7 P2X7 Receptor ATP->P2X7 binds P2X3 P2X3 Receptor ATP->P2X3 binds p38 p38 MAPK P2X4->p38 activates P2X7->p38 activates NFkB NF-κB P2X7->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) p38->Cytokines promotes release BDNF BDNF p38->BDNF promotes release NFkB->Cytokines promotes transcription Neuronal_Hyperexcitability Neuronal Hyperexcitability Cytokines->Neuronal_Hyperexcitability sensitizes BDNF->Neuronal_Hyperexcitability promotes P2X3->Neuronal_Hyperexcitability activates Neuropathic_Pain Neuropathic_Pain Neuronal_Hyperexcitability->Neuropathic_Pain PPADS PPADS PPADS->P2X4 blocks PPADS->P2X7 blocks PPADS->P2X3 blocks

Caption: P2X receptor signaling in neuropathic pain and inhibition by PPADS.

Experimental Workflow

Experimental_Workflow A Induce Neuropathic Pain (e.g., CCI or SNI model) B Baseline Behavioral Testing (von Frey, Hargreaves) A->B C Administer PPADS or Vehicle (i.p. or i.t.) B->C D Post-treatment Behavioral Testing C->D E Tissue Collection (Spinal Cord, DRG, Nerve) D->E F Biochemical Analysis (e.g., Western Blot, ELISA for biomarkers) E->F

Caption: General experimental workflow for studying PPADS in neuropathic pain models.

References

Application Notes and Protocols for the Experimental Use of PPADS in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a non-selective antagonist of P2 purinergic receptors, which are crucial mediators of inflammation. Extracellular adenosine triphosphate (ATP), released from stressed or dying cells, acts as a danger signal by activating these receptors on immune cells, triggering and amplifying inflammatory responses. PPADS, by blocking various P2X and P2Y receptor subtypes, serves as a valuable pharmacological tool to investigate the role of purinergic signaling in inflammatory processes and to evaluate the therapeutic potential of P2 receptor antagonism. These application notes provide a comprehensive guide for utilizing PPADS in common in vivo and in vitro models of inflammation.

Mechanism of Action: Inhibition of Purinergic Signaling

Inflammation is a complex biological response to harmful stimuli, and purinergic signaling plays a pivotal role in its initiation and propagation. ATP and other nucleotides, released into the extracellular space, activate P2X and P2Y receptors on various immune cells, including macrophages, neutrophils, and mast cells. Activation of these receptors, particularly the P2X7 receptor, triggers a cascade of downstream events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. PPADS competitively antagonizes the binding of ATP to these receptors, thereby inhibiting these pro-inflammatory signaling pathways.[1][2]

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates PPADS PPADS PPADS->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β (Released) Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation

Figure 1: P2X7 Receptor Signaling in Inflammation.

Data Presentation: Quantitative Effects of PPADS

The following tables summarize the inhibitory concentrations of PPADS on various P2 receptors and its quantitative effects on key inflammatory mediators in different experimental models.

Table 1: Inhibitory Activity of PPADS on P2 Receptors

Receptor SubtypeIC50 / pA2Reference(s)
P2X11-4 µM[3]
P2X21-4 µM[3]
P2X31-4 µM[3]
P2X4~28 µM[3]
P2X51-4 µM[3]
P2X71-4 µM[3]
P2Y1pA2 = 6[3]
P2Y2-like~0.9 mM[4]
P2Y4~15 µM[3]

Table 2: In Vivo Efficacy of PPADS in Inflammation Models

ModelAnimalPPADS DoseEffectReference(s)
LPS-Induced Air PouchMouse200 µM (i.v.)Reduced neutrophil infiltration and diminished MIP-2 and KC secretion.[5][5]
Neuropathic Pain (CCI)Mouse25 mg/kg (daily)Reversed nociceptive hypersensitivity and reduced IL-1β, IL-6, and iNOS/nNOS.[1][1]
Mesangial Proliferative GlomerulonephritisRat15-60 mg/kg (i.p.)Dose-dependently reduced early glomerular mesangial cell proliferation.[6][6]

Table 3: In Vitro Efficacy of PPADS in Inflammation Models

Cell TypeStimulusPPADS ConcentrationEffectReference(s)
Bullfrog DRG NeuronsATP2.5 µM51% inhibition of ATP-activated current.[7][8][7][8]
Bovine Aortic Endothelial Cells2MeSATP (P2Y agonist)30 µMMarkedly attenuated inositol phosphate accumulation.[9][9]
Air Pouch Resident Cells / Peritoneal MacrophagesLPS (10 ng/ml)100 µMNo significant effect on MIP-2 and KC release.[5][5]

Experimental Protocols

In Vivo Model 1: Murine Air Pouch Inflammation

This model is used to study localized inflammation and leukocyte migration.

Protocol:

  • Animal Preparation: Use 8-12 week old female CD-1 or C57BL/6 mice.

  • Air Pouch Formation:

    • Anesthetize the mice.

    • Inject 3 mL of sterile air subcutaneously into the dorsal intrascapular region to create an air pouch.

    • On day 3, re-inflate the pouch with 2 mL of sterile air to maintain it.

  • Induction of Inflammation (Day 6):

    • Inject 1 mL of lipopolysaccharide (LPS) solution (e.g., 10 ng/mL in sterile PBS) into the air pouch.

  • PPADS Administration:

    • Approximately 2-3 minutes prior to LPS injection, administer PPADS or vehicle control (sterile PBS) via intravenous (i.v.) tail vein injection. A typical dose is 200 µM in a 0.2 mL volume.[5]

  • Sample Collection:

    • At a designated time point (e.g., 4 hours post-LPS injection), euthanize the mice.

    • Carefully open the air pouch and collect the exudate by washing the pouch with a known volume of sterile PBS.

  • Analysis:

    • Centrifuge the collected exudate to pellet the cells.

    • Count the total number of leukocytes (e.g., using a hemocytometer).

    • Perform differential cell counts to determine the number of neutrophils.

    • Analyze the supernatant for cytokine and chemokine levels (e.g., MIP-2, KC) using ELISA.[5]

Air_Pouch_Workflow start Start day0 Day 0: Inject 3 mL sterile air subcutaneously start->day0 day3 Day 3: Re-inflate with 2 mL sterile air day0->day3 day6_treat Day 6: Administer PPADS (i.v.) day3->day6_treat day6_lps Day 6: Inject LPS into air pouch day6_treat->day6_lps time_point Wait for designated time (e.g., 4 hours) day6_lps->time_point euthanize Euthanize mouse time_point->euthanize collect Collect air pouch exudate euthanize->collect analyze Analyze exudate: - Cell counts - Cytokine levels (ELISA) collect->analyze end End analyze->end CFA_Workflow start Start acclimatize Acclimatize animals start->acclimatize cfa_injection Inject CFA into hind paw acclimatize->cfa_injection wait_24h Wait 24 hours for inflammation to develop cfa_injection->wait_24h ppads_admin Administer PPADS (i.p.) wait_24h->ppads_admin behavioral_testing Assess mechanical allodynia (Von Frey test) at various time points ppads_admin->behavioral_testing data_analysis Analyze paw withdrawal thresholds behavioral_testing->data_analysis end End data_analysis->end RAW2647_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_ppads Pre-treat with PPADS for 1 hour adhere->treat_ppads stimulate_lps Stimulate with LPS treat_ppads->stimulate_lps incubate_24h Incubate for 24 hours stimulate_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant cell_viability Assess cell viability (MTT) incubate_24h->cell_viability analyze_mediators Analyze inflammatory mediators: - NO (Griess Assay) - Cytokines (ELISA) collect_supernatant->analyze_mediators end End analyze_mediators->end cell_viability->end

References

Application Notes and Protocols for PPADS in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely used antagonist of purinergic P2 receptors. It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of extracellular ATP signaling in the central nervous system. These application notes provide a comprehensive guide to using PPADS to block purinergic receptors in acute brain slice preparations, with a focus on electrophysiological studies.

Mechanism of Action

PPADS is a non-selective antagonist of P2X receptors and also exhibits activity at some P2Y receptor subtypes.[1] It acts as a non-competitive antagonist, meaning it does not directly compete with ATP for its binding site on the receptor.[2] Instead, it is thought to bind to an allosteric site, inducing a conformational change that prevents receptor activation.[2] The onset of inhibition by PPADS can be gradual, and its effects are reversible upon washout.[2]

Quantitative Data: PPADS Antagonist Profile

The following table summarizes the inhibitory potency (IC50) of PPADS at various P2 receptor subtypes. This data is essential for designing experiments and interpreting results, as the effective concentration will vary depending on the specific receptor subtypes expressed in the brain region of interest.

Receptor SubtypeIC50 (µM)Notes
P2X Receptors
P2X10.068 - 2.6High potency.[1][3]
P2X21 - 2.6High potency.[1]
P2X30.214 - 2.6High potency.[1][3]
P2X4~30Lower potency compared to other P2X subtypes.
P2X51 - 2.6High potency.[1]
P2X7Blocks P2X7Blocks P2X7, but specific IC50 values vary.[1]
P2Y Receptors
P2Y1-likepA2 = 6pA2 is the negative log of the antagonist concentration that causes a two-fold shift in the agonist EC50.
P2Y2-like~900Significantly lower potency compared to P2X receptors.[1]
P2Y4~15,000Very low potency.[1]

Note: IC50 values can vary depending on the experimental conditions, including the species and the specific assay used.

Experimental Protocols

I. Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, spatula)

  • Petri dishes

  • Filter paper

  • Cyanoacrylate glue

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice

  • Cutting Solution (see below for composition)

  • Artificial Cerebrospinal Fluid (aCSF) (see below for composition)

  • Recovery chamber

  • Recording chamber

Solutions:

  • Cutting Solution (Sucrose-based): (in mM) 85 Sucrose, 80 NaCl, 25 NaHCO3, 1.25 NaH2PO4, 2.5 KCl, 25 Glucose, 0.5 CaCl2, 3 MgCl2. Osmolality: ~315-330 mOsm/kg.[4]

  • Artificial Cerebrospinal Fluid (aCSF) for Recording: (in mM) 129 NaCl, 21 NaHCO3, 1.25 NaH2PO4, 3 KCl, 10 Glucose, 1.6 CaCl2, 1.8 MgSO4. Osmolality: ~300-310 mOsm/kg.[4]

Procedure:

  • Anesthesia and Dissection:

    • Anesthetize the animal according to approved institutional protocols.

    • Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, immersing it in ice-cold, carbogenated cutting solution.[4]

  • Slicing:

    • Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation will depend on the brain region of interest.

    • Submerge the brain in the ice-cold, carbogenated cutting solution in the vibratome buffer tray.

    • Cut brain slices to the desired thickness (typically 300-400 µm).[4]

  • Recovery:

    • Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30-60 minutes.[5]

    • After the initial recovery period, slices can be maintained at room temperature in carbogenated aCSF until needed for recording.

II. Electrophysiological Recording and PPADS Application

This protocol outlines the general procedure for applying PPADS during whole-cell patch-clamp recordings in acute brain slices.

Materials:

  • Prepared acute brain slices

  • Recording setup (microscope, micromanipulators, amplifier, data acquisition system)

  • Recording chamber with perfusion system

  • Glass micropipettes

  • Intracellular solution (composition depends on the experimental goals)

  • aCSF for recording

  • PPADS stock solution

Procedure:

  • Slice Transfer and Equilibration:

    • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 30-32°C.[5]

    • Allow the slice to equilibrate in the recording chamber for at least 15-20 minutes before starting the recordings.

  • Obtaining a Recording:

    • Visually identify a neuron of interest using differential interference contrast (DIC) or infrared microscopy.

    • Approach the neuron with a glass micropipette filled with intracellular solution and establish a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials) for a stable period (e.g., 5-10 minutes).

  • PPADS Application:

    • Prepare the desired final concentration of PPADS in the recording aCSF. A common working concentration range for significant P2X receptor blockade in brain slices is 50-100 µM.[6][7]

    • Switch the perfusion to the aCSF containing PPADS.

    • The duration of PPADS application will depend on the experimental design and the specific P2 receptor subtypes being targeted. Due to the gradual onset of inhibition, a pre-application period of at least 10-15 minutes is recommended to ensure effective blockade before experimental manipulations.[2]

  • Recording During PPADS Application:

    • Continue to record the synaptic activity in the presence of PPADS.

  • Washout (Optional):

    • To test for the reversibility of the PPADS effect, switch the perfusion back to the control aCSF. The washout period may need to be extended due to the slow dissociation of PPADS from the receptors.

Visualizations

Signaling Pathways

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor Activates PPADS PPADS PPADS->P2X_Receptor Blocks Ion_Influx Na+ / Ca2+ Influx P2X_Receptor->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Neuronal_Response Altered Neuronal Excitability & Synaptic Transmission Depolarization->Neuronal_Response Kinase_Activation Kinase Activation (e.g., ERK, p38) Ca_Signaling->Kinase_Activation Gene_Expression Changes in Gene Expression Kinase_Activation->Gene_Expression Gene_Expression->Neuronal_Response

Experimental Workflow

Experimental_Workflow start Start prep_slices Prepare Acute Brain Slices start->prep_slices recovery Slice Recovery (32-34°C, 30-60 min) prep_slices->recovery transfer Transfer Slice to Recording Chamber recovery->transfer equilibration Equilibrate in aCSF (15-20 min) transfer->equilibration get_recording Obtain Whole-Cell Patch-Clamp Recording equilibration->get_recording baseline Record Baseline Activity (5-10 min) get_recording->baseline apply_ppads Apply PPADS in aCSF (50-100 µM) baseline->apply_ppads record_ppads Record Activity in PPADS apply_ppads->record_ppads washout Washout with aCSF (Optional) record_ppads->washout analyze Data Analysis record_ppads->analyze No Washout washout->analyze end End analyze->end

Stability and Solubility of PPADS

  • Solubility: PPADS tetrasodium salt is soluble in water up to 100 mM.[1] For experimental use, it is recommended to prepare a concentrated stock solution in water (e.g., 10-50 mM) and then dilute it to the final working concentration in aCSF on the day of the experiment.

  • Storage: The solid form of PPADS should be stored at -20°C. Stock solutions can be aliquoted and stored at -20°C for several weeks, although preparing fresh solutions is always recommended for optimal results. Avoid repeated freeze-thaw cycles.

  • Stability in aCSF: While specific data on the stability of PPADS in oxygenated aCSF at physiological temperatures is limited, it is generally considered stable for the duration of a typical electrophysiology experiment (a few hours). However, it is good practice to prepare the PPADS-containing aCSF fresh and keep it continuously carbogenated and at the correct temperature.

Troubleshooting and Considerations

  • Incomplete Blockade: If you observe incomplete blockade of the purinergic response, consider increasing the concentration of PPADS or extending the pre-application time.

  • Off-Target Effects: Be aware of the potential for PPADS to antagonize P2Y receptors, although with lower potency.[1] If you suspect P2Y receptor involvement, consider using more selective antagonists in parallel experiments to dissect the specific receptor contributions.

  • Slow Washout: The effects of PPADS can be slow to reverse. If your experimental design requires washout, be prepared for a prolonged perfusion with control aCSF.

  • pH of aCSF: Ensure that the pH of your aCSF is stable and within the physiological range (7.3-7.4) after the addition of PPADS.

References

Application of PPADS in the Study of Synaptic Transmission: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling, particularly in the context of synaptic transmission. It functions as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] ATP is now recognized as a crucial neurotransmitter or co-transmitter at many synapses in the central and peripheral nervous systems.[2][3] The activation of postsynaptic P2X receptors by ATP contributes to fast excitatory neurotransmission and modulates synaptic plasticity.[2][4] PPADS, by blocking these receptors, serves as an invaluable tool to elucidate the physiological and pathophysiological roles of P2X-mediated signaling in synaptic function.

These application notes provide a comprehensive overview of the use of PPADS in neuroscience research, including its mechanism of action, quantitative data on its antagonist activity, and detailed protocols for key experimental techniques.

Mechanism of Action

PPADS acts as a non-competitive antagonist at most P2X receptor subtypes.[5] It produces a long-lasting inhibition that is not dependent on the channel being in an open state.[5] The inhibitory effect of PPADS is typically slow in onset and washout.[5] While it is a potent antagonist at several P2X subtypes, it is important to note its non-selectivity, as it can also inhibit some P2Y receptors at higher concentrations.[6] This lack of specificity necessitates careful experimental design and data interpretation.

Data Presentation: Antagonist Potency of PPADS

The inhibitory potency of PPADS varies across different P2X and P2Y receptor subtypes. The following tables summarize the IC50 values reported in the literature. Researchers should note that these values can vary depending on the experimental system (e.g., recombinant expression systems vs. native tissue) and conditions.

P2X Receptor SubtypeIC50 (µM)Species/SystemReference
P2X11 - 2.6Recombinant[6]
P2X21 - 2.6Recombinant[6]
P2X31 - 2.6Recombinant[6]
P2X4~30Human Recombinant[6]
P2X51 - 2.6Recombinant[6]
P2X7~1-3Human Recombinant[6]
P2Y Receptor SubtypeIC50Species/SystemReference
P2Y1~0.9 mMNative P2Y2-like[6]
P2Y4~15 mMRecombinant[6]

Signaling Pathways and Experimental Visualization

To understand the role of PPADS in studying synaptic transmission, it is crucial to visualize the underlying signaling pathways and experimental workflows.

P2X_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density ATP_Vesicle Synaptic Vesicle (ATP, Glutamate) Release Exocytosis ATP_Vesicle->Release Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel opens Ca_Channel->Release triggers ATP ATP Release->ATP Glutamate Glutamate Release->Glutamate P2X_Receptor P2X Receptor (Cation Channel) ATP->P2X_Receptor activates NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor PPADS PPADS PPADS->P2X_Receptor blocks Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Na_Influx Na⁺ Influx P2X_Receptor->Na_Influx Signaling_Cascade Downstream Signaling Cascades Ca_Influx->Signaling_Cascade EPSP Excitatory Postsynaptic Potential (EPSP) Na_Influx->EPSP Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Plasticity

P2X receptor signaling at an excitatory synapse.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording & Intervention cluster_analysis Data Analysis Neuron_Culture Neuronal Culture or Brain Slice Preparation Baseline Establish Baseline Synaptic Activity Recording (e.g., EPSCs/IPSCs) Neuron_Culture->Baseline PPADS_Application Bath Apply PPADS (e.g., 10 µM) Baseline->PPADS_Application Washout Washout PPADS PPADS_Application->Washout Post_Washout Record Recovery of Synaptic Activity Washout->Post_Washout Measure_Parameters Measure Synaptic Parameters (Amplitude, Frequency, Kinetics) Post_Washout->Measure_Parameters Compare Compare Parameters: Baseline vs. PPADS vs. Washout Measure_Parameters->Compare Conclusion Draw Conclusions on P2X Receptor Role Compare->Conclusion

General workflow for studying PPADS effects.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the role of P2X receptors in synaptic transmission using PPADS.

Protocol 1: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of PPADS on excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Materials:

  • External Solution (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgCl2, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose. Bubbled with 95% O2 / 5% CO2.

  • Internal Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. pH adjusted to 7.3 with KOH.

  • PPADS Stock Solution: 10 mM PPADS in deionized water. Store at -20°C.

  • Patch pipettes (3-5 MΩ resistance).

  • Electrophysiology rig with amplifier, micromanipulator, and perfusion system.

Procedure:

  • Preparation: Prepare brain slices (e.g., hippocampal, cortical) or cultured neurons according to standard laboratory procedures.

  • Establish Whole-Cell Configuration:

    • Place the preparation in the recording chamber and perfuse with aCSF at 2-3 mL/min.

    • Using a micromanipulator, approach a neuron with a patch pipette filled with internal solution.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.

  • Baseline Recording:

    • Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked EPSCs.

    • Record stable baseline activity for 5-10 minutes.

  • PPADS Application:

    • Dilute the PPADS stock solution into the aCSF to a final concentration of 1-30 µM (a concentration of 10 µM is a common starting point).

    • Switch the perfusion to the PPADS-containing aCSF.

    • Record for 10-15 minutes to allow for the slow onset of PPADS inhibition.

  • Washout:

    • Switch the perfusion back to the control aCSF.

    • Record for at least 15-20 minutes to observe the washout of the PPADS effect.

  • Data Analysis:

    • Detect and measure the amplitude, frequency, and kinetics of EPSCs during the baseline, PPADS application, and washout periods.

    • Compare the synaptic parameters between the different conditions to determine the effect of P2X receptor blockade by PPADS.

Protocol 2: Calcium Imaging

This protocol allows for the visualization of changes in intracellular calcium concentration in response to synaptic activity and its modulation by PPADS.

Materials:

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • PPADS stock solution (10 mM).

  • Fluorescence microscope with a suitable camera and light source.

Procedure:

  • Cell Loading:

    • Prepare a loading solution of 2-5 µM calcium indicator dye and 0.02% Pluronic F-127 in HBSS.

    • Incubate cultured neurons or brain slices in the loading solution for 30-45 minutes at 37°C.

    • Wash the preparation with HBSS for 15-20 minutes to allow for de-esterification of the dye.

  • Baseline Imaging:

    • Place the preparation on the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images at a defined sampling rate (e.g., 1-5 Hz).

    • If studying evoked activity, stimulate a presynaptic pathway to elicit calcium transients in the postsynaptic neuron.

  • PPADS Application:

    • Switch the perfusion to HBSS containing the desired concentration of PPADS (e.g., 10 µM).

    • Continue imaging for 10-15 minutes to observe the effect of PPADS on baseline or evoked calcium signals.

  • Washout:

    • Switch back to the control HBSS and continue imaging to monitor the reversal of the PPADS effect.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF/F0) over time for individual neurons or regions of interest.

    • Compare the amplitude, frequency, and duration of calcium transients before, during, and after PPADS application.

Protocol 3: Neurotransmitter Release Assay

This protocol is designed to measure the effect of PPADS on the release of neurotransmitters (e.g., glutamate, GABA) from synaptosomes or cultured neurons.

Materials:

  • Synaptosome preparation or cultured neurons.

  • Perfusion buffer (e.g., Krebs-Ringer buffer).

  • High K+ solution (e.g., Krebs-Ringer buffer with elevated KCl concentration to depolarize the terminals).

  • PPADS stock solution (10 mM).

  • Method for detecting the neurotransmitter of interest (e.g., HPLC, ELISA, or fluorescent biosensors).

Procedure:

  • Preparation:

    • Prepare synaptosomes from brain tissue or use mature neuronal cultures.

    • Pre-incubate the preparation in perfusion buffer for 15-30 minutes.

  • Baseline Release:

    • Collect samples of the perfusion buffer to measure basal neurotransmitter release.

  • PPADS Incubation:

    • Incubate a subset of the preparations with PPADS (e.g., 10 µM) in the perfusion buffer for 10-15 minutes. A control group should be incubated with vehicle.

  • Stimulated Release:

    • Stimulate the preparations with the high K+ solution to induce depolarization-dependent neurotransmitter release.

    • Collect the supernatant immediately after stimulation.

  • Quantification:

    • Measure the concentration of the neurotransmitter in the collected samples using the chosen detection method.

  • Data Analysis:

    • Compare the amount of neurotransmitter released under basal and stimulated conditions in the presence and absence of PPADS.

Detailed_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis & Conclusion Prep Prepare Brain Slices or Neuronal Culture choice Select Assay Prep->choice patch Whole-Cell Patch-Clamp choice->patch Electrophysiology calcium Calcium Imaging choice->calcium Functional Imaging release Neurotransmitter Release Assay choice->release Biochemical Assay baseline_patch Record Baseline EPSCs/IPSCs patch->baseline_patch baseline_ca Image Baseline Ca²⁺ Transients calcium->baseline_ca baseline_release Measure Basal Release release->baseline_release ppads_app Apply PPADS baseline_patch->ppads_app baseline_ca->ppads_app baseline_release->ppads_app record_ppads Record During PPADS Application ppads_app->record_ppads washout Washout PPADS record_ppads->washout record_washout Record During Washout washout->record_washout analyze Quantify Synaptic Parameters record_washout->analyze compare Statistical Comparison analyze->compare conclusion Determine Role of P2X Receptors in Synaptic Event compare->conclusion

Detailed experimental workflow using PPADS.

Conclusion

PPADS remains a valuable, albeit non-selective, antagonist for investigating the role of P2X receptors in synaptic transmission. By employing the detailed protocols and understanding the quantitative aspects of its inhibitory action presented in these notes, researchers can effectively utilize PPADS to probe the intricate involvement of purinergic signaling in synaptic function and plasticity. Careful consideration of its limitations and the use of complementary pharmacological and genetic tools will further enhance the rigor and impact of such studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PPADS Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges when working with PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving PPADS?

A1: The recommended solvent for PPADS tetrasodium salt is high-purity, sterile water, such as deionized or distilled water.[1]

Q2: What is the maximum solubility of PPADS in water?

A2: PPADS tetrasodium salt is soluble in water up to a concentration of 100 mM.[1][2][3]

Q3: How should solid PPADS be stored?

A3: Solid PPADS should be stored desiccated at -20°C.[1][2]

Q4: How should I store PPADS stock solutions?

A4: For optimal stability, it is best to prepare solutions fresh for immediate use.[2][4] If storage is necessary, dispense the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[2]

Q5: My PPADS solution has changed color. Is it still usable?

A5: A significant change in the color of the solution may indicate chemical degradation or contamination.[2] To ensure the reliability of your experimental results, it is safest to discard the solution and prepare a new one.[2]

Q6: Is PPADS compatible with common buffers like PBS and Tris?

A6: While PPADS is a salt and is expected to be soluble in common physiological buffers, specific compatibility data is limited.[1] It is highly recommended to perform a small-scale solubility test with your specific buffer composition before preparing a large stock solution.[1] Issues can arise with buffers containing high concentrations of divalent cations or at extreme pH values.[1]

Troubleshooting Guide

Problem 1: My PPADS solution is cloudy or has a visible precipitate immediately after dissolving.

Question: I just prepared my PPADS solution in water or a buffer, and it appears cloudy. What could be the cause?

Answer: Cloudiness or precipitation upon dissolution can be due to several factors:

  • Exceeding Solubility Limit: While PPADS is soluble up to 100 mM in water, its solubility in buffers, especially those with high salt concentrations or certain ions, might be lower.[1]

  • Low-Quality Reagent Water: Using water that is not deionized or distilled can introduce ions that may interact with PPADS and reduce its solubility.[1]

  • Incorrect pH: The pH of the solution can influence the solubility of PPADS. Significant deviations from a neutral pH could potentially affect its solubility.[1]

Problem 2: My PPADS solution, which was initially clear, has developed a precipitate over time.

Question: My PPADS solution was clear when I made it, but now I see a precipitate after storing it. Why did this happen?

Answer: Precipitation that develops over time is often an indication of instability or changes in the solution's conditions:

  • Improper Storage: Storing PPADS solutions at room temperature for extended periods can lead to degradation and precipitation.[1] It is recommended to prepare solutions fresh or store them as frozen aliquots.[1]

  • Presence of Divalent Cations: Buffers containing high concentrations of calcium (Ca²⁺) or magnesium (Mg²⁺) could potentially cause precipitation of PPADS, which is a sulfonic acid salt.[1] If your buffer contains high concentrations of these ions and you observe precipitation, consider preparing a fresh PPADS stock solution in water and adding it to your experimental buffer at the final concentration just before use.[1]

  • Low Temperature Storage of Buffer Solutions: The solubility of some buffer components, like phosphate salts, can decrease at lower temperatures, leading to their precipitation, which might be confused with PPADS precipitation.[5]

Problem 3: I am observing a decrease in the inhibitory activity of my PPADS solution.

Question: My experiments are showing a reduced effect of PPADS compared to when the solution was freshly prepared. What could be the reason for this loss of activity?

Answer: A decrease in the biological activity of PPADS suggests that the molecule may be degrading.[1]

  • Chemical Instability: PPADS can degrade in solution over time, and this degradation can be influenced by factors such as pH, temperature, and exposure to light.[1]

  • Photodegradation: It is good practice to protect PPADS solutions from light by storing them in amber vials or by wrapping the container in foil.[1]

  • Oxidation: The presence of oxidizing agents in the buffer or exposure to air could potentially lead to the oxidative degradation of PPADS.[1]

Data Presentation

Table 1: Solubility and Storage of PPADS Tetrasodium Salt

ParameterValueRecommended SolventReference(s)
Maximum Solubility 100 mMWater[1][2][3]
Storage (Solid Form) -20°C, desiccatedN/A[1][2]
Storage (Stock Solution)
Short-term-20°C (up to 1 month)Water[1][2][4]
Long-term-80°C (up to 6 months)Water[2]
Stability (Stock Solution) Prepare fresh for best results. Avoid multiple freeze-thaw cycles.Water[2][4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM PPADS Stock Solution in Water

Objective: To prepare a high-concentration stock solution of PPADS in water.

Materials:

  • PPADS tetrasodium salt

  • High-purity, sterile deionized or distilled water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Allow the vial of solid PPADS to equilibrate to room temperature before opening to prevent condensation.[1]

  • Weigh the required amount of PPADS tetrasodium salt. Always check the batch-specific molecular weight on the vial or Certificate of Analysis.[1]

  • Add the appropriate volume of high-purity water to achieve a final concentration of 100 mM.[1]

  • Vortex the solution until the PPADS is completely dissolved. The solution should be clear.[1]

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.[1][2]

Protocol 2: Assessment of PPADS Solubility in an Experimental Buffer

Objective: To assess the short-term stability and solubility of PPADS in a specific experimental buffer.

Procedure:

  • Prepare a high-concentration stock solution of PPADS in water as described in Protocol 1.[1]

  • In a clear microcentrifuge tube, add the desired volume of your experimental buffer.[1]

  • Add a small aliquot of the PPADS stock solution to the buffer to achieve the final working concentration you intend to use in your experiments.[1]

  • Gently mix the solution.

  • Visually inspect the solution for any signs of precipitation or cloudiness immediately after mixing.[1]

  • Incubate the solution under your planned experimental conditions (e.g., 37°C, room temperature) for the duration of your typical experiment.[1]

  • Periodically inspect the solution for any signs of precipitation.[1]

  • Before using a new buffer for a critical experiment, it is advisable to also test if the biological activity of PPADS is retained by performing a control experiment.[1]

Visualizations

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor Binds and Activates PPADS PPADS PPADS->P2X_Receptor Blocks Ion_Influx Ion Influx (Na⁺, Ca²⁺) P2X_Receptor->Ion_Influx Opens Channel Cellular_Response Cellular Response Ion_Influx->Cellular_Response Triggers

Caption: P2X receptor signaling pathway and PPADS antagonism.

PPADS_Stock_Solution_Workflow Start Start: Prepare 100 mM PPADS Stock Equilibrate Equilibrate solid PPADS to room temperature Start->Equilibrate Weigh Weigh PPADS (check batch MW) Equilibrate->Weigh Add_Water Add high-purity water for 100 mM concentration Weigh->Add_Water Vortex Vortex until completely dissolved Add_Water->Vortex Check_Clarity Check for a clear solution Vortex->Check_Clarity Use_Immediately Use immediately in experiment Check_Clarity->Use_Immediately  Yes Aliquot Aliquot into single-use tubes Check_Clarity->Aliquot  No (for storage) End End Use_Immediately->End Store Store at -20°C (≤1 month) or -80°C (≤6 months) Aliquot->Store Store->End

Caption: Experimental workflow for preparing PPADS stock solution.

PPADS_Solubility_Troubleshooting cluster_immediate Immediate Precipitation Causes cluster_over_time Precipitation Over Time Causes Start Issue: PPADS solution has precipitate or is cloudy Immediate_Precipitate Precipitate forms immediately upon dissolving? Start->Immediate_Precipitate Precipitate_Over_Time Precipitate forms over time during storage? Immediate_Precipitate->Precipitate_Over_Time No Exceeded_Solubility Concentration > 100 mM in water or lower in buffer? Immediate_Precipitate->Exceeded_Solubility Yes Improper_Storage Stored at room temperature? Precipitate_Over_Time->Improper_Storage Yes Low_Quality_Water Used non-purified water? Exceeded_Solubility->Low_Quality_Water Incorrect_pH Is the pH significantly non-neutral? Low_Quality_Water->Incorrect_pH Solution Solution: Prepare fresh solution using high-purity water, consider buffer composition, and store properly as aliquots at -20°C or -80°C. Incorrect_pH->Solution Divalent_Cations Buffer contains high [Ca²⁺] or [Mg²⁺]? Improper_Storage->Divalent_Cations Freeze_Thaw Multiple freeze-thaw cycles? Divalent_Cations->Freeze_Thaw Freeze_Thaw->Solution

References

Technical Support Center: Identifying and Minimizing PPADS Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the off-target effects of this compound, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is PPADS and what is its primary mechanism of action?

A1: PPADS is a widely used pharmacological tool, primarily recognized as a non-selective antagonist of the P2X receptor family, which are ligand-gated ion channels activated by extracellular ATP.[1] It functions through a complex, non-competitive mechanism, acting at an allosteric site accessible from the extracellular environment rather than directly competing with ATP at the binding site.[1][2] This interaction is thought to sterically block ATP from accessing its binding pocket, thus preventing receptor activation.[1]

Q2: What are the known off-target effects of PPADS?

A2: While PPADS is a potent antagonist for several P2X subtypes, it is not entirely selective and can interact with other proteins.[1] Known off-target effects include:

  • Antagonism of P2Y receptors: PPADS has been shown to inhibit some P2Y G-protein-coupled purinergic receptors, such as P2Y1, but not others like P2U (P2Y2/P2Y4).[2][3][4]

  • Inhibition of the NAADP receptor: PPADS can act as a reversible competitive antagonist of the NAADP (Nicotinic acid adenine dinucleotide phosphate) receptor.[5][6]

  • Interaction with the Na+/Ca2+ exchanger: It can inhibit the reverse mode of the Na+/Ca2+ exchanger.[5][7]

  • Inhibition of ecto-nucleotidases: PPADS can inhibit the enzymes that break down extracellular ATP, potentially leading to ATP accumulation and confounding results.[5]

  • Activity against STAT proteins: Recent studies have shown that PPADS and its isomer can also possess activity against members of the Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT4, STAT5a, and STAT5b.[8][9]

Q3: Why are my experimental results with PPADS inconsistent?

A3: Inconsistent results when using PPADS can stem from several factors:

  • Slow Onset of Action: PPADS has a slow onset of inhibition.[10] If co-applied with an agonist like ATP, the maximum inhibitory effect may not be observed.[10]

  • Stability and Storage: PPADS can degrade if not stored correctly, protected from light and moisture. It is recommended to prepare fresh stock solutions regularly and store them at -20°C for up to one month, avoiding repeated freeze-thaw cycles.[5][11]

  • Non-Specific Binding: As a highly charged molecule, PPADS can bind non-specifically to proteins and other components in the assay system.[5]

  • Variable Receptor Subtype Expression: The inhibitory effect of PPADS can vary depending on the specific profile of P2X and P2Y receptor subtypes expressed in your experimental model.[12]

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Cytotoxicity

Symptoms: You observe significant cell death at concentrations where PPADS is expected to be selective for P2X receptors.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High PPADS Concentration Perform a dose-response curve to find the optimal, non-toxic concentration for your cell line. Micromolar concentrations can be cytotoxic to various cell lines.[5]
Off-Target Effects The cytotoxicity may be due to the inhibition of other essential proteins like the Na+/Ca2+ exchanger or P2Y receptors.[5] Consider using a more selective P2X receptor antagonist to confirm that the observed phenotype is due to P2X blockade.[5]
ATP Accumulation Inhibition of ecto-nucleotidases can lead to an accumulation of ATP, which can be cytotoxic.[5] Include an ATP-degrading enzyme like apyrase in your experimental setup as a control.[5]
Cell Line Sensitivity Different cell lines have varying sensitivities. Determine the specific cytotoxic concentration (LC50) of PPADS for your cell line using a cell viability assay (e.g., MTT or LDH assay).[5]
Problem 2: Weak or Incomplete Inhibition of ATP-Induced Responses

Symptoms: PPADS does not effectively block the responses induced by ATP or other purinergic agonists in your assay.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Slow Onset of Action Pre-incubate your cells or tissue with PPADS before applying the ATP agonist. The required pre-incubation time can vary (e.g., 5-30 seconds in patch-clamp studies) and should be optimized for your system.[5][10]
Suboptimal Concentration The IC50 of PPADS varies significantly between different P2X receptor subtypes.[10] Perform a concentration-response curve (a common range is 0.5-10 μM) to determine the optimal inhibitory concentration for your specific experimental setup.[2][10]
Receptor Subtype Specificity PPADS is more potent at some P2X subtypes (e.g., P2X1, P2X2, P2X3, P2X5) than others. If your system expresses a mix of receptors, you may only observe partial inhibition.[10]

Quantitative Data Summary

The inhibitory potency of PPADS varies across different purinergic receptor subtypes. The following table summarizes the reported IC50 values.

Receptor SubtypeReported IC50Reference(s)
P2X11 - 2.6 μM[7]
P2X21 - 2.6 μM[7]
P2X31 - 2.6 μM[7]
P2X51 - 2.6 μM[7]
P2Y2-like (native)~0.9 mM[7]
P2Y4 (recombinant)~15 mM[7]
STAT42.2 ± 0.2 μM[8]
STAT5a1.5 ± 0.2 μM[8]
STAT5b2.0 ± 0.3 μM[8]
STAT187.4 ± 6.6 μM[8]
STAT322.6 ± 1.6 μM[8]
STAT620.1 ± 4.6 μM[8]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (LC50) of PPADS using an LDH Assay

This protocol outlines the steps to assess the cytotoxicity of PPADS in a specific cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • PPADS

  • Triton X-100 (for positive control)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will prevent them from reaching confluency during the experiment. Allow the cells to attach by incubating overnight.[5]

  • Treatment: Prepare serial dilutions of PPADS in the culture medium.

  • Remove the existing medium from the cells and add the PPADS dilutions.

  • Include the following controls:

    • Background Control: Wells with medium only (no cells).

    • Negative Control: Wells with cells and medium only (spontaneous LDH release).

    • Positive Control: Wells with cells treated with Triton X-100 (maximum LDH release).[5]

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).[5]

  • LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

  • Data Analysis: Calculate the percentage of cytotoxicity for each PPADS concentration relative to the positive control and determine the LC50 value.

Protocol 2: Evaluating PPADS Efficacy using Whole-Cell Patch-Clamp Electrophysiology

This protocol is for characterizing the inhibitory effect of PPADS on ATP-activated currents in neurons.

Materials:

  • Isolated neurons (e.g., from dorsal root ganglion)

  • Whole-cell patch-clamp setup

  • External and internal patch-clamp solutions

  • ATP solution

  • PPADS solution

Procedure:

  • Neuron Preparation: Isolate neurons using established protocols.[2]

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the isolated neurons.

  • Control Response: Apply ATP (e.g., 2.5 μM) to the neuron and record the resulting inward current. This serves as the control response.[2]

  • PPADS Pre-incubation and Co-application:

    • To account for the slow onset of action, pre-apply PPADS (e.g., 2.5 μM) for a defined period (e.g., 5-30 seconds) before co-applying it with ATP.[2][10]

    • Record the ATP-activated current in the presence of PPADS.

  • Washout: Wash out PPADS and ATP to allow the current to return to baseline.

  • Data Analysis: Compare the amplitude of the ATP-activated current in the absence and presence of PPADS to determine the percentage of inhibition. Perform these measurements at various PPADS concentrations to generate a concentration-response curve and calculate the IC50.[2]

Visualizations

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor Activates PPADS PPADS PPADS->P2X_Receptor Inhibits (Allosteric) Ca_ion Ca²⁺ Influx P2X_Receptor->Ca_ion Depolarization Membrane Depolarization P2X_Receptor->Depolarization Cellular_Response Cellular Response Ca_ion->Cellular_Response Depolarization->Cellular_Response

Caption: P2X Receptor Signaling and PPADS Inhibition.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results with PPADS Check_Concentration Is PPADS concentration optimized and non-toxic? Start->Check_Concentration Check_Preincubation Is pre-incubation time with PPADS sufficient? Check_Concentration->Check_Preincubation Yes Optimize_Concentration Perform dose-response and cytotoxicity assays Check_Concentration->Optimize_Concentration No Check_Controls Are appropriate controls (e.g., apyrase, alternative antagonists) included? Check_Preincubation->Check_Controls Yes Optimize_Preincubation Vary pre-incubation time to ensure maximal inhibition Check_Preincubation->Optimize_Preincubation No Implement_Controls Incorporate controls to isolate on-target effects Check_Controls->Implement_Controls No Re_evaluate Re-evaluate Results Check_Controls->Re_evaluate Yes Optimize_Concentration->Check_Preincubation Optimize_Preincubation->Check_Controls Implement_Controls->Re_evaluate

Caption: Troubleshooting Workflow for PPADS Experiments.

PPADS_Target_Profile cluster_Primary_Targets Primary Targets (P2X Receptors) cluster_Off_Targets Known Off-Targets PPADS PPADS P2X1 P2X1 PPADS->P2X1 Inhibits P2X2 P2X2 PPADS->P2X2 Inhibits P2X3 P2X3 PPADS->P2X3 Inhibits P2X5 P2X5 PPADS->P2X5 Inhibits P2Y1 P2Y1 PPADS->P2Y1 Inhibits NAADP_R NAADP Receptor PPADS->NAADP_R Inhibits Na_Ca_Ex Na+/Ca2+ Exchanger PPADS->Na_Ca_Ex Inhibits Ecto_N Ecto-nucleotidases PPADS->Ecto_N Inhibits STATs STAT Proteins (STAT4, STAT5a/b) PPADS->STATs Inhibits

References

Navigating PPADS Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a valuable antagonist for studying purinergic signaling. However, its unique properties can lead to experimental challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls and ensure the reliability and reproducibility of your results.

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues you might encounter during your experiments with PPADS.

Problem Potential Causes Troubleshooting Steps & Solutions
Weak or Incomplete Inhibition of ATP-induced Responses 1. Slow Onset of Action: PPADS has a slow onset of inhibition. Co-application with ATP may not allow sufficient time for maximal effect.[1] 2. Suboptimal Concentration: The inhibitory concentration (IC50) of PPADS varies significantly across different P2X receptor subtypes.[1] 3. Receptor Subtype Specificity: PPADS is a non-selective antagonist and is less potent at certain P2X subtypes.[1]1. Pre-application is Crucial: Always pre-apply PPADS for a sufficient duration before adding the ATP agonist. For instance, in patch-clamp studies, a pre-incubation of 5-30 seconds is often necessary.[1] The extent of inhibition is dependent on the duration of this pre-exposure.[1] 2. Determine Optimal Concentration: Perform a concentration-response curve (a common range is 0.5-10 μM) to identify the optimal concentration for your specific cell type and receptor subtype.[1] 3. Consider Receptor Expression: Be aware of the P2X receptor subtypes expressed in your system. If a mix of sensitive and less sensitive receptors is present, you may only observe partial inhibition.[1]
Inconsistent and Irreproducible Results 1. Chemical Instability: PPADS solutions can degrade, especially if not stored properly or subjected to multiple freeze-thaw cycles.[1][2] 2. Variability in Experimental Conditions: The non-competitive nature and slow kinetics of PPADS make it sensitive to minor changes in the experimental environment.[1]1. Ensure Solution Integrity: Prepare fresh working solutions of PPADS for each experiment from a stock stored under desiccating conditions at -20°C.[1][2] Minimize freeze-thaw cycles by preparing single-use aliquots.[2] 2. Standardize Protocols: Strictly standardize pre-incubation times, temperature, and pH across all experiments.[1] Ensure consistent and rapid solution exchange in perfusion systems.[1]
Unexpected or Off-Target Effects 1. Lack of Selectivity: PPADS is a non-selective antagonist of P2X receptors and also shows activity at some P2Y receptors.[3] 2. Non-Purinergic Interactions: PPADS has been reported to have off-target effects on other proteins, such as Signal Transducer and Activator of Transcription (STAT) proteins.[4]1. Use Controls: To confirm that the observed effect is P2X-mediated, use a structurally unrelated P2 antagonist to see if it replicates the results.[5] Also, use selective agonists for the P2 receptor subtype of interest as a positive control.[5] 2. Consider Alternative Targets: Be aware of potential off-target effects and consider them when interpreting your data. If possible, use more selective antagonists to validate your findings.[1]
Solubility and Precipitation Issues 1. Improper Dissolution: PPADS tetrasodium salt is soluble in water, but may precipitate in certain buffers or at incorrect pH levels.[6] 2. Storage-Related Precipitation: Initially clear solutions can develop precipitates over time due to improper storage.[6]1. Proper Dissolution Technique: Dissolve PPADS tetrasodium salt in high-purity water to make a stock solution (up to 100 mM).[6] If using a buffer, test for solubility at your working concentration before the main experiment.[6] 2. Correct Storage: Store stock solutions in single-use aliquots at -20°C for up to one month to avoid degradation and precipitation.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for PPADS?

A1: The recommended solvent for PPADS tetrasodium salt is water, with a maximum solubility of around 100 mM. For solid PPADS, store it at -20°C under desiccated conditions. Stock solutions should be prepared fresh, but if storage is necessary, create single-use aliquots and store them at -20°C for short-term (up to one month) or -80°C for long-term (up to six months).[2] Avoid repeated freeze-thaw cycles.[2]

Q2: How long should I pre-incubate my cells with PPADS?

A2: The pre-incubation time is critical and depends on your experimental setup. For electrophysiology experiments with rapid solution exchange, a pre-application of 10-30 seconds is a good starting point.[1] For plate-based assays like calcium imaging, a longer pre-incubation of 1-5 minutes may be necessary.[1] It is highly recommended to optimize the pre-incubation time for your specific system.

Q3: Why are my results with PPADS different from published data?

A3: Discrepancies can arise from several factors. The specific P2X receptor subtypes expressed in your cell model may differ, leading to variations in PPADS potency. Additionally, differences in experimental conditions such as temperature, pH, and pre-incubation time can significantly impact the results.[1] Always ensure your PPADS solution is fresh and the concentration is accurate.

Q4: Can I use PPADS for in vivo experiments?

A4: Yes, PPADS has been used in in vivo studies.[7][8][9] However, its non-selective nature can make it challenging to attribute the observed effects to a specific P2 receptor subtype.[5] Furthermore, its pharmacokinetic and pharmacodynamic properties should be carefully considered for in vivo applications.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of PPADS for various P2X receptor subtypes to aid in experimental design.

Receptor SubtypeReported IC50 (μM)Notes
P2X1 0.068 - 2.6High sensitivity.[10][11]
P2X2 ~1 - 2.6Moderate sensitivity.[11]
P2X3 0.214 - 2.6Moderate to high sensitivity.[10][11]
P2X4 ~30Lower sensitivity.[11]
P2X5 ~1 - 2.6Moderate sensitivity.[11]
P2X7 ~1 - 3Moderate sensitivity.[11]
P2Y2-like (native) ~900Low sensitivity.[11]
P2Y4 (recombinant) ~15Low sensitivity.[11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibition of ATP-gated currents by PPADS.

Methodology:

  • Cell Preparation: Prepare freshly isolated or cultured cells known to express P2X receptors (e.g., dorsal root ganglion neurons).

  • Recording Setup: Establish a whole-cell patch-clamp configuration. Use an internal pipette solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.2 with KOH. Hold the cell at a membrane potential of -60 mV.

  • Application of Compounds: Use a rapid solution application system for fast exchange of solutions.

  • Control Response: Apply the P2X agonist (e.g., 2.5 µM ATP) for 2-5 seconds to establish a baseline control current. Allow for complete washout and recovery.

  • PPADS Inhibition: Pre-apply PPADS (e.g., 2.5 µM) in the external solution for a set duration (e.g., 10-30 seconds).

  • Test Response: While continuing to perfuse with the PPADS-containing solution, co-apply the agonist (2.5 µM ATP) and record the inhibited current.

  • Data Analysis: Calculate the percentage of inhibition by comparing the peak current amplitude in the presence and absence of PPADS. To determine the IC50, repeat the protocol with a range of PPADS concentrations and fit the data to a concentration-response curve.

Protocol 2: Calcium Imaging Assay

Objective: To measure the effect of PPADS on ATP-induced intracellular calcium mobilization.

Methodology:

  • Cell Preparation: Plate cells expressing the P2X receptor of interest onto 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C. After loading, wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Compound Application:

    • Acquire a baseline fluorescence reading using a plate reader equipped with an injection system.

    • Inject the antagonist (PPADS) at various concentrations into the wells and incubate for a predetermined time (e.g., 1-5 minutes) to account for its slow onset.

    • Inject the agonist (e.g., ATP or α,β-meATP) and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence. Normalize the response to the control wells (agonist only) to determine the percentage of inhibition for each PPADS concentration.

Visualizations

Signaling Pathway of P2X Receptor Antagonism by PPADS

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_receptor Binds & Activates PPADS PPADS (Antagonist) PPADS->P2X_receptor Binds & Inhibits (Non-competitive) Ion_influx Na⁺, Ca²⁺ Influx K⁺ Efflux P2X_receptor->Ion_influx Channel Opening Depolarization Membrane Depolarization Ion_influx->Depolarization Downstream Downstream Signaling (e.g., Ca²⁺-dependent pathways) Depolarization->Downstream Troubleshooting_Workflow Start Start: Weak or No Inhibition Observed Check_Preincubation Is Pre-incubation Sufficiently Long? Start->Check_Preincubation Check_Concentration Is PPADS Concentration Optimal? Check_Preincubation->Check_Concentration Yes Increase_Preincubation Increase Pre-incubation Time Check_Preincubation->Increase_Preincubation No Check_Solution Is PPADS Solution Fresh and Properly Prepared? Check_Concentration->Check_Solution Yes Optimize_Concentration Perform Concentration- Response Curve Check_Concentration->Optimize_Concentration No Consider_Receptor Consider Receptor Subtype: Is it known to be less sensitive to PPADS? Check_Solution->Consider_Receptor Yes Prepare_Fresh_Solution Prepare Fresh Solution from Stock Check_Solution->Prepare_Fresh_Solution No Consider_Off_Target Consider Off-Target Effects or Alternative Pathways Consider_Receptor->Consider_Off_Target Increase_Preincubation->Check_Concentration Optimize_Concentration->Check_Solution End_Success Problem Resolved Prepare_Fresh_Solution->End_Success

References

PPADS stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of PPADS in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling and use of PPADS.

Storage and Handling

  • Q1: How should solid PPADS be stored upon receipt?

    • Solid PPADS should be stored at -20°C under desiccating conditions.[1][2] Following these conditions, the product can be stored for up to 12 months.[3] For longer-term stability, some suppliers suggest storage for up to four years at -20°C.[4]

  • Q2: What is the recommended solvent for dissolving PPADS?

    • The recommended solvent for PPADS tetrasodium salt is high-purity, sterile water (e.g., Milli-Q or equivalent).[1][2]

  • Q3: What is the maximum solubility of PPADS in water?

    • PPADS is soluble in water up to a concentration of 100 mM.[1][3][5][6][7]

  • Q4: How should I store a PPADS stock solution?

    • If storage is necessary, it is best to dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[2][8] For optimal stability, use glass vials with Teflon-lined screw caps.[2]

  • Q5: How long is a prepared stock solution stable?

    • For optimal results, solutions should be prepared and used on the same day.[2][5] If stored at -20°C, the solution should be used within one month.[2][5][8] For storage up to six months, maintaining the solution at -80°C is recommended.[2][8] Some sources suggest that stock solutions are stable for up to 3 months at -20°C.[9]

Experimental Issues

  • Q6: My PPADS stock solution appears cloudy or has a visible precipitate. What should I do?

    • Precipitation can occur when the solution is stored at low temperatures. Before use, allow the aliquot to equilibrate to room temperature completely.[2][5] Gently vortex or sonicate the vial to ensure all precipitate has redissolved.[2] If the precipitate does not dissolve, it may indicate that the concentration is too high for the buffer used or that the compound has degraded. In this case, it is best to discard the solution and prepare a fresh one.[2]

  • Q7: I am observing inconsistent or no antagonist activity in my experiments. What could be the cause?

    • This issue can arise from several factors:

      • Solution Degradation: PPADS solutions have limited stability. If the stock solution is old, has been subjected to multiple freeze-thaw cycles, or was not protected from light, the compound may have degraded.[1][2]

      • Slow Onset of Action: PPADS can have a slow onset of inhibition. Pre-applying PPADS for a sufficient duration before applying the agonist is crucial.[10][11]

      • Receptor Subtype Specificity: The inhibitory concentration (IC50) of PPADS varies significantly depending on the P2X receptor subtype.[10] Ensure you are using an appropriate concentration for your target.

      • Off-Target Effects: PPADS is a non-selective antagonist and can interact with multiple P2X and some P2Y purinergic receptor subtypes.[8] It has also been reported to have off-target effects independent of P2X receptor antagonism.[8]

  • Q8: The color of my PPADS solution has changed. Is it still usable?

    • A significant change in the color of the solution may indicate chemical degradation or contamination. It is safest to discard the solution and prepare a new one to ensure the reliability of your experimental results.[2]

Data Presentation

Storage and Stability Summary
ConditionSolid PPADSPPADS Stock Solution
Solvent N/AWater
Max Solubility N/A100 mM[1][3][5][6][7]
Short-Term Storage -20°C (desiccated)[1][2][3]-20°C (up to 1 month)[2][5][8]
Long-Term Storage -20°C (up to 12 months)[3]-80°C (up to 6 months)[2][8]
Handling Protect from lightPrepare fresh, avoid freeze-thaw cycles, aliquot for single use[1][2][5]
Inhibitory Potency (IC50) of PPADS
Receptor SubtypeCell Type/SystemAssay MethodAgonistPPADS IC50
P2X1RecombinantElectrophysiologyATP1 - 2.6 µM[5][7]
P2X1RecombinantElectrophysiologyATP68 nM[6][7]
P2X2RecombinantElectrophysiologyATP1 - 2.6 µM[5][7]
P2X3RecombinantElectrophysiologyATP1 - 2.6 µM[5][7]
P2X3RecombinantElectrophysiologyATP214 nM[6][7]
P2X4RecombinantElectrophysiologyATP~30 - 42 µM[12]
P2X5RecombinantElectrophysiologyATP1 - 2.6 µM[5][7]
P2Y1-likeNativeFunctional AssaypA2 = 6
P2Y2-likeNativeFunctional Assay~0.9 µM
P2Y4RecombinantFunctional Assay~15 µM[5]

Experimental Protocols

Protocol 1: Preparation of PPADS Stock Solution

Objective: To prepare a concentrated, stable stock solution of PPADS.

Materials:

  • PPADS tetrasodium salt (solid)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Calculate Required Mass: Determine the mass of PPADS tetrasodium salt needed to achieve the desired stock concentration (e.g., 100 mM). Use the batch-specific molecular weight provided on the vial.

  • Dissolution:

    • Weigh the calculated amount of PPADS and add it to a sterile tube or vial.

    • Add the appropriate volume of high-purity water.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

    • If dissolution is slow, warm the solution briefly to 37°C or use an ultrasonic bath for 5-10 minutes.[2]

  • Aliquoting and Storage:

    • For immediate use, proceed with experimental dilutions.

    • For storage, divide the solution into smaller, single-use aliquots.[2]

    • Label the aliquots with the compound name, concentration, and preparation date.

    • Store at -20°C for up to one month or at -80°C for up to six months.[2][8]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Antagonism

Objective: To determine the inhibitory effect of PPADS on agonist-induced currents in cells expressing P2X receptors.

Materials:

  • Cells expressing the P2X receptor of interest cultured on glass coverslips

  • External solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 KCl, pH 7.3[12]

  • Internal solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3[12]

  • P2X receptor agonist (e.g., ATP or α,β-methylene ATP)

  • PPADS working solutions

  • Patch-clamp rig with amplifier and data acquisition system

Methodology:

  • Cell Preparation: Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the internal solution.[13]

  • Establish Whole-Cell Configuration:

    • Approach a cell with the pipette and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.[13]

  • Data Acquisition:

    • Control Response: Apply the P2X agonist to elicit an inward current.

    • PPADS Application: Perfuse the cell with a solution containing PPADS for a defined period (pre-incubation).

    • Co-application: Co-apply the agonist and PPADS and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of PPADS.

    • Calculate the percentage of inhibition for each concentration.

    • Plot a concentration-response curve to determine the IC50 value of PPADS.

Visualizations

Signaling Pathways

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Activates PPADS PPADS PPADS->P2X_Receptor Inhibits Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Na_Influx Na⁺ Influx P2X_Receptor->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Simplified P2X receptor signaling pathway and the inhibitory action of PPADS.

P2Y_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nucleotides ATP, ADP, UTP, UDP P2Y_Receptor P2Y Receptor (GPCR) Nucleotides->P2Y_Receptor Activates G_Protein Gq/11 or Gi/o P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: General signaling pathway for Gq-coupled P2Y receptors.

Experimental Workflow

Experimental_Workflow prep_solution 1. Prepare PPADS Stock Solution (100 mM in H₂O) store_solution 2. Aliquot and Store (-20°C or -80°C) prep_solution->store_solution ppads_exp 6. Run PPADS Experiment (Pre-incubate then co-apply with agonist) store_solution->ppads_exp prepare_cells 3. Prepare Cells (e.g., culture on coverslips) setup_rig 4. Setup Recording/Imaging System prepare_cells->setup_rig control_exp 5. Run Control Experiment (Agonist only) setup_rig->control_exp control_exp->ppads_exp data_analysis 7. Data Analysis (Calculate % inhibition, determine IC₅₀) ppads_exp->data_analysis troubleshoot Troubleshoot (e.g., check solution stability, pre-incubation time) data_analysis->troubleshoot Inconsistent Results?

Caption: Workflow for a typical PPADS inhibition experiment.

References

how to control for PPADS vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on how to effectively control for vehicle effects in experiments involving the P2 receptor antagonist PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid).

Frequently Asked Questions (FAQs)

Q1: What is PPADS and what is its primary use in research?

A1: PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) is a widely used pharmacological tool, primarily known as a non-selective antagonist for P2X purinergic receptors, which are ion channels activated by extracellular ATP.[1][2] It is instrumental in studying the roles of these receptors in various physiological and pathological processes.[2] While potent against several P2X subtypes, it's important to note that PPADS can also show activity at certain P2Y G-protein-coupled purinergic receptors.[2][3]

Q2: What is a "vehicle" in an experimental context?

A2: A vehicle is an inactive substance, often a solvent or carrier, used to dissolve or dilute the active compound (like PPADS) for administration.[4] Common examples include saline, water, or specific buffers. The vehicle control group in an experiment receives this inactive substance alone, without the active drug.[4][5]

Q3: Why is it critical to use a vehicle control group when working with PPADS?

A3: A vehicle control group is essential to distinguish the pharmacological effects of PPADS from any potential biological effects caused by the solvent itself.[4][6] Some vehicles can have their own physiological effects on parameters like gastrointestinal, renal, or liver function.[7] Without a vehicle control, any observed effect could be mistakenly attributed to PPADS when it might be, in whole or in part, a "vehicle effect."[8] This control group establishes a baseline, ensuring that the observed results are due to the active compound.[4]

Q4: What are the recommended vehicles for dissolving PPADS?

A4: The most common and recommended solvent for PPADS tetrasodium salt is water.[9][10] It is soluble in water up to 100 mM.[9][10] For in vivo studies or specific cell culture applications, sterile saline or a buffered solution like Artificial Cerebrospinal Fluid (ACSF) may be used.[11][12] It is always crucial to test the solubility and stability of PPADS in the specific buffer system you plan to use.[9]

Q5: What potential off-target or vehicle effects should I be aware of?

A5: While water and saline are generally considered inert, the properties of the final solution (e.g., pH, osmolarity) can have effects. Furthermore, PPADS itself has known off-target activities beyond P2X receptors, including some P2Y receptors and, as recent studies suggest, potential interactions with STAT proteins.[3][13] Therefore, attributing an observed effect solely to P2X antagonism requires careful experimental design and interpretation. The vehicle's role is to ensure the delivery method itself isn't a confounding variable.

Troubleshooting Guide

Problem: My vehicle control group is showing a significant biological response.
  • Possible Cause 1: Vehicle-Induced Effects. The vehicle itself may have inherent biological activity. For example, some organic solvents like DMSO, even at low concentrations, can affect cell health and function.[7][14]

  • Troubleshooting Steps:

    • Review Literature: Check if the vehicle you are using is known to cause the effects you are observing in your specific model system.[7]

    • Test Alternative Vehicles: If possible, test a different, more inert vehicle (e.g., saline instead of a complex buffer).

    • Reduce Vehicle Concentration: Ensure you are using the lowest effective concentration of the vehicle.

    • Characterize the Effect: If the vehicle effect is unavoidable, it must be thoroughly characterized. The effect of PPADS is then determined relative to the vehicle control group, not the untreated (naïve) control.

Problem: I am observing inconsistent results or high variability between experiments.
  • Possible Cause 1: PPADS Instability. PPADS solutions can degrade over time, especially if not stored properly.[9] This can lead to a loss of activity and inconsistent results.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is highly recommended to prepare PPADS solutions fresh for each experiment.[9][10]

    • Proper Storage: If short-term storage is necessary, store aliquots at -20°C for up to one month and protect them from light to prevent photodegradation.[9][10]

    • Check for Precipitate: Before use, always ensure the solution is clear and free of any precipitate, which could indicate insolubility or degradation.[9]

Data Presentation

Table 1: Properties and Handling of PPADS Tetrasodium Salt

PropertyDataSource(s)
Molecular Weight ~599.3 g/mol (Check batch-specific value)[10]
Appearance Solid[10]
Recommended Solvent Water[9][10]
Maximum Solubility Up to 100 mM in water[9][10]
Storage (Solid) -20°C, desiccated[9][10]
Storage (Solution) Prepare fresh; or -20°C for up to one month[9][10]

Table 2: Example Experimental Groups for Vehicle Control

Group NumberGroup NameTreatmentPurpose
1Naïve / Untreated ControlNo treatmentEstablishes the absolute baseline of the system.
2Vehicle ControlVehicle only (e.g., Saline)Isolates the effect of the solvent and administration procedure.[4]
3Positive ControlKnown Agonist (e.g., ATP)Ensures the experimental system is responsive.
4Experimental GroupPPADS in VehicleDetermines the effect of PPADS.
5Combination GroupPPADS in Vehicle + AgonistAssesses the antagonistic effect of PPADS against the agonist.

Experimental Protocols

Protocol 1: Preparation of a 100 mM PPADS Stock Solution in Water
  • Equilibrate: Allow the vial of solid PPADS tetrasodium salt to reach room temperature before opening to prevent condensation.

  • Weigh: Using a calibrated analytical balance, carefully weigh the required amount of PPADS powder into a sterile conical tube. (e.g., 59.93 mg for 1 mL, based on a MW of 599.3 g/mol ).[10]

  • Solubilize: Add the corresponding volume of sterile, nuclease-free water to the tube.[10]

  • Mix: Vortex the solution thoroughly until all the solid is completely dissolved and the solution is clear.[10]

  • Sterilize (Optional): For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Use or Store: Use the solution immediately or aliquot and store at -20°C for future use.

Protocol 2: General In Vitro Cell-Based Assay with Vehicle Control
  • Cell Plating: Plate cells at the desired density and allow them to adhere or stabilize overnight.

  • Prepare Solutions: Prepare a working solution of PPADS by diluting the stock solution in pre-warmed cell culture medium. Prepare a corresponding "vehicle control" solution containing the same final concentration of the vehicle (e.g., water) in the medium.[10]

  • Pre-incubation: Aspirate the old medium from the cells and add the PPADS working solution or the vehicle control solution. Incubate for the desired time (e.g., 15-30 minutes) to allow for receptor antagonism.

  • Stimulation: Add the agonist (e.g., ATP) to the appropriate wells (including the PPADS-treated wells) to stimulate the P2X receptors.

  • Assay: After the appropriate stimulation time, perform the downstream assay (e.g., calcium imaging, patch-clamp, cell viability assay).

  • Data Analysis: Normalize the response of the PPADS-treated group to the vehicle control group to determine the specific inhibitory effect of PPADS.

Visualizations

cluster_0 P2X Receptor Signaling cluster_1 Antagonist Action ATP Extracellular ATP P2X P2X Receptor ATP->P2X Binds & Activates Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cell_Response Cellular Response Depolarization->Cell_Response PPADS PPADS PPADS->P2X Inhibits

Caption: P2X receptor activation by ATP and inhibition by PPADS.

cluster_workflow Experimental Workflow with Vehicle Control Prep Prepare PPADS Stock Solution Dilute Prepare Working Solutions (PPADS & Vehicle) Prep->Dilute Groups Assign Experimental Groups (Naïve, Vehicle, PPADS) Dilute->Groups Treat Treat System (In Vitro or In Vivo) Groups->Treat Measure Measure Outcome Treat->Measure Analyze Analyze Data (Compare PPADS to Vehicle) Measure->Analyze

Caption: Workflow for experiments using a vehicle control.

cluster_troubleshooting Troubleshooting Logic Start Unexpected effect in Vehicle Control? Check_Vehicle Is vehicle known to cause this effect? Start->Check_Vehicle Yes Check_Contamination Is there potential contamination? Start->Check_Contamination No Action_Change Change Vehicle & Re-run Check_Vehicle->Action_Change Yes Action_Acknowledge Acknowledge & Report (Effect is relative to vehicle) Check_Vehicle->Action_Acknowledge No Check_Contamination->Action_Acknowledge No Action_Remake Remake all solutions & Re-run Check_Contamination->Action_Remake Yes

Caption: Logic for troubleshooting unexpected vehicle effects.

References

Technical Support Center: Interpreting Unexpected Results with PPADS Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the P2 receptor antagonist, Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS).

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected levels of cytotoxicity after PPADS treatment, even at concentrations that should be selective for P2X receptors. What is the potential cause?

A1: Unexpected cytotoxicity with PPADS treatment can stem from several factors. Firstly, while PPADS is a potent antagonist at certain P2X subtypes, high micromolar concentrations can induce cytotoxicity in various cell lines. It is crucial to perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell type. Secondly, PPADS is known to have off-target effects. It can inhibit some P2Y receptors and is also a reversible competitive antagonist of the NAADP receptor, which is involved in intracellular calcium signaling.[1] Disruption of calcium homeostasis can trigger cytotoxic pathways. Lastly, PPADS can inhibit ecto-nucleotidases, the enzymes responsible for degrading extracellular ATP.[2][3] This inhibition can lead to an accumulation of extracellular ATP, which at high concentrations can be cytotoxic, particularly through the activation of P2X7 receptors.

Q2: I am observing inconsistent or weak inhibition of ATP-induced responses with PPADS. What could be the reason?

A2: Inconsistent or weak effects of PPADS can be attributed to its mechanism of action and its stability. PPADS exhibits a slow onset of inhibition.[4] If you are co-applying PPADS with ATP, you might not observe the maximal inhibitory effect. Pre-incubation with PPADS before ATP application is recommended. Furthermore, PPADS is a non-selective antagonist with varying potency across different P2 receptor subtypes.[5][6] If your experimental system expresses a mix of P2X receptors, you may only observe partial inhibition. The stability of PPADS solutions can also be a factor. It is recommended to prepare fresh working solutions and avoid repeated freeze-thaw cycles.

Q3: My results with PPADS are not reproducible between experiments. What should I check?

A3: Poor reproducibility can arise from the chemical properties of PPADS and variations in experimental protocol. Ensure consistent storage of your PPADS stock solution (desiccated at -20°C) and prepare fresh dilutions for each experiment to minimize degradation. The slow onset of PPADS action necessitates a consistent pre-incubation time across all experiments to ensure comparable levels of receptor blockade. Finally, as a highly charged molecule, PPADS can bind non-specifically to proteins and other components in your assay system, leading to variability.

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action
High Cytotoxicity 1. PPADS concentration is too high.2. Off-target effects on NAADP receptors or P2Y receptors.3. Inhibition of ecto-nucleotidases leading to ATP accumulation.1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Consider using a more selective P2X antagonist if available.3. Include a control with apyrase (an ATP-degrading enzyme) to test for effects of ATP accumulation.
Weak or No Inhibition 1. Insufficient pre-incubation time with PPADS.2. Presence of PPADS-insensitive P2X receptor subtypes.3. Degradation of PPADS solution.1. Increase the pre-incubation time with PPADS before adding the agonist.2. Characterize the P2X receptor subtypes present in your system.3. Prepare fresh PPADS solutions for each experiment.
Inconsistent Results 1. Variability in PPADS solution stability.2. Inconsistent pre-incubation times.3. Non-specific binding of PPADS.1. Aliquot stock solutions to avoid multiple freeze-thaw cycles and prepare fresh working solutions.2. Standardize the pre-incubation time in your protocol.3. Ensure consistent protein concentrations and buffer components in your assays.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of PPADS on Various P2X and P2Y Receptors

Receptor SubtypeIC50 ValueNotes
P2X168 nM - 2.6 µM[1][6]
P2X21 - 2.6 µM[6]
P2X3214 nM - 2.6 µM[1][6]
P2X428 µM[5]
P2X51 - 2.6 µM[6]
P2X7Blocks P2X7
P2Y1pA2 = 6[5]
P2Y2-like (native)~0.9 mM[6]
P2Y4 (recombinant)~15 mM[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing cytotoxicity of PPADS treatment.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • PPADS stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of PPADS in complete culture medium.

  • Remove the old medium and add 100 µL of the PPADS dilutions to the respective wells. Include a vehicle control (medium without PPADS).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, carefully aspirate the medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3 hours.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Whole-Cell Patch-Clamp Recording of P2X Receptor Currents

This protocol provides a general framework for recording ATP-activated currents and their inhibition by PPADS.

Materials:

  • Cells expressing P2X receptors

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Micropipette puller and polisher

  • Extracellular solution (e.g., 147 mM NaCl, 2 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 13 mM D-glucose, 10 mM HEPES, pH 7.3 with NaOH)

  • Intracellular solution (e.g., specific to the experiment, containing a Cs-based salt to block K+ currents)

  • ATP stock solution

  • PPADS stock solution

Procedure:

  • Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Fill the micropipette with the intracellular solution and mount it on the headstage.

  • Apply positive pressure to the pipette.

  • Lower the pipette onto a cell and form a gigaohm seal by applying gentle suction.

  • Rupture the cell membrane to achieve the whole-cell configuration by applying a brief pulse of suction or a voltage zap.

  • Clamp the cell at a holding potential of -60 mV.

  • To test the effect of PPADS, pre-incubate the cell with a known concentration of PPADS in the extracellular solution for a defined period (e.g., 2-5 minutes).

  • Apply ATP (at a concentration that elicits a submaximal response) in the continued presence of PPADS and record the inward current.

  • Wash out the PPADS and ATP and allow the cell to recover.

  • As a control, apply the same concentration of ATP to the same cell in the absence of PPADS.

  • The percentage of inhibition can be calculated by comparing the current amplitude in the presence and absence of PPADS.

Visualizations

Purinergic_Signaling_Pathway Figure 1: Simplified Purinergic Signaling Pathway and PPADS Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X P2Y P2Y Receptor (G-protein coupled) ATP->P2Y PPADS PPADS PPADS->P2X Antagonism PPADS->P2Y Antagonism (some subtypes) Ion_Influx Ion Influx (Na+, Ca2+) P2X->Ion_Influx G_Protein G-protein activation P2Y->G_Protein Downstream Downstream Signaling Ion_Influx->Downstream G_Protein->Downstream

Figure 1: Simplified Purinergic Signaling Pathway and PPADS Inhibition

Off_Target_Effects Figure 2: Off-Target Effects of PPADS cluster_targets Molecular Targets cluster_outcomes Potential Unexpected Outcomes PPADS PPADS P2X P2X Receptors (Primary Target) PPADS->P2X Inhibition NAADP_R NAADP Receptor PPADS->NAADP_R Antagonism EctoN Ecto-nucleotidases PPADS->EctoN Inhibition Inconsistent_Results Inconsistent Results P2X->Inconsistent_Results Subtype Selectivity Cytotoxicity Cytotoxicity NAADP_R->Cytotoxicity Altered Ca2+ signaling EctoN->Cytotoxicity ATP Accumulation

Figure 2: Off-Target Effects of PPADS

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Unexpected PPADS Results Start Unexpected Result Observed Check_Conc Is PPADS concentration optimized? Start->Check_Conc Check_Preinc Is pre-incubation time sufficient and consistent? Check_Conc->Check_Preinc Yes Perform_Dose_Resp Perform Dose-Response (Cytotoxicity Assay) Check_Conc->Perform_Dose_Resp No Check_Stab Are PPADS solutions fresh? Check_Preinc->Check_Stab Yes Standardize_Protocol Standardize Pre-incubation Time Check_Preinc->Standardize_Protocol No Consider_Off_Target Consider Off-Target Effects Check_Stab->Consider_Off_Target Yes Prepare_Fresh Prepare Fresh Solutions Check_Stab->Prepare_Fresh No Use_Controls Use Controls (e.g., apyrase, selective antagonists) Consider_Off_Target->Use_Controls Perform_Dose_Resp->Check_Preinc Standardize_Protocol->Check_Stab Prepare_Fresh->Consider_Off_Target End Interpret Results Use_Controls->End

Figure 3: Troubleshooting Workflow for Unexpected PPADS Results

References

Technical Support Center: Overcoming Limitations of PPADS in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using PPADS (Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid) in their experiments. Here, you will find troubleshooting guides and FAQs to address common challenges and limitations associated with this non-selective P2X receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with PPADS.

Q1: Why am I observing incomplete or weak inhibition of ATP-induced responses with PPADS?

A: This is a common issue that can stem from several factors related to PPADS's mechanism of action and the experimental setup.

  • Slow Onset of Action: PPADS is known to have a slow onset of inhibition. If you are co-applying PPADS with an agonist like ATP, you may not observe the maximum inhibitory effect.[1][2] The magnitude of inhibition depends on the duration of pre-exposure to the antagonist.[1]

    • Troubleshooting Tip: Pre-apply PPADS for a sufficient duration before applying the ATP agonist. For patch-clamp studies, a pre-application time of 5-30 seconds is often recommended, while in other assays, this may need to be extended.[1][3]

  • Concentration: The inhibitory concentration (IC50) of PPADS varies significantly depending on the P2X receptor subtype being studied.[1] For instance, the IC50 for ATP-activated current in bullfrog dorsal root ganglion neurons was found to be 2.5 ± 0.03 μM.[1][4]

    • Troubleshooting Tip: Perform a concentration-response curve to determine the optimal concentration for your specific cell type and receptor subtype. A common starting range for this is 0.5-10 μM.[1]

  • Receptor Subtype Specificity: PPADS is a non-selective antagonist and is more potent at certain P2X subtypes (P2X1, P2X2, P2X3, P2X5) than others. Its potency is considerably lower for P2Y receptors.[5][6]

    • Troubleshooting Tip: Verify the P2X receptor subtypes expressed in your experimental model. If your system primarily expresses a less sensitive subtype, you may require higher concentrations of PPADS or a more selective antagonist.

Q2: My PPADS solution is cloudy or has a precipitate. What should I do?

A: Cloudiness or precipitation can be due to issues with solubility or stability.

  • Exceeding Solubility Limit: While the tetrasodium salt of PPADS is soluble in water up to 100 mM, its solubility can be lower in buffers, particularly those with high salt concentrations.[7]

    • Troubleshooting Tip: Prepare a concentrated stock solution in high-quality deionized or distilled water and then dilute it to the final working concentration in your experimental buffer.[7] Always perform a solubility test in your specific buffer before a critical experiment.[7]

  • Improper Storage: Storing PPADS solutions at room temperature for extended periods or subjecting them to multiple freeze-thaw cycles can lead to degradation and precipitation.[1][7]

    • Troubleshooting Tip: Prepare fresh working solutions for each experiment.[1] For stock solutions, aliquot them into single-use volumes and store them desiccated at -20°C for up to one month.[7]

  • Photodegradation: Many organic compounds are sensitive to light, which can lead to degradation.[7]

    • Troubleshooting Tip: Protect PPADS solutions from light by storing them in amber vials or wrapping containers in foil.[7]

Q3: I'm concerned about the off-target effects of PPADS. How can I ensure my results are specific to P2X receptor antagonism?

A: This is a critical consideration due to the non-selective nature of PPADS.[2][8] It has known activity at some P2Y receptors and may have other non-specific effects.[2][9]

  • Use the Lowest Effective Concentration: This will help minimize off-target activity.[10]

    • Troubleshooting Tip: Combine this with a thorough dose-response study to find the optimal concentration that produces the desired effect with minimal off-target interaction.[10]

  • Employ Control Experiments: These are essential to differentiate between P2 receptor-mediated effects and non-specific actions.[10]

    • Control 1: Use a Structurally Unrelated P2 Antagonist: To confirm your observations, use another P2 receptor antagonist with a different chemical structure to see if it replicates the effects of PPADS.[10]

    • Control 2: Use a Selective Agonist: Utilize a known selective agonist for the P2 receptor subtype you are investigating to ensure the receptor is functional in your system.[10]

    • Control 3: Negative Control with a Non-P2 Receptor Agonist: Demonstrate that PPADS does not affect signaling pathways activated by agonists of unrelated receptors.[10]

Data Presentation: Comparative Inhibitor Potency

The inhibitory activity (IC50) of PPADS varies across different P2 receptor subtypes. Understanding this profile is crucial for experimental design.

Receptor SubtypePPADS IC50 (μM)Notes
P2X1 1 - 2.6High Potency
P2X2 1 - 2.6High Potency
P2X3 1 - 2.6High Potency
P2X4 ~30[6]Lower Potency
P2X5 1 - 2.6High Potency
P2X7 ~30[6]Lower Potency
P2Y1 ~900Very Low Potency
P2Y2-like ~900[5][6]Very Low Potency
P2Y4 ~15,000[5][6]Very Low Potency

Note: IC50 values can vary between studies due to different experimental conditions.[11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the inhibition of ATP-activated currents by PPADS in cultured cells.[11][12]

Methodology:

  • Cell Preparation: Plate cells expressing the P2X receptor of interest on glass coverslips suitable for patch-clamp recording.[12]

  • Pipette Preparation: Pull glass capillaries to a fine tip with a resistance of 2-5 MΩ when filled with the intracellular solution.[12]

  • Establish Whole-Cell Configuration: Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.[12]

  • Baseline Current: Clamp the cell membrane at a holding potential of -60 mV. Apply the agonist (e.g., ATP) for a short duration (2-5 seconds) to elicit a baseline inward current.[11]

  • Antagonist Application: After a washout period, pre-apply the PPADS solution for a defined period (e.g., 5-30 seconds) followed by co-application of PPADS and the agonist.[1][11]

  • Record Inhibited Current: Record the peak inward current in the presence of PPADS.

  • Concentration-Response: Repeat steps 4-6 for a range of PPADS concentrations to generate a concentration-response curve.

  • Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a Hill equation.[11]

Protocol 2: Calcium Imaging Assay

This protocol provides a higher-throughput method to assess P2X receptor antagonism by measuring calcium influx.[1][12]

Methodology:

  • Cell Preparation: Plate cells expressing the P2X receptor of interest onto 96-well or 384-well black-walled, clear-bottom plates.[1]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[12]

  • Cell Washing: Gently wash the cells to remove extracellular dye.[12]

  • Antagonist Incubation: Add solutions of varying concentrations of PPADS to the wells, including a vehicle-only control. Incubate for 15-30 minutes.[12]

  • Agonist Stimulation & Data Acquisition: Place the plate in a fluorescent plate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of the P2X agonist to all wells and immediately begin measuring the kinetic fluorescence intensity.[12]

  • Data Analysis: The increase in fluorescence corresponds to calcium influx. Calculate the percentage of inhibition for each PPADS concentration relative to the control (agonist only) response.[12]

Visualizations: Pathways and Workflows

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_Receptor P2X Receptor (Ligand-gated Ion Channel) ATP->P2X_Receptor Activates PPADS PPADS PPADS->P2X_Receptor Inhibits (Non-competitive) Ion_Influx Ion Influx (Na⁺, Ca²⁺) P2X_Receptor->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Troubleshooting_Workflow start Start: Unexpected Experimental Result check_reagent Is PPADS solution fresh and clear? start->check_reagent prepare_fresh Prepare fresh PPADS solution from stock. Protect from light. check_reagent->prepare_fresh No check_protocol Was pre-incubation time sufficient? check_reagent->check_protocol Yes prepare_fresh->check_protocol increase_time Increase pre-incubation time (e.g., 5-30s for patch-clamp). check_protocol->increase_time No check_concentration Is concentration optimal? check_protocol->check_concentration Yes increase_time->check_concentration run_dose_response Perform dose-response curve (e.g., 0.5-10 µM). check_concentration->run_dose_response No check_specificity Are results specific? check_concentration->check_specificity Yes run_dose_response->check_specificity run_controls Perform specificity controls: - Use unrelated antagonist - Use selective agonist check_specificity->run_controls No end Problem Resolved / Characterized check_specificity->end Yes run_controls->end Antagonist_Selection start Need to block P2X Receptors is_subtype_known Is specific P2X subtype known? start->is_subtype_known is_selective_antagonist_available Is a selective antagonist for this subtype available? is_subtype_known->is_selective_antagonist_available Yes use_ppads Use PPADS (Non-selective antagonist) is_subtype_known->use_ppads No use_selective_antagonist Use selective antagonist. (e.g., Gefapixant for P2X3) is_selective_antagonist_available->use_selective_antagonist Yes is_selective_antagonist_available->use_ppads No end Conclusion use_selective_antagonist->end confirm_with_controls Confirm findings with specificity controls use_ppads->confirm_with_controls confirm_with_controls->end

References

PPADS degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), potential degradation pathways, and strategies to prevent its degradation during experimental use.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to PPADS stability and degradation.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that can cause PPADS degradation in my experiments?

    • A1: The main factors contributing to PPADS degradation are improper storage temperature, unsuitable pH of the solution, prolonged exposure to light, and the presence of oxidizing agents.[1] Like many complex organic molecules, PPADS can degrade in solution over time, and this process is accelerated by suboptimal conditions.[1]

  • Q2: How should solid PPADS be stored?

    • A2: Solid PPADS should be stored desiccated at -20°C to ensure its long-term stability.[1]

  • Q3: What is the recommended method for preparing and storing PPADS solutions?

    • A3: It is highly recommended to prepare PPADS solutions fresh for each experiment. If a stock solution must be prepared, it should be dissolved in high-purity water, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for up to one month.[1] For longer-term storage, -80°C is recommended.

  • Q4: My PPADS solution, which was initially clear, has turned cloudy or formed a precipitate. What should I do?

    • A4: Cloudiness or precipitation can indicate several issues: the solubility limit has been exceeded, the reagent water quality is low, the pH is incorrect, or the PPADS has begun to degrade due to improper storage.[1] It is best to discard the solution and prepare a fresh one, ensuring all storage and preparation guidelines are followed.

  • Q5: I'm observing a decrease in the inhibitory activity of my PPADS solution over time. Is this related to degradation?

    • A5: Yes, a reduction in biological activity is a strong indicator of PPADS degradation.[1] The chemical structure of PPADS is critical for its function as a P2 receptor antagonist, and any degradation will likely compromise its efficacy.

  • Q6: How can I minimize the risk of PPADS degradation during my experiments?

    • A6: To minimize degradation, always prepare solutions fresh using high-purity water. Protect the solution from light by using amber vials or wrapping containers in foil.[1] Maintain the solution at a stable, appropriate pH and temperature throughout the experiment. Avoid introducing any potential oxidizing agents into your experimental setup.

Quantitative Data on PPADS Degradation

The following table summarizes representative data from a forced degradation study to illustrate the stability of PPADS under various stress conditions.

Stress ConditionDurationTemperature% PPADS RemainingMajor Degradation Products
Acid Hydrolysis 24 hours60°C78%Hydrolyzed pyridoxal phosphate and azophenyl components
(0.1 M HCl)
Base Hydrolysis 24 hours60°C85%Cleavage of the azo bond
(0.1 M NaOH)
Oxidative Degradation 8 hoursRoom Temp72%Oxidized derivatives of the pyridoxal ring
(3% H₂O₂)
Thermal Degradation 48 hours80°C91%Unspecified thermal decomposition products
(Solid State)
Photodegradation 24 hoursRoom Temp88%Photo-isomerization and cleavage products
(ICH-compliant light exposure)

Note: This data is illustrative and the actual degradation rates may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Quantification of PPADS

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify the amount of intact PPADS in a sample, which can be used to assess its stability.

Materials:

  • PPADS sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid). The exact ratio should be optimized for your system, but a starting point could be 30:70 (v/v) acetonitrile:buffer.

  • Standard Solution Preparation: Prepare a series of standard solutions of PPADS of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the PPADS sample to be analyzed with the mobile phase to a concentration that falls within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The concentration of PPADS in the sample is determined by comparing its peak area to the calibration curve. The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Forced Degradation Study of PPADS

This protocol outlines the steps to intentionally degrade PPADS under various stress conditions to understand its degradation pathways.

Materials:

  • PPADS

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve PPADS in 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Dissolve PPADS in 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Dissolve PPADS in a 3% solution of H₂O₂ and keep at room temperature for a specified time (e.g., 8 hours).

  • Thermal Degradation: Place solid PPADS in an oven at 80°C for a specified time (e.g., 48 hours).

  • Photodegradation: Expose a solution of PPADS to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples using the stability-indicating HPLC method (Protocol 1) to determine the percentage of remaining PPADS and to observe the formation of degradation products.

Visualizations

PPADS as a P2X and P2Y Receptor Antagonist

PPADS is a non-selective antagonist of P2 purinergic receptors, which are broadly divided into P2X and P2Y receptor families.

P2_Receptor_Antagonism cluster_P2X P2X Receptors (Ligand-gated ion channels) cluster_P2Y P2Y Receptors (G-protein coupled receptors) P2X_receptor P2X Receptor Ion_influx Cation Influx (Na+, Ca2+) P2X_receptor->Ion_influx Activates ATP_P2X ATP ATP_P2X->P2X_receptor Binds to Cellular_response_P2X Cellular Response (e.g., depolarization, signaling cascade) Ion_influx->Cellular_response_P2X Leads to P2Y_receptor P2Y Receptor G_protein G-protein activation P2Y_receptor->G_protein Activates ATP_ADP ATP/ADP ATP_ADP->P2Y_receptor Binds to Second_messengers Second Messengers (e.g., IP3, DAG, cAMP) G_protein->Second_messengers Modulates Cellular_response_P2Y Cellular Response (e.g., Ca2+ mobilization, gene expression) Second_messengers->Cellular_response_P2Y Leads to PPADS PPADS PPADS->P2X_receptor Blocks PPADS->P2Y_receptor Blocks

Caption: PPADS non-selectively antagonizes both P2X and P2Y receptors.

Troubleshooting Workflow for PPADS Instability

A logical workflow to diagnose and resolve issues related to PPADS instability.

Troubleshooting_Workflow Start Start: Experiencing inconsistent results or loss of PPADS activity Check_Solution Is the PPADS solution clear? Start->Check_Solution Precipitate Cloudy or Precipitate Present Check_Solution->Precipitate No Clear_Solution Solution is Clear Check_Solution->Clear_Solution Yes Check_Preparation Review Preparation Protocol - High-purity water? - Correct pH? Precipitate->Check_Preparation Check_Storage How was the solution stored? Clear_Solution->Check_Storage Improper_Storage Improper Storage (e.g., room temp, multiple freeze-thaws) Check_Storage->Improper_Storage Improperly Proper_Storage Proper Storage (-20°C, single-use aliquots) Check_Storage->Proper_Storage Properly Resolution Prepare Fresh PPADS Solution Following Best Practices Improper_Storage->Resolution Check_Age Is the solution freshly prepared? Proper_Storage->Check_Age Old_Solution Solution is old Check_Age->Old_Solution No Fresh_Solution Solution is Fresh Check_Age->Fresh_Solution Yes Old_Solution->Resolution Fresh_Solution->Check_Preparation Check_Preparation->Resolution

Caption: A step-by-step guide to troubleshooting PPADS instability issues.

References

Technical Support Center: Refining Experimental Design for PPADS Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental designs when working with the P2 receptor antagonist, PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments with PPADS.

Q1: Why am I observing weak or incomplete inhibition of ATP-induced responses with PPADS?

A: This is a frequent challenge that can arise from several factors related to PPADS's mechanism of action and the specifics of your experimental setup.[1]

  • Slow Onset of Action: PPADS has a slow onset of inhibition.[1] If you are applying PPADS and the ATP agonist simultaneously, you may not observe the full inhibitory effect. The magnitude of inhibition is dependent on the duration of pre-exposure to PPADS.[2][3]

    • Troubleshooting Tip: Pre-apply PPADS for a sufficient duration before adding the ATP agonist. For instance, in patch-clamp studies, a pre-application of 5-30 seconds is often used.[1]

  • Suboptimal Concentration: The inhibitory concentration (IC50) of PPADS varies significantly depending on the P2 receptor subtype being studied.[1]

    • Troubleshooting Tip: Conduct a concentration-response curve to determine the optimal PPADS concentration for your specific cell type and receptor subtype. A common range to test is 0.5-10 μM.[2][3][4]

  • Receptor Subtype Specificity: PPADS is a non-selective antagonist and exhibits different potencies across various P2X and P2Y receptor subtypes.[5] If your experimental system expresses a mixture of P2 receptors, you might only achieve partial inhibition.[1]

    • Troubleshooting Tip: Be aware of the P2 receptor expression profile in your model. If trying to isolate the effect of a specific subtype, consider using more selective antagonists if available.

Q2: My experimental results with PPADS are inconsistent. What could be the cause?

A: Lack of reproducibility can often be traced back to the chemical properties of PPADS and variations in how protocols are executed.[1]

  • Solution Instability: PPADS solutions have limited stability, especially when not stored properly or subjected to multiple freeze-thaw cycles.[6] The azo linkage in PPADS can also decompose when exposed to light in aqueous solutions.[7]

    • Troubleshooting Tip: Prepare fresh working solutions for each experiment from a stock solution stored desiccated at -20°C.[1][8] If you must store stock solutions, aliquot them into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months.[6][9][10] Protect solutions from light.[8]

  • Precipitation: PPADS may precipitate out of solution, especially at low temperatures or in certain buffers.[6] Any undissolved compound will lead to a lower effective concentration.

    • Troubleshooting Tip: Before use, allow aliquots to fully equilibrate to room temperature and ensure any precipitate has redissolved, gently vortexing or sonicating if necessary.[6] It's also advisable to test the solubility of PPADS in your specific experimental buffer.[8]

  • Variable Experimental Conditions: As a non-competitive antagonist with slow kinetics, the binding and inhibition by PPADS can be sensitive to subtle changes in the experimental environment.[1]

    • Troubleshooting Tip: Strictly standardize pre-incubation times, temperature, and pH across all experiments to ensure consistency.[1]

Q3: I suspect off-target effects. Is this a known issue with PPADS?

A: Yes, off-target effects are a critical consideration when using PPADS. Its non-selective nature is a primary source of these effects.[11]

  • Lack of Selectivity: PPADS is known to act on multiple P2X subtypes (P2X1, P2X2, P2X3, P2X5, P2X7) and some P2Y subtypes (P2Y1, P2Y4).[5][12]

  • Non-P2 Receptor Effects: PPADS has been reported to have effects independent of P2 receptors, such as causing membrane depolarization.[11][13] More recently, it has been shown to have activity against signal transducer and activator of transcription (STAT) proteins, particularly STAT4, STAT5a, and STAT5b.[14][15]

    • Troubleshooting Tip: To confirm that the observed effects are due to P2 receptor antagonism, use a structurally unrelated P2 antagonist to see if it produces similar results.[11] Additionally, using knockout animal models for the specific P2 receptor subtype of interest can help validate the target of PPADS's action.[11]

Q4: How should I prepare and store PPADS?

A: Proper preparation and storage are crucial for obtaining reliable results.

  • Dissolving PPADS: The tetrasodium salt of PPADS is soluble in water up to 100 mM.[8] For cell culture experiments, use sterile, nuclease-free water and filter the final solution through a 0.22 µm filter.[16]

  • Storage of Solid Form: Solid PPADS should be stored desiccated at -20°C.[6][8] Under these conditions, it can be stable for at least 4 years.[17]

  • Storage of Stock Solutions: Prepare fresh solutions when possible.[6][10] If storage is necessary, aliquot into single-use volumes to avoid freeze-thaw cycles.[6] Store at -20°C for up to one month or at -80°C for up to six months.[6][9][10]

Data Presentation

Table 1: Inhibitory Activity of PPADS at Various P2 Receptor Subtypes
Receptor SubtypeIC50 ValueSpecies/SystemReference
P2X168 nMRecombinant Rat[18]
P2X1, P2X2, P2X3, P2X51 - 2.6 µMRecombinant[17]
P2X3214 nMRecombinant Rat[18]
ATP-activated current2.5 ± 0.03 µMBullfrog Dorsal Root Ganglion Neurons[2][3][4]
P2Y2-like~0.9 mMNative[17]
P2Y4~15 mMRecombinant[17]
Table 2: Recommended Storage Conditions for PPADS
FormTemperatureDurationSpecial ConditionsReference
Solid-20°C≥ 4 yearsDesiccated[6][17]
Stock Solution-20°CUp to 1 monthSingle-use aliquots, protected from light[6][9][10]
Stock Solution-80°CUp to 6 monthsSingle-use aliquots, protected from light[6][9]

Mandatory Visualizations

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated Ion Channel) ATP->P2X Binds & Activates Ion_Influx Ion Influx (Na⁺, Ca²⁺) P2X->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response PPADS PPADS PPADS->P2X Inhibits (Allosteric) Start Weak or Inconsistent PPADS Inhibition Observed Check_Concentration Is PPADS concentration optimized? Start->Check_Concentration Check_Preincubation Is pre-incubation time sufficient? Check_Concentration->Check_Preincubation Yes Perform_Dose_Response Action: Perform dose-response curve (e.g., 0.5-10 µM). Check_Concentration->Perform_Dose_Response No Check_Solution Is PPADS solution fresh & stored correctly? Check_Preincubation->Check_Solution Yes Increase_Preincubation Action: Increase pre-incubation time (e.g., 5-30s or more). Check_Preincubation->Increase_Preincubation No Check_Subtype Is the target receptor known to be sensitive to PPADS? Check_Solution->Check_Subtype Yes Prepare_Fresh_Solution Action: Prepare fresh solution. Verify storage conditions (-20°C/-80°C). Check_Solution->Prepare_Fresh_Solution No Consider_Alternative Consider alternative antagonists or validate receptor expression. Check_Subtype->Consider_Alternative No Success Problem Resolved Check_Subtype->Success Yes Perform_Dose_Response->Check_Preincubation Increase_Preincubation->Check_Solution Prepare_Fresh_Solution->Check_Subtype Start Unexpected or Off-Target Effect Observed with PPADS Is_Effect_P2_Mediated Is the effect mediated by P2 receptors? Start->Is_Effect_P2_Mediated Use_Unrelated_Antagonist Control 1: Use a structurally unrelated P2 antagonist. Is_Effect_P2_Mediated->Use_Unrelated_Antagonist Verify Check_Non_P2_Targets Are known non-P2 targets of PPADS relevant to the model? Is_Effect_P2_Mediated->Check_Non_P2_Targets If P2 mediation is ruled out Use_Knockout_Model Control 2: Use a P2 receptor knockout model, if available. Use_Unrelated_Antagonist->Use_Knockout_Model Use_Knockout_Model->Check_Non_P2_Targets STAT_Activity Consider potential effects on STAT pathways (STAT4, STAT5). Check_Non_P2_Targets->STAT_Activity Yes Conclusion Attribute effect to specific pathway or acknowledge off-target activity. Check_Non_P2_Targets->Conclusion No Membrane_Depolarization Consider non-specific membrane depolarization effects. STAT_Activity->Membrane_Depolarization Membrane_Depolarization->Conclusion

References

Validation & Comparative

A Comparative Guide to the Efficacy of PPADS vs. Suramin as Purinergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antagonist is critical for the accurate investigation of purinergic signaling pathways. This guide provides an objective comparison of two widely used, non-selective P2 receptor antagonists: Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) and suramin. We will delve into their mechanisms of action, comparative efficacy supported by quantitative data, and detailed experimental protocols.

Mechanism of Action

PPADS: This compound is primarily known as a non-selective P2X receptor antagonist.[1][2] Its mode of inhibition is complex, potentially acting as an ATP mimetic that competes for the binding site or through a non-competitive, allosteric mechanism.[1] While its highest potency is towards P2X subtypes, at higher concentrations, PPADS can also antagonize certain P2Y receptors.[1][3][4] Researchers should also note that PPADS can inhibit the activity of ecto-ATPase, which can complicate the interpretation of results by affecting local ATP concentrations.[3]

Suramin: Suramin is a polysulfonated naphthylurea that acts as a broad-spectrum antagonist of P2 receptors.[1] Its mechanism is not fully elucidated but extends far beyond simple P2 receptor antagonism. Suramin is known for its "promiscuous" binding, interacting with a wide array of proteins, including various enzymes, growth factor receptors, and DNA binding proteins, which contributes to its complex pharmacological profile and significant off-target effects.[1][5][6][7][8]

Comparative Efficacy: P2X vs. P2Y Receptors

The potency of PPADS and suramin varies considerably across the different P2 receptor subtypes. PPADS generally exhibits higher potency for most P2X receptors, whereas both compounds show varied and often lower potency against P2Y receptors.

The following table summarizes the half-maximal inhibitory concentrations (IC50) for PPADS and suramin against various P2 receptor subtypes. It is important to recognize that these values can differ based on the specific experimental conditions, including the cell expression system, agonist concentration, and assay methodology.[1]

Receptor SubtypeAntagonistIC50 (µM)Reference(s)
P2X1 PPADS0.068 - 2.6[1][2]
Suramin~10 - 30[1]
P2X2 PPADS1 - 2.6[1][2]
Suramin> 50[1]
P2X3 PPADS0.21 - 2.6[1][2]
Suramin~10 - 30[1]
P2X4 PPADS~10.5 - 30 (human)[1]
Suramin> 100 - 300[1]
P2X5 PPADS1 - 2.6[1][2]
SuraminN/A[1]
P2X7 PPADS~10 - 53[1]
Suramin~40 - 250[1]
P2Y (turkey) PPADS~1.05 (Apparent pA2 = 5.98)[9][10]
Suramin~1.7 (pA2 = 5.77)[9][10]
P2U (human) PPADS> 30 (no effect)[9][10]
Suramin~48 (Apparent pA2 = 4.32)[9][10]

Signaling Pathway Diagrams

The antagonism of P2X and P2Y receptors disrupts distinct signaling cascades. P2X receptors are ligand-gated ion channels, while P2Y receptors are G-protein coupled receptors (GPCRs).

P2X_Pathway cluster_membrane Cell Membrane P2X P2X Receptor (Ion Channel) ChannelOpen Channel Opening P2X->ChannelOpen ATP ATP (Agonist) ATP->P2X Binds Antagonist PPADS or Suramin Block BLOCK Antagonist->Block IonInflux Cation Influx (Na+, Ca2+) ChannelOpen->IonInflux Response Cellular Response (e.g., Depolarization) IonInflux->Response Block->P2X

P2X Receptor Antagonism Pathway.

P2Y_Pathway cluster_membrane Cell Membrane P2Y P2Y Receptor (GPCR) GProtein G-Protein (e.g., Gq/11) P2Y->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG ATP ATP (Agonist) ATP->P2Y Binds Antagonist PPADS or Suramin Block BLOCK Antagonist->Block CaRelease Intracellular Ca2+ Release IP3_DAG->CaRelease Response Downstream Signaling CaRelease->Response Block->P2Y

P2Y Receptor Antagonism Pathway.

Key Experimental Protocols

The efficacy of PPADS and suramin is typically quantified using electrophysiological or fluorometric assays.

This method directly measures the ion flow through P2X channels in response to an agonist and its inhibition by an antagonist.

  • Cell Preparation: Culture cells (e.g., HEK293 or CHO) that are stably or transiently expressing the specific P2X receptor subtype of interest on glass coverslips.[1]

  • Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage. Continuously perfuse the chamber with an extracellular solution.

  • Patch-Clamp: Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell's voltage at a holding potential (e.g., -60 mV).[1]

  • Agonist Application: Apply a P2X receptor agonist (e.g., ATP) at a concentration that elicits a submaximal response to establish a stable baseline current.[1]

  • Antagonist Application: After washout and baseline recovery, co-apply the agonist with increasing concentrations of the antagonist (PPADS or suramin). Record the peak inward current for each concentration.[1]

  • Data Analysis: Measure the peak current amplitude for each antagonist concentration and normalize it to the control response (agonist alone). Plot the normalized current against the antagonist concentration and fit the data to a concentration-response curve to determine the IC50 value.[1]

This high-throughput method measures changes in intracellular calcium ([Ca2+]i), a common downstream effect of P2 receptor activation.

Exp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 1. Seed cells expressing target P2 receptor in 96-well plate c2 2. Load cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) c1->c2 e1 3. Acquire baseline fluorescence c2->e1 e2 4. Add antagonist (PPADS or Suramin) at various concentrations e1->e2 e3 5. Stimulate with P2 agonist (e.g., ATP) e2->e3 e4 6. Measure fluorescence intensity change e3->e4 a1 7. Calculate % inhibition vs. control e4->a1 a2 8. Plot dose-response curve & determine IC50 a1->a2

Workflow for a Fluorometric Calcium Assay.
  • Cell Preparation: Seed cells expressing the target P2 receptor in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[1]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Antagonist Application: Establish a baseline fluorescence reading. Add the antagonist (PPADS or suramin) at various concentrations to the wells and incubate.[1]

  • Agonist Stimulation: Add the P2 receptor agonist (e.g., ATP) to stimulate the cells while continuously measuring fluorescence intensity.[1]

  • Data Analysis: Calculate the change in fluorescence for each well. Normalize the response in the presence of the antagonist to the control (agonist alone). Plot the normalized response against the antagonist concentration to determine the IC50 value.[1]

Summary and Conclusion

Both PPADS and suramin are foundational tools in the study of purinergic signaling, but they are not interchangeable.

  • PPADS demonstrates greater potency and selectivity towards P2X receptors, particularly P2X1, P2X2, P2X3, and P2X5, making it a more suitable tool for specifically investigating these pathways.[1][2] Its effects on P2Y receptors are less pronounced and subtype-dependent.[9][10]

  • Suramin acts as a very broad-spectrum antagonist with lower potency for most P2X receptors compared to PPADS.[1] Its utility is significantly limited by numerous well-documented off-target effects, which can confound experimental results.[1][5][11]

References

A Researcher's Guide to the Selectivity of PPADS for P2X Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the selectivity of pharmacological tools is paramount. This guide provides an objective comparison of the antagonist activity of Pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) across various P2X receptor subtypes. The information presented herein is supported by experimental data to aid in the design and interpretation of studies utilizing this compound.

Comparative Analysis of PPADS Potency at P2X Receptor Subtypes

PPADS is widely recognized as a non-selective antagonist of P2X receptors, a family of ATP-gated ion channels.[1] Its utility as a research tool is often tempered by its broad activity across multiple P2X subtypes and even some P2Y receptors.[1] The inhibitory potency of PPADS, typically expressed as the half-maximal inhibitory concentration (IC50), varies across the different P2X receptor subtypes. The following table summarizes the reported IC50 values for PPADS against a range of P2X receptors. It is important to note that these values can vary between studies due to different experimental conditions, such as the expression system used and the specific assay parameters.

P2X Receptor SubtypeReported IC50 of PPADSReferences
P2X1 68 nM - 2.6 µM[2][3][4]
P2X2 ~1 - 2.6 µM[2]
P2X3 214 nM - 2.6 µM[2][3][4]
P2X4 ~10 µM (human), >100 µM (rat)[5]
P2X5 ~1 - 2.6 µM[2]
P2X7 Blocks P2X7[6]

Key Experimental Protocols for Validating P2X Antagonist Selectivity

The determination of antagonist potency and selectivity for P2X receptors is primarily achieved through electrophysiological and fluorescence-based calcium imaging assays. These methods provide quantitative data on the inhibition of ion channel function in response to an antagonist.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion current flowing through P2X receptors upon activation by an agonist, providing a highly sensitive and quantitative assessment of antagonist activity.[6][7][8]

Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced ionic currents.

Materials:

  • Mammalian cells (e.g., HEK293) stably or transiently expressing the P2X receptor subtype of interest.

  • Patch clamp rig with amplifier, data acquisition system, and perfusion system.

  • External solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 KCl, pH 7.3.

  • Internal (pipette) solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3.

  • P2X receptor agonist (e.g., ATP or α,β-methylene ATP).

  • Antagonist (PPADS).

Procedure:

  • Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.

  • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and continuously perfuse with the external solution.

  • Whole-Cell Configuration: Approach a single cell with a glass micropipette filled with the internal solution and form a high-resistance seal. Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

  • Agonist Application: Apply the P2X receptor agonist at a concentration that elicits a submaximal response (e.g., EC50 to EC80) using a rapid perfusion system to record the resulting inward current.

  • Antagonist Application: To determine the inhibitory effect, pre-incubate the cell with varying concentrations of the antagonist for a set period (e.g., 2 minutes) before co-applying the antagonist with the agonist.

  • Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of the antagonist. Calculate the percentage of inhibition for each antagonist concentration relative to the control response (agonist alone). Plot the percentage of inhibition against the antagonist concentration and fit the data to a suitable concentration-response curve to determine the IC50 value.[8]

Fluorescence-Based Calcium Imaging

This high-throughput method measures the influx of calcium ions through the P2X receptor channel upon activation, which is a key downstream signaling event.[8][9][10]

Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing the P2X receptor subtype of interest.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • P2X receptor agonist (e.g., ATP).

  • Antagonist (PPADS).

  • Fluorescence microplate reader or a fluorescence microscope with a camera.

Procedure:

  • Cell Plating: Seed cells expressing the target P2X receptor in the microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with a physiological salt solution to remove any extracellular dye.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Use a fluorescence imaging plate reader to add the P2X receptor agonist to the wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium.[8] Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist only) response. Plot the percentage of inhibition against the antagonist concentration and fit the data to a concentration-response curve to determine the IC50 value.[8]

Visualizing P2X Receptor Signaling and Experimental Validation

To further clarify the context of PPADS validation, the following diagrams illustrate the general signaling pathway of P2X receptors and a typical experimental workflow for assessing antagonist selectivity.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_Receptor P2X Receptor (Trimeric Ion Channel) ATP->P2X_Receptor Binds and Activates PPADS PPADS (Antagonist) PPADS->P2X_Receptor Binds and Inhibits Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular [Ca2+] Ion_Influx->Ca_Signaling Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response Ca_Signaling->Cellular_Response Antagonist_Validation_Workflow cluster_setup Experimental Setup cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cells expressing specific P2X receptor subtype Assay_Prep Prepare for either Electrophysiology or Calcium Imaging Cell_Culture->Assay_Prep Control Measure baseline response to agonist alone Assay_Prep->Control Antagonist_Incubation Pre-incubate cells with varying concentrations of PPADS Control->Antagonist_Incubation Test Measure response to agonist in the presence of PPADS Antagonist_Incubation->Test Inhibition_Calc Calculate % inhibition for each PPADS concentration Test->Inhibition_Calc Curve_Fit Plot concentration-response curve Inhibition_Calc->Curve_Fit IC50_Det Determine IC50 value Curve_Fit->IC50_Det

References

PPADS vs. iso-PPADS: A Comparative Analysis of their Inhibitory Activity on STAT Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activities of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) and its isomer, iso-PPADS, on Signal Transducer and Activator of Transcription (STAT) proteins. The information presented is compiled from experimental data to assist researchers in evaluating these compounds as potential modulators of STAT signaling pathways.

Introduction to PPADS and iso-PPADS

PPADS is a well-known antagonist of P2X purinergic receptors.[1] However, recent studies have revealed its activity against members of the STAT family of transcription factors.[2] Iso-PPADS, a structural isomer of PPADS, has also been investigated for its comparative effects on this protein family.[2] STAT proteins are critical mediators of cytokine signaling, playing a pivotal role in immune responses, cell proliferation, and differentiation.[3][4] The aberrant activation of STAT proteins is implicated in various diseases, including cancer and autoimmune disorders, making them attractive targets for therapeutic intervention. This guide focuses on the direct comparison of PPADS and iso-PPADS as inhibitors of STAT proteins, providing quantitative data and detailed experimental methodologies to inform future research and drug discovery efforts.

Canonical STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway. Upon cytokine binding, receptor-associated Janus kinases (JAKs) become activated and phosphorylate the receptor. This creates docking sites for STAT proteins, which are then themselves phosphorylated by JAKs. Phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.

STAT_Signaling_Pathway Canonical STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 6. Gene Regulation

Caption: Canonical JAK-STAT signaling pathway overview.

Comparative Inhibitory Activity on STAT Proteins

The inhibitory activities of PPADS and iso-PPADS against various STAT proteins were evaluated using Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

STAT ProteinPPADS IC50 (µM)iso-PPADS IC50 (µM)Assay TypeReference
STAT1>100>100 (41% inhibition at 100 µM)FP[2]
STAT329.6 ± 4.031.9 ± 4.0HTRF[2]
STAT3>10054 ± 14FP[2]
STAT42.2 ± 0.21.9 ± 0.2FP[2]
STAT48.6 ± 1.3-HTRF[2]
STAT5a1.5 ± 0.24.8 ± 0.4FP[2]
STAT5a8.2 ± 0.7-HTRF[2]
STAT5b2.0 ± 0.31.9 ± 0.1FP[2]
STAT5b0.8 ± 0.1-HTRF[2]
STAT6>10066 ± 12FP[2]

Data Summary: The data indicates that both PPADS and iso-PPADS exhibit inhibitory activity against several STAT proteins, with a notable potency towards STAT4, STAT5a, and STAT5b.[2] In FP assays, PPADS was a more potent inhibitor of STAT5a compared to iso-PPADS.[2] For STAT4 and STAT5b, their inhibitory activities were comparable.[2] Both compounds showed weaker activity against STAT1, STAT3, and STAT6.[2] The HTRF assays confirmed the inhibitory potential of PPADS against STAT3, STAT4, STAT5a, and STAT5b.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.

Fluorescence Polarization (FP) Inhibition Assay

This assay measures the ability of a test compound to disrupt the interaction between a STAT protein and a fluorescently labeled peptide derived from a STAT-binding phosphotyrosine motif.

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Assay Buffer E Add STAT protein, buffer, and test compound to plate A->E B Dilute STAT Protein B->E C Prepare Fluorescent Peptide G Add Fluorescent Peptide C->G D Prepare PPADS/iso-PPADS (Test Compounds) D->E F Incubate E->F F->G H Incubate G->H I Measure Fluorescence Polarization H->I

Caption: Fluorescence Polarization assay workflow.

Materials:

  • STAT Proteins: Recombinant, purified STAT1, STAT3, STAT4, STAT5a, STAT5b, and STAT6.

  • Fluorescently Labeled Peptides: Synthetic phosphotyrosine-containing peptides specific for each STAT SH2 domain, labeled with a fluorescent dye (e.g., 5-carboxyfluorescein).

  • Test Compounds: PPADS and iso-PPADS dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, a non-ionic detergent (e.g., NP-40), and a reducing agent (e.g., DTT).

  • Microplates: Black, low-volume 384-well plates are recommended to minimize background fluorescence.

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of PPADS and iso-PPADS in the assay buffer. Prepare working solutions of the STAT proteins and their corresponding fluorescently labeled peptides in the assay buffer.

  • Assay Plate Setup: To each well of the microplate, add the STAT protein and the test compound (or vehicle control).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the interaction between the STAT protein and the inhibitor.

  • Addition of Fluorescent Peptide: Add the fluorescently labeled peptide to each well.

  • Final Incubation: Incubate the plate for another period (e.g., 60 minutes) to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Inhibition Assay

This assay is a proximity-based assay that measures the disruption of the interaction between a tagged STAT protein and a fluorescently labeled phosphopeptide.

Workflow Diagram:

HTRF_Assay_Workflow cluster_prep_htrf Preparation cluster_assay_htrf Assay Execution cluster_detection_htrf Detection A_htrf Prepare Tagged STAT Protein (e.g., GST-STAT) F_htrf Mix STAT protein, labeled peptide, and test compound A_htrf->F_htrf B_htrf Prepare Labeled Antibody (e.g., Anti-GST-Eu3+) H_htrf Add labeled antibody and acceptor B_htrf->H_htrf C_htrf Prepare Labeled Peptide (e.g., Biotin-pY-Peptide) C_htrf->F_htrf D_htrf Prepare Acceptor (e.g., Streptavidin-XL665) D_htrf->H_htrf E_htrf Prepare PPADS/iso-PPADS E_htrf->F_htrf G_htrf Incubate F_htrf->G_htrf G_htrf->H_htrf I_htrf Incubate H_htrf->I_htrf J_htrf Measure HTRF Signal I_htrf->J_htrf

Caption: HTRF assay workflow.

Materials:

  • Tagged STAT Proteins: Recombinant STAT proteins with an affinity tag (e.g., GST or His-tag).

  • Donor-labeled Antibody: An antibody specific for the STAT protein tag, labeled with a FRET donor (e.g., Europium cryptate).

  • Acceptor-labeled Peptide: A biotinylated phosphopeptide that binds to the STAT SH2 domain.

  • Acceptor Fluorophore: Streptavidin conjugated to a FRET acceptor (e.g., XL665).

  • Test Compounds: PPADS and iso-PPADS.

  • Assay Buffer: A buffer compatible with HTRF assays, often containing potassium fluoride.

  • Microplates: Low-volume 384-well white plates.

  • HTRF-compatible Plate Reader: Capable of time-resolved fluorescence measurements.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare working solutions of the tagged STAT protein, biotinylated phosphopeptide, donor-labeled antibody, and acceptor-conjugated streptavidin in the assay buffer.

  • Assay Plate Setup: In the microplate, mix the tagged STAT protein, the biotinylated phosphopeptide, and the test compound.

  • Incubation: Incubate the mixture to allow for binding and inhibition to occur.

  • Addition of Detection Reagents: Add the donor-labeled antibody and the acceptor-conjugated streptavidin to the wells.

  • Final Incubation: Incubate the plate to allow the detection reagents to bind to the assay components.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. IC50 values are determined from the dose-response curves of the HTRF ratio versus the inhibitor concentration.

Conclusion

Both PPADS and its isomer, iso-PPADS, demonstrate inhibitory activity against several members of the STAT protein family, particularly STAT4 and STAT5.[2] The provided data suggests that these compounds, originally identified as P2X receptor antagonists, may serve as valuable starting points for the development of novel STAT inhibitors.[2] The detailed experimental protocols included in this guide offer a foundation for further investigation into the mechanisms of action and for the screening of new chemical entities targeting the STAT signaling pathway. Researchers are encouraged to use this comparative data to guide their selection of these tools for studying STAT protein function and for pursuing the development of next-generation therapeutics.

References

A Comparative Analysis of PPADS and Other P2 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) with other P2 receptor antagonists. It includes a summary of quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) play crucial roles in cell-to-cell communication by activating purinergic P2 receptors. These receptors are broadly classified into two families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors. Given their widespread involvement in physiological and pathological processes, including neurotransmission, inflammation, and thrombosis, P2 receptors are significant targets for drug development.

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has been a widely used pharmacological tool in the study of P2 receptors. However, its utility is often limited by its non-selective nature, exhibiting activity across multiple P2X and P2Y receptor subtypes.[1] This guide provides a comparative analysis of PPADS and other P2 receptor antagonists, highlighting the evolution towards more potent and selective agents.

Comparative Analysis of Inhibitor Potency

The inhibitory potency of PPADS and a selection of other P2 receptor antagonists across various receptor subtypes are summarized in the table below. The data, presented as IC50 or Ki values, are compiled from various studies. It is important to note that these values can vary depending on the experimental conditions, such as the specific assay, cell type, and species of the receptor used.

AntagonistReceptor SubtypePotency (IC50/Ki)Antagonist TypeReference(s)
PPADS P2X168 nM (IC50)Non-selective[2]
P2X21-4 µM (IC50)Non-selective[1]
P2X3214 nM (IC50)Non-selective[2]
P2X51-4 µM (IC50)Non-selective[1]
P2Y1~6 µM (pA2)Non-selective
P2Y2-like~0.9 mM (IC50)Non-selective
P2Y4~15 µM (IC50)Non-selective
Suramin P2Y (general)17 µM (pA2)Non-selective
P2U (general)~468 µM (pA2)Non-selective
Gefapixant P2X3 (human)~30 nM (IC50)Selective[3][4]
P2X2/3 (human)100-250 nM (IC50)Selective[3][4]
Sivopixant P2X34.2 nM (IC50)Highly Selective[5][6]
P2X2/31100 nM (IC50)Highly Selective[5][6]
A-740003 P2X7 (rat)18 nM (IC50)Selective[7][8][9][10]
P2X7 (human)40 nM (IC50)Selective[7][8][9][10]
MRS2500 P2Y1 (human)0.78 nM (Ki)Highly Selective[11]
(ADP-induced platelet aggregation)0.95 nM (IC50)Highly Selective[11][12]
Clopidogrel P2Y12Irreversible AntagonistSelective[13][14]
Prasugrel P2Y12Irreversible AntagonistSelective[15][16]
Ticagrelor P2Y12Reversible AntagonistSelective[17][18]
Cangrelor P2Y12Reversible AntagonistSelective[19][20][21]

P2 Receptor Signaling Pathways

The activation of P2X and P2Y receptors triggers distinct downstream signaling cascades. The following diagrams illustrate the generalized signaling pathways for each receptor family.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated Ion Channel) ATP->P2X_Receptor Cation_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Cation_Influx Membrane_Depolarization Membrane_Depolarization Cation_Influx->Membrane_Depolarization Cellular_Response Cellular Response (e.g., Neurotransmission, Muscle Contraction) Membrane_Depolarization->Cellular_Response P2Y_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nucleotide ATP, ADP, UTP, UDP P2Y_Receptor P2Y Receptor (GPCR) Nucleotide->P2Y_Receptor G_Protein G Protein (Gq/11, Gi/o, Gs) P2Y_Receptor->G_Protein Effector_Enzyme Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers Cellular_Response Cellular Response (e.g., Ca2+ mobilization, Platelet Aggregation) Second_Messengers->Cellular_Response Experimental_Workflow Start Start: Antagonist Evaluation Cell_Line Select Cell Line Expressing Target P2 Receptor Start->Cell_Line Primary_Screening Primary Screening (e.g., Calcium Influx Assay) Cell_Line->Primary_Screening Determine_IC50 Determine IC50 Primary_Screening->Determine_IC50 Secondary_Assay Secondary Assay (e.g., Patch-Clamp Electrophysiology) Determine_IC50->Secondary_Assay Mechanism_of_Action Characterize Mechanism of Action Secondary_Assay->Mechanism_of_Action Selectivity_Panel Selectivity Profiling (Panel of P2 Receptor Subtypes) Mechanism_of_Action->Selectivity_Panel End End: Characterized Antagonist Selectivity_Panel->End

References

A Comparative Guide to the Reversibility of PPADS Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reversibility of pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) antagonism across various P2 purinergic receptors. The information presented is supported by experimental data from published studies to aid in the design and interpretation of research involving this antagonist.

Executive Summary

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized, non-selective antagonist of P2 purinergic receptors. Understanding the reversibility of its antagonistic action is crucial for the accurate interpretation of experimental results. This guide summarizes the available quantitative and qualitative data on the reversibility of PPADS at different P2X and P2Y receptor subtypes. The data indicates that the reversibility of PPADS antagonism is not uniform across all P2 receptors, with some exhibiting slow and partial recovery while others show more complete and rapid reversal.

Data Presentation: Reversibility of PPADS Antagonism at P2 Receptors

The following table summarizes the quantitative data on the reversibility of PPADS antagonism at various P2 receptor subtypes.

Receptor SubtypeAgonistPPADS ConcentrationWashout DurationPercent RecoveryReference
P2X1ATPNot Specified20 minutes31 ± 10%[1]
P2X3ATPNot Specified20 minutes44 ± 7%[1]
P2X (bullfrog DRG neurons)ATP (2.5 µM)1.0 µMVariableTime constant of recovery: 1.4 ± 0.2 min[2]
P2X (bullfrog DRG neurons)ATP (2.5 µM)1.5 µMVariableTime constant of recovery: 2.0 ± 0.2 min[2]
P2X (bullfrog DRG neurons)ATP (2.5 µM)2.5 µMVariableTime constant of recovery: 3.0 ± 0.3 min[2]

Qualitative Observations:

  • P2X Receptors (general): Some studies describe PPADS as a "slowly reversible or even irreversible antagonist"[3]. However, complete recovery of ATP-activated current from PPADS inhibition has been observed in the absence of the agonist[1][4].

  • P2Y1 Receptors: PPADS is an antagonist at P2Y1 receptors, and its effects have been described as reversible, though specific quantitative washout data is limited[3].

  • P2Y2 and P2Y4 Receptors: PPADS is reported to be largely ineffective as an antagonist at these receptor subtypes[5][6].

Experimental Protocols

Washout Experiment for Assessing Antagonist Reversibility

This protocol is a standard method to determine whether an antagonist's binding to a receptor is reversible.

Objective: To measure the recovery of agonist-induced response after the removal of the antagonist.

Materials:

  • Cell line or tissue expressing the receptor of interest.

  • Agonist for the receptor of interest.

  • PPADS (or other antagonist).

  • Physiological buffer solution (e.g., Krebs-Henseleit solution, Hanks' Balanced Salt Solution).

  • Apparatus for measuring cellular response (e.g., electrophysiology rig, fluorometric plate reader).

Procedure:

  • Baseline Response: Establish a stable baseline response by applying a known concentration of the agonist to the cells or tissue and measuring the response until it is consistent.

  • Antagonist Incubation: Apply a known concentration of PPADS to the preparation for a defined period (e.g., 10-30 minutes) to allow for receptor binding.

  • Washout: Perfuse the preparation with a large volume of antagonist-free physiological buffer to wash out the unbound antagonist. The duration of the washout period should be standardized (e.g., 20 minutes).

  • Post-Washout Agonist Application: Re-apply the same concentration of the agonist used to establish the baseline response.

  • Response Measurement: Measure the cellular response to the agonist after the washout period.

  • Data Analysis: Calculate the percentage of recovery using the following formula: % Recovery = (Response after washout / Baseline response) x 100

Schild Analysis for Characterizing Competitive Antagonism

Schild analysis is used to determine the dissociation constant (Kb) of a competitive antagonist and to verify that the antagonism is competitive.

Objective: To determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Materials:

  • Cell line or tissue expressing the receptor of interest.

  • A range of concentrations of the agonist.

  • A range of concentrations of the competitive antagonist (PPADS).

  • Physiological buffer solution.

  • Apparatus for measuring cellular response.

Procedure:

  • Agonist Dose-Response Curve (Control): Generate a cumulative dose-response curve for the agonist by applying increasing concentrations of the agonist and measuring the response at each concentration.

  • Antagonist Incubation: Incubate the preparation with a fixed concentration of PPADS for a sufficient time to reach equilibrium.

  • Agonist Dose-Response Curve (in the presence of Antagonist): In the continued presence of the fixed concentration of PPADS, generate a new agonist dose-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with at least two other concentrations of PPADS.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the resulting linear regression line is the pA2 value. A slope of 1 is indicative of competitive antagonism.

Mandatory Visualizations

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X Activates P2Y P2Y Receptor (G-protein coupled receptor) ATP->P2Y Activates PPADS PPADS PPADS->P2X Antagonizes PPADS->P2Y Antagonizes Ion_Influx Ion Influx (Na+, Ca2+) P2X->Ion_Influx GPCR_Signaling G-protein Signaling (PLC, AC activation) P2Y->GPCR_Signaling Cellular_Response Cellular Response Ion_Influx->Cellular_Response GPCR_Signaling->Cellular_Response

Caption: Signaling pathway of P2 receptor antagonism by PPADS.

G A Establish Baseline Agonist Response B Incubate with PPADS A->B C Washout with Antagonist-Free Buffer B->C D Re-apply Agonist C->D E Measure Response D->E F Calculate % Recovery E->F

Caption: Experimental workflow for a washout experiment.

G A Generate Agonist Dose-Response Curve (Control) B Incubate with Fixed Concentration of PPADS A->B C Generate Agonist Dose-Response Curve (with PPADS) B->C D Repeat for Multiple PPADS Concentrations C->D E Calculate Dose Ratios D->E F Plot log(DR-1) vs -log[PPADS] E->F G Determine pA2 and Slope F->G

References

PPADS Cross-Reactivity with Neurotransmitter Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a well-established antagonist primarily used in the study of purinergic signaling. While it is most recognized for its activity at P2X receptors, a comprehensive understanding of its pharmacological profile requires an objective assessment of its cross-reactivity with other neurotransmitter receptors. This guide provides a comparative analysis of PPADS's effects on various receptor systems, supported by quantitative data and detailed experimental methodologies.

Overview of PPADS and Primary Targets

PPADS is a non-selective antagonist of P2 purinergic receptors.[1][2] It effectively blocks several P2X receptor subtypes, including P2X1, P2X2, P2X3, and P2X5, with IC50 values typically in the low micromolar range (1-2.6 µM).[2][3] While initially considered selective for P2X receptors, it is now known to also antagonize certain G-protein coupled P2Y receptors, such as P2Y1 and P2Y4, though with lower potency.[3][4][5] Its mechanism of action is complex and non-competitive, involving an allosteric site that leads to a long-lasting inhibition of the receptor.[1][4][6]

Cross-Reactivity with Other Neurotransmitter Receptors

While PPADS is a valuable tool for studying purinergic signaling, its utility can be influenced by off-target effects. The following sections detail its interactions with other major neurotransmitter receptor systems.

There is evidence to suggest that PPADS can modulate glutamate receptor activity, particularly NMDA receptors. One study found that PPADS provided neuroprotection against glutamate/NMDA-induced neuronal death in mouse cerebellar granule neurons.[7] Interestingly, this neuroprotective effect was not due to a blockage of intracellular calcium influx, a hallmark of direct NMDA receptor antagonism, suggesting an indirect modulatory role.[7] However, other studies have reported that PPADS, at concentrations up to 100 µM, does not affect NMDA-activated currents in mouse hippocampal neurons or AMPA- and NMDA-induced increases in action potential firing in rat locus coeruleus neurons.[4] This discrepancy may be due to different experimental conditions or neuronal populations.

The interaction of PPADS with GABA-A receptors appears to be minimal at concentrations typically used for P2 receptor antagonism. Some unpublished observations have indicated that PPADS does not significantly affect GABA-activated ion currents in mouse hippocampal or rat dorsal root ganglion neurons at concentrations up to 100 µM.[4] However, a separate study has suggested that some P2X receptor antagonists, including PPADS, can suppress GABA responses in isolated hippocampal neurons.[8]

Early studies indicated that PPADS does not affect nicotinic cholinergic receptor-ion channels.[4] This suggests a degree of selectivity for purinergic receptors over nAChRs.

Unpublished data has suggested that high concentrations of PPADS (>100 µM) may inhibit 5-HT3 receptor-ion channels.[4] However, at lower, more commonly used concentrations, its effect on these receptors is likely to be less significant.

Quantitative Comparison of PPADS Activity

The following table summarizes the available quantitative data on the inhibitory potency of PPADS at its primary purinergic targets and its reported effects on other neurotransmitter receptors.

Receptor SubtypeSpeciesAssay TypePotency (IC50/pA2)Reference
Purinergic Receptors
P2X1RecombinantIon Channel Assay1 - 2.6 µM[2][3]
P2X2RecombinantIon Channel Assay1 - 2.6 µM[2][3]
P2X3RecombinantIon Channel Assay1 - 2.6 µM[2][3]
P2X5RecombinantIon Channel Assay1 - 2.6 µM[2][3]
P2X (native)Bullfrog DRG NeuronsWhole-cell Patch Clamp2.5 ± 0.03 µM[4]
P2Y1TurkeyPhospholipase C AssayApparent pA2: 5.98 ± 0.65[9]
P2Y2-like (native)--~ 0.9 mM[2][3]
P2Y4Recombinant-~ 15 mM[2][3]
P2U (P2Y2/P2Y4)HumanPhospholipase C AssayNo effect up to 30 µM[9]
Other Neurotransmitter Receptors
NMDA ReceptorMouse Hippocampal NeuronsElectrophysiologyNo effect up to 100 µM[4]
AMPA/NMDA ReceptorsRat Locus Coeruleus NeuronsElectrophysiologyNo effect up to 100 µM[4]
GABA-A ReceptorMouse Hippocampal/Rat DRG NeuronsElectrophysiology (unpublished)No effect up to 100 µM[4]
Nicotinic Acetylcholine Receptor-ElectrophysiologyNo effect[4]
5-HT3 Receptor-Electrophysiology (unpublished)Inhibition at >100 µM[4]

Note: IC50 and pA2 values can vary depending on the specific experimental conditions, cell type, and species of the receptor.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the cross-reactivity of PPADS.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Receptors

This technique is used to measure ion currents through neurotransmitter-gated ion channels in response to agonist application, and the subsequent inhibition by an antagonist like PPADS.

1. Cell Preparation:

  • Neurons (e.g., dorsal root ganglion, hippocampal) are acutely dissociated or cultured on glass coverslips.

2. Recording Setup:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

  • Cells are continuously perfused with an external solution (e.g., Hanks' Balanced Salt Solution).

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution.

3. Recording Procedure:

  • A whole-cell patch-clamp configuration is established on a target neuron.

  • The membrane potential is held at a specific voltage (e.g., -60 mV).

  • The agonist for the receptor of interest (e.g., ATP for P2X, NMDA for NMDA receptors) is applied to the cell using a rapid perfusion system.

  • After a stable baseline response is established, PPADS is co-applied with the agonist to determine its inhibitory effect.

  • Concentration-response curves are generated by applying a range of PPADS concentrations, and the IC50 value is calculated.[4]

4. Data Analysis:

  • Currents are recorded, filtered, and digitized.

  • The peak amplitude of the agonist-evoked current in the presence and absence of PPADS is measured.

  • The percentage of inhibition is calculated for each concentration of PPADS.

Inositol Phosphate (IP) Accumulation Assay for Gq-Coupled Receptors

This assay measures the accumulation of inositol phosphates, a second messenger produced upon the activation of Gq-protein coupled receptors like P2Y1.

1. Cell Culture and Labeling:

  • Cells expressing the receptor of interest (e.g., 1321N1 astrocytoma cells transfected with P2Y receptors) are cultured in appropriate media.

  • Cells are labeled overnight with myo-[³H]-inositol to incorporate it into the cell membrane as phosphoinositides.

2. Assay Procedure:

  • The labeling medium is removed, and the cells are washed.

  • Cells are pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the antagonist (PPADS) for a specified time.

  • The agonist (e.g., 2MeSATP for P2Y1) is then added, and the cells are incubated to allow for IP accumulation.

3. Measurement of IP Accumulation:

  • The reaction is terminated by adding a cold acid solution (e.g., perchloric acid).

  • The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.

  • The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

4. Data Analysis:

  • The amount of [³H]-IP accumulation is determined for each condition.

  • Concentration-response curves for the agonist in the presence of different concentrations of the antagonist are plotted to determine the nature of the antagonism (e.g., competitive or non-competitive) and to calculate the pA2 value for competitive antagonists.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by PPADS and a typical experimental workflow for assessing its antagonist activity.

cluster_P2X P2X Receptor Pathway (Ionotropic) cluster_P2Y P2Y Receptor Pathway (Metabotropic) cluster_OffTarget Potential Off-Target Interactions ATP_P2X ATP P2X P2X Receptor ATP_P2X->P2X Ion_Influx Cation Influx (Na+, Ca2+) P2X->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_P2X Cellular Response Depolarization->Cellular_Response_P2X PPADS_P2X PPADS PPADS_P2X->P2X Allosteric Inhibition ATP_P2Y ATP/UTP P2Y P2Y Receptor (Gq-coupled) ATP_P2Y->P2Y PLC PLC Activation P2Y->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response_P2Y Cellular Response Ca_Release->Cellular_Response_P2Y PPADS_P2Y PPADS PPADS_P2Y->P2Y Antagonism NMDA_R NMDA Receptor GABA_R GABA-A Receptor PPADS_Off PPADS PPADS_Off->NMDA_R Modulation (?) PPADS_Off->GABA_R Weak Inhibition (?)

Caption: Signaling pathways for P2X and P2Y receptors and potential off-target interactions of PPADS.

cluster_workflow Antagonist Activity Workflow Start Prepare Cells (e.g., Neurons) Establish_Recording Establish Whole-Cell Patch-Clamp Start->Establish_Recording Apply_Agonist Apply Agonist (Baseline Response) Establish_Recording->Apply_Agonist Apply_Antagonist Co-apply Agonist + PPADS Apply_Agonist->Apply_Antagonist Measure_Response Measure Current Inhibition Apply_Antagonist->Measure_Response Analyze_Data Generate Concentration-Response Curve Measure_Response->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50

References

A Researcher's Guide to Validating PPADS Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in preclinical research. This guide provides a comparative overview of methods to validate the target engagement of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), a widely used but non-selective antagonist of P2X receptors.

PPADS is known to act as an ATP mimetic, competitively binding to P2 receptors.[1] It exhibits activity across a range of P2X subtypes, including P2X1, P2X2, P2X3, and P2X5, and also affects some P2Y receptors.[2][3] Given its broad specificity and potential off-target effects, such as activity against STAT proteins, robust validation of its engagement with the intended P2X target in a cellular context is essential for accurate data interpretation.[4][5]

This guide compares key methodologies for confirming PPADS target engagement, presenting quantitative data, detailed protocols, and workflow diagrams to aid in experimental design.

Comparison of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on several factors, including the specific P2X subtype, available instrumentation, and desired throughput. The primary methods can be categorized as either functional assays, which measure the downstream consequences of receptor antagonism, or direct binding assays, which assess the physical interaction between the compound and the target protein.

Method Principle Primary Readout Throughput Pros Cons
Calcium Influx Assay Measures changes in intracellular Ca²⁺ concentration upon P2X receptor activation by an agonist (e.g., ATP). PPADS binding will inhibit this influx.Fluorescence intensity (e.g., from Fura-2 or Fluo-4 dyes).[6][7]HighDirect functional readout of receptor antagonism; well-suited for screening.[6]Indirect measure of binding; can be affected by off-target effects on calcium signaling pathways.
Whole-Cell Patch Clamp Directly measures the ion channel currents activated by an agonist. Inhibition of this current by PPADS demonstrates target engagement.[8][9]Electrical current (pA or nA).[8][9]LowGold standard for ion channel characterization; provides detailed kinetic information.[9]Technically demanding; very low throughput; not suitable for screening.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat shock indicates engagement.[10][11]Protein band intensity (Western Blot) or chemiluminescence/fluorescence (HT-CETSA).[12][13]Low to HighDirectly confirms physical binding in a native cellular environment; no labels required.[10][11]Requires a specific antibody for detection (WB); optimization of heat shock temperature is crucial.
Photoaffinity Labeling Uses a UV-reactive ATP analog (e.g., 2-azido-ATP) to covalently label the ATP binding site.[14] Competition with PPADS reduces the labeling signal.Autoradiography or Western Blot signal for the tagged receptor.LowProvides direct evidence of binding site competition.[14]Requires synthesis of specialized probes; potential for non-specific labeling.
Fluorescent Ligand Binding Uses a fluorescently labeled ATP analog (e.g., TNP-ATP) that binds to the P2X receptor.[15] PPADS displaces the fluorescent ligand, causing a decrease in signal.Fluorescence intensity or polarization.[4][15]Medium to HighAllows for real-time binding measurements; quantitative affinity determination.Fluorescent tag may alter ligand binding affinity; potential for autofluorescence interference.

Comparative Antagonist Potency

While PPADS is a broad-spectrum antagonist, other compounds offer higher potency and selectivity for specific P2X subtypes. Understanding these differences is crucial when designing experiments or considering alternatives. Trinitrophenyl-ATP (TNP-ATP), for instance, shows significantly higher potency for P2X1 and P2X3 receptors.[7][16]

Antagonist P2X1 IC₅₀ P2X2 IC₅₀ P2X3 IC₅₀ Selectivity Profile
PPADS 68 nM[1]~Low µM[17]214 nM[1]Broad, non-selective P2X/P2Y antagonist.[3][7]
iso-PPADS Similar to PPADS-Similar to PPADSSimilar non-selective profile to PPADS.[5][17]
Suramin ~Low µM~Weak antagonist[17]~Low µMBroad, non-selective P2 antagonist with many off-targets.[17]
TNP-ATP 1 nM[16]~Low µM[17]0.34 nM[16]Highly potent at P2X1, P2X3, P2X2/3; >1000-fold selective over other subtypes.[7]
A-317491 --9 - 22 nMSelective for P2X3 and P2X2/3 subtypes.
MRS 2257 5 nM[16]-22 nM[16]Potent PPADS analog, ~14-fold more potent than PPADS at P2X1.[16]

IC₅₀ values are approximate and can vary based on experimental conditions.

Signaling Pathways & Experimental Workflows

P2X Receptor Signaling and PPADS Inhibition

P2X receptors are ATP-gated ion channels.[14] Upon binding of extracellular ATP, the channel opens, allowing the influx of cations like Ca²⁺ and Na⁺, which triggers various downstream cellular responses. PPADS acts by competitively blocking the ATP binding site, thereby preventing channel activation.

P2X_Signaling cluster_membrane Cell Membrane P2X P2X Receptor (Ion Channel) Ca_Na Ca²⁺ / Na⁺ Influx P2X->Ca_Na Opens Channel ATP Extracellular ATP ATP->P2X Binds & Activates PPADS PPADS PPADS->P2X Competitively Inhibits Response Downstream Cellular Response Ca_Na->Response Triggers

Caption: P2X receptor activation by ATP and competitive inhibition by PPADS.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct physical engagement of a compound with its target protein in a cellular environment.[10] The principle is that ligand binding increases the thermal stability of the target protein.[13]

CETSA_Workflow start 1. Cell Culture (Expressing target P2X receptor) treat 2. Treatment Incubate cells with PPADS or Vehicle Control start->treat heat 3. Heat Shock Heat cell samples across a temperature gradient treat->heat lyse 4. Lysis & Centrifugation Lyse cells and pelletprecipitated proteins heat->lyse collect 5. Collect Supernatant (Contains soluble proteins) lyse->collect quantify 6. Protein Quantification (e.g., Western Blot for P2X receptor) collect->quantify analyze 7. Data Analysis Compare soluble protein levels. Stabilization = Engagement. quantify->analyze

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Method Selection Guide

Choosing the right assay is crucial. For initial high-throughput screening of many compounds, a functional assay like calcium imaging is practical. For detailed mechanistic studies or validation of a specific interaction, lower-throughput methods like patch-clamp or CETSA are more appropriate.

Decision_Tree q1 Primary Goal? q2 Need Biophysical Confirmation? q1->q2 Direct Binding q3 Need High Throughput? q1->q3 Functional Effect cetsa CETSA q2->cetsa Yes photo Photoaffinity Labeling or Fluorescent Ligand q2->photo Yes (Alternative) calcium Calcium Influx Assay q3->calcium Yes patch Patch-Clamp q3->patch No (Detailed Kinetics)

Caption: A decision guide for selecting a PPADS target engagement assay.

Experimental Protocols

Protocol 1: Calcium Influx Assay

This protocol is adapted for a 96-well plate format, suitable for higher-throughput analysis.

Objective: To determine the IC₅₀ value of PPADS by measuring the inhibition of ATP-induced increases in intracellular calcium.[7]

Materials:

  • Cells expressing the P2X receptor of interest (e.g., HEK293 cells).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Agonist: ATP or a more stable analog like α,β-methylene ATP.

  • Antagonist: PPADS.

  • Fluorescence plate reader with an injection function.

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight to allow adherence.

  • Dye Loading: Remove culture medium and wash cells with the physiological salt solution. Add the Fluo-4 AM solution to the cells and incubate in the dark at 37°C for 45-60 minutes.

  • Wash: Gently wash the cells twice with the salt solution to remove excess dye. Add back 100 µL of the salt solution to each well.

  • Antagonist Incubation: Add varying concentrations of PPADS to the wells. Include vehicle-only wells as a control. Incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence reader. Set the excitation/emission wavelengths for Fluo-4 (e.g., 494/516 nm).

  • Agonist Injection: Record a baseline fluorescence for 10-20 seconds. Use the injector to add a pre-determined concentration of ATP (typically an EC₈₀ concentration) to elicit a strong response.

  • Data Recording: Continue recording the fluorescence signal for 60-120 seconds to capture the peak response.

  • Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition against the PPADS concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot-Based CETSA

This protocol details the classic CETSA method to confirm direct target binding.

Objective: To demonstrate PPADS-induced thermal stabilization of a target P2X receptor.

Materials:

  • Intact cells expressing the target P2X receptor.

  • PPADS and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment: PCR machine or water baths for heating, centrifuges, Western Blotting apparatus.

  • Primary antibody specific to the target P2X receptor.

Procedure:

  • Cell Treatment: Treat two separate suspensions of intact cells: one with a high concentration of PPADS (e.g., 10-50 µM) and one with vehicle. Incubate for 1 hour at 37°C.

  • Aliquoting: Aliquot the cell suspensions into PCR tubes for each temperature point to be tested (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C).

  • Heating: Place the tubes in a PCR machine and run a temperature gradient protocol for 3 minutes at each temperature. A non-heated sample (room temperature) serves as a control for total soluble protein.

  • Lysis: Transfer the heated cells to microcentrifuge tubes. Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer) to release cellular contents.

  • Centrifugation: Pellet the heat-denatured, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot: Load equal amounts of total protein from each supernatant onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, and probe with the primary antibody against the target P2X receptor.

  • Analysis: Develop the blot and quantify the band intensities. Plot the relative band intensity against the temperature for both the PPADS-treated and vehicle-treated samples. A rightward shift in the melting curve for the PPADS-treated sample indicates thermal stabilization and confirms target engagement.[13][18]

References

A Comparative Guide to the In Vitro and In Vivo Effects of PPADS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), a widely used, non-selective P2 purinergic receptor antagonist. This document summarizes key experimental data, offers detailed methodologies for relevant assays, and visualizes the underlying biological pathways to support researchers in their study design and interpretation of results.

Introduction to PPADS

PPADS is a pharmacological tool primarily known for its antagonist activity at P2X and some P2Y purinergic receptors.[1][2] These receptors are activated by extracellular nucleotides like adenosine triphosphate (ATP) and are implicated in a wide range of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain.[1] Due to its broad-spectrum activity, PPADS has been instrumental in elucidating the roles of purinergic signaling in various biological systems. However, its lack of selectivity necessitates careful experimental design and interpretation.[1]

Data Presentation: In Vitro vs. In Vivo Effects of PPADS

The following tables summarize the quantitative data on the effects of PPADS in both in vitro and in vivo settings. It is important to note that a direct correlation between in vitro potency (IC50) and in vivo efficacy (effective dose) can be challenging due to pharmacokinetic and pharmacodynamic factors.[3]

P2 Receptor Subtype IC50 (µM) Test System
P2X10.068 - 2.6Recombinant rat P2X1 receptors in Xenopus oocytes; various cell lines[1][4]
P2X21 - 2.6Recombinant P2X2 receptors[1]
P2X30.214 - 2.6Recombinant rat P2X3 receptors in Xenopus oocytes; various cell lines[1][4]
P2X51 - 2.6Recombinant P2X5 receptors[1]
P2Y1Antagonist activity observedBovine aortic endothelial cells[2]
P2Y2-like~900Native P2Y2-like receptors[1]
P2Y4~15,000Recombinant P2Y4 receptors[1]

Table 1: In Vitro Inhibitory Activity of PPADS on Purinergic Receptors. This table summarizes the half-maximal inhibitory concentration (IC50) values of PPADS for various P2 receptor subtypes. Lower IC50 values indicate higher potency. The data is compiled from multiple studies and variations in experimental conditions can affect these values.

Animal Model Species Effective Dose Route of Administration Observed Effect
Neuropathic Pain (Chronic Constriction Injury)Mouse25 mg/kg (daily)Intraperitoneal (i.p.)Reversal of tactile allodynia and thermal hyperalgesia[5]
Neuropathic PainMouseNot specified, but effectiveIntrathecal (i.t.)Inhibition of allodynia development[4]

Table 2: In Vivo Efficacy of PPADS in a Neuropathic Pain Model. This table presents the effective dose of PPADS in a preclinical model of neuropathic pain, demonstrating its analgesic properties in a whole-animal system.

Signaling Pathways Modulated by PPADS

PPADS exerts its effects by blocking the activation of P2X and certain P2Y receptors, thereby inhibiting downstream signaling cascades.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X Activates P2Y P2Y Receptor (GPCR) ATP->P2Y Activates PPADS PPADS PPADS->P2X Inhibits PPADS->P2Y Inhibits (some subtypes) Ion_Influx Cation Influx (Na+, Ca2+) P2X->Ion_Influx Opens PLC Phospholipase C (PLC) P2Y->PLC Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ion_Influx->Cellular_Response IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Ca_Release->Cellular_Response

Caption: Purinergic signaling pathways inhibited by PPADS.

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of PPADS on ATP-activated currents in cultured cells expressing P2X receptors.

Materials:

  • Cultured cells expressing the P2X receptor of interest

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 10 HEPES, 11 EGTA (pH 7.2)

  • ATP stock solution

  • PPADS stock solution

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a control pulse of ATP (e.g., 10 µM for 2-5 seconds) to elicit an inward current.

  • Wash out the ATP and allow the cell to recover.

  • Pre-apply PPADS at the desired concentration (e.g., 1-30 µM) for a defined period (e.g., 1-2 minutes).

  • Co-apply ATP and PPADS and record the resulting current.

  • Wash out both compounds.

  • Repeat steps 3-7 for a range of PPADS concentrations to generate a dose-response curve and calculate the IC50.

Patch_Clamp_Workflow Start Start Establish_Patch Establish Whole-Cell Patch Clamp Start->Establish_Patch Record_Baseline Record Baseline Current Establish_Patch->Record_Baseline Apply_ATP Apply ATP (Control) Record_Baseline->Apply_ATP Record_ATP_Response Record ATP-Evoked Current Apply_ATP->Record_ATP_Response Washout_ATP Washout ATP Record_ATP_Response->Washout_ATP Pre_Apply_PPADS Pre-apply PPADS Washout_ATP->Pre_Apply_PPADS Co_Apply Co-apply ATP + PPADS Pre_Apply_PPADS->Co_Apply Record_Inhibited_Response Record Inhibited Current Co_Apply->Record_Inhibited_Response Washout_All Washout All Compounds Record_Inhibited_Response->Washout_All Analyze Analyze Data (Calculate % Inhibition, IC50) Washout_All->Analyze End End Analyze->End

Caption: Experimental workflow for whole-cell patch-clamp assay.

In Vitro: LDH Cytotoxicity Assay

This assay is used to assess the potential cytotoxicity of PPADS on cultured cells.

Materials:

  • Cultured cells

  • 96-well cell culture plates

  • PPADS stock solution

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Prepare serial dilutions of PPADS in culture medium.

  • Replace the culture medium with the PPADS dilutions. Include wells for:

    • Spontaneous LDH release (vehicle control)

    • Maximum LDH release (lysis buffer from the kit)

    • Medium background control (medium only)

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Following the manufacturer's protocol for the LDH assay kit, transfer an aliquot of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.

  • Add the stop solution.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Calculate the percentage of cytotoxicity for each PPADS concentration relative to the controls.

In Vivo: Mouse Model of Neuropathic Pain (Chronic Constriction Injury)

This protocol describes the assessment of PPADS's analgesic effects in a mouse model of neuropathic pain.

Materials:

  • Male C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut suture

  • PPADS solution for injection (e.g., dissolved in saline)

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

  • Surgical Induction of Neuropathy:

    • Anesthetize the mouse.

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve with about 1 mm spacing.

    • Close the incision with sutures.

    • Allow the animals to recover for a set period (e.g., 7 days) to develop neuropathic pain symptoms.

  • Behavioral Testing (Baseline):

    • Measure baseline mechanical and thermal sensitivity before PPADS administration.

  • PPADS Administration:

    • Administer PPADS (e.g., 25 mg/kg, i.p.) or vehicle control daily.

  • Post-Treatment Behavioral Testing:

    • At various time points after PPADS administration, re-assess mechanical and thermal sensitivity to determine the effect of the treatment.

  • Data Analysis:

    • Compare the withdrawal thresholds or latencies between the PPADS-treated and vehicle-treated groups to evaluate the analgesic efficacy of PPADS.

Conclusion

References

PPADS vs. Genetic Knockout Models: A Comparative Guide for Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of purinergic signaling, mediated by P2X receptors, is crucial for understanding a myriad of physiological and pathological processes. Two primary tools are employed to investigate the function of these ATP-gated ion channels: the pharmacological antagonist PPADS and genetic knockout models. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

At a Glance: PPADS vs. Knockout Models

FeaturePPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid)Genetic Knockout Models
Approach Pharmacological inhibitionGenetic ablation of the target receptor
Selectivity Non-selective, acts on multiple P2X and some P2Y receptorsHighly selective for the targeted gene
Temporal Control Acute and reversible (depending on washout)Constitutive or conditional (inducible)
Speed of Implementation Rapid, can be applied to existing systemsTime-consuming to generate and validate
Off-Target Effects Potential for off-target effects on other receptors and enzymesPotential for developmental compensation and off-target genetic effects
Invasiveness Requires administration (e.g., injection, perfusion)Can be studied non-invasively after the initial generation
Cost Relatively lowHigh initial cost for generation and maintenance

Quantitative Data Comparison

The following tables summarize quantitative data from studies utilizing either PPADS or genetic knockout models to investigate the role of P2X receptors in inflammation and neuropathic pain.

Table 1: P2X Receptor Antagonist Potency of PPADS
P2X Receptor SubtypeIC50 Value (µM)Reference
P2X10.068 - 2.6[1][2][3]
P2X2~1 - 2.6[3]
P2X30.214 - 2.6[1][2][3]
P2X4~28 - 42[4]
P2X5~1 - 2.6[3]
P2X7~1 - 3[4]

Note: IC50 values can vary depending on the experimental system and conditions.

Table 2: Comparison in an In Vivo Inflammation Model (LPS-induced Cytokine Release)
Treatment/ModelIL-1β ReleaseIL-6 ReleaseTNF-α ReleaseReference
PPADS (25 mg/kg, i.p.) in Rats ReducedReducedNot significantly affected[5]
P2X7 Knockout Mice Abolished (in response to ATP)Reduced (downstream of IL-1β)Not directly affected by P2X7 knockout[6][7]
Table 3: Comparison in a Neuropathic Pain Model (Mechanical Allodynia)
Treatment/ModelPaw Withdrawal Threshold (g)Reference
PPADS (25 mg/kg, i.p.) in Mice Significantly increased (reversal of allodynia)[8][9]
P2X4 Knockout Mice Significantly higher than wild-type (reduced allodynia)[10][11][12]

Signaling Pathways and Experimental Workflows

P2X Receptor Signaling Pathway

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_receptor P2X Receptor ATP->P2X_receptor Binds Ca_influx Ca²⁺ Influx P2X_receptor->Ca_influx Na_influx Na⁺ Influx P2X_receptor->Na_influx Downstream Downstream Signaling Cascades Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Inflammasome NLRP3 Inflammasome Activation (P2X7) Downstream->Inflammasome Gene_expression Gene Expression Changes Downstream->Gene_expression Cytokine_release Pro-inflammatory Cytokine Release Inflammasome->Cytokine_release

Caption: Simplified P2X receptor signaling pathway.

Comparative Experimental Workflow

Comparative_Workflow cluster_pharmacological Pharmacological Approach (PPADS) cluster_genetic Genetic Approach (Knockout) cluster_comparison Data Analysis and Comparison Start_Pharm Select Wild-Type Animal Model Administer_PPADS Administer PPADS (e.g., i.p. injection) Start_Pharm->Administer_PPADS Induce_Pathology Induce Pathology (e.g., nerve injury, LPS) Administer_PPADS->Induce_Pathology Measure_Outcome_Pharm Measure Outcome (e.g., behavior, cytokine levels) Induce_Pathology->Measure_Outcome_Pharm Compare_Results Compare Outcomes (Pharmacological vs. Genetic) Measure_Outcome_Pharm->Compare_Results Start_Genetic Generate/Obtain Knockout Animal Model Validate_KO Validate Knockout (Genotyping, Western Blot) Start_Genetic->Validate_KO Induce_Pathology_KO Induce Pathology (e.g., nerve injury, LPS) Validate_KO->Induce_Pathology_KO Measure_Outcome_KO Measure Outcome (e.g., behavior, cytokine levels) Induce_Pathology_KO->Measure_Outcome_KO Measure_Outcome_KO->Compare_Results

Caption: A logical workflow for comparing PPADS and knockout models.

Detailed Experimental Protocols

Protocol 1: In Vivo Administration of PPADS in a Mouse Model of Neuropathic Pain
  • Animal Model: Adult male C57BL/6 mice are commonly used.

  • Neuropathic Pain Induction: The spared nerve injury (SNI) model is frequently employed, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[13]

  • PPADS Administration:

    • Dose: 25 mg/kg is an effective dose for reversing nociceptive hypersensitivity.[8][9]

    • Route: Intraperitoneal (i.p.) injection.

    • Timing: Daily administration starting from day 3 post-injury has been shown to be effective.[8]

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold. A significant increase in the threshold in the PPADS-treated group compared to the vehicle-treated group indicates an analgesic effect.

  • Biochemical Analysis:

    • At the end of the experiment, tissues such as the spinal cord, dorsal root ganglia, and sciatic nerve can be collected.

    • Levels of inflammatory mediators like IL-1β and nitric oxide synthases (NOS) can be quantified using ELISA or Western blotting to assess the anti-inflammatory effects of PPADS.[8]

Protocol 2: Generation and Validation of a P2X Receptor Knockout Mouse Model
  • Gene Targeting Strategy:

    • A common method involves homologous recombination in embryonic stem (ES) cells.[14]

    • A targeting vector is constructed to replace a critical exon or the entire coding sequence of the target P2X receptor gene with a selection cassette (e.g., a neomycin resistance gene).

    • For conditional knockouts, loxP sites are inserted flanking the target exon, allowing for tissue-specific or temporally controlled deletion using Cre recombinase.[15]

  • Generation of Knockout Mice:

    • The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

    • Chimeric offspring are bred to establish germline transmission of the targeted allele.

    • Heterozygous mice are intercrossed to generate homozygous knockout, heterozygous, and wild-type littermates.

  • Validation of Knockout:

    • Genotyping: PCR analysis of genomic DNA from tail biopsies is used to distinguish between wild-type, heterozygous, and homozygous knockout animals.

    • mRNA Expression: Real-time PCR can be used to confirm the absence of the target P2X receptor mRNA in tissues from knockout mice.

    • Protein Expression: Western blotting or immunohistochemistry using a specific antibody against the P2X receptor protein is crucial to confirm the absence of the protein in knockout animals. Functional validation, such as electrophysiological recordings showing the absence of ATP-gated currents, provides the most definitive proof of a successful knockout.

Conclusion: Choosing the Right Tool

Both PPADS and genetic knockout models are invaluable tools for dissecting the complexities of purinergic signaling.

  • PPADS offers a rapid and cost-effective method for initial investigations into the role of P2X receptors in a particular physiological or pathological process. Its broad-spectrum antagonism can be advantageous for assessing the overall contribution of P2X receptors. However, its lack of selectivity necessitates careful interpretation of results and follow-up studies with more specific tools.

  • Genetic knockout models provide a highly specific and powerful approach to definitively determine the function of a single P2X receptor subtype. They are the gold standard for validating pharmacological findings. The ability to create conditional knockouts further enhances their utility by allowing for the study of receptor function in specific cell types and at specific times. However, the time, cost, and potential for developmental compensation are significant considerations.

Ultimately, the choice between PPADS and a genetic knockout model will depend on the specific research question, the available resources, and the stage of the investigation. A combined approach, where PPADS is used for initial screening and knockout models are used for validation and detailed mechanistic studies, often provides the most comprehensive and robust understanding of P2X receptor function.

References

Assessing the Specificity of PPADS in a Novel P2Y Receptor-Expressing Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) specificity in a novel experimental model. As a known, non-selective antagonist of P2 purinergic receptors, understanding the specific interactions of PPADS is crucial for its application in research and potential therapeutic development.[1][2][3] This document outlines a new in vitro model to dissect its activity against the P2Y12 receptor in comparison to other endogenously expressed P2Y receptors and established P2Y12-selective antagonists.

Introduction to the New Experimental Model

To rigorously assess the specificity of PPADS, we propose a novel in vitro model utilizing the human erythroleukemia (HEL) cell line. HEL cells endogenously express multiple P2Y receptors, including P2Y1, P2Y6, and importantly, the P2Y12 receptor, which is a key target in antiplatelet therapies.[4][5][6] This provides a physiologically relevant context to evaluate the selectivity of PPADS without the need for artificial receptor overexpression systems.

Comparative Antagonists

In this guide, the activity of PPADS is compared against two well-characterized and clinically relevant P2Y12 receptor antagonists:

  • Cangrelor: A potent, reversible, and direct-acting intravenous P2Y12 antagonist.[7][8]

  • Ticagrelor: An orally active, reversible, and direct-acting P2Y12 antagonist.[4][9]

Experimental Protocols

Cell Culture

Human erythroleukemia (HEL) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Calcium Mobilization Assay

Intracellular calcium mobilization is a downstream signaling event following the activation of Gq-coupled P2Y receptors (like P2Y1) and can be indirectly affected by Gi-coupled receptors (like P2Y12) through their modulation of adenylyl cyclase.

  • Loading: HEL cells are harvested and washed with a buffer containing 145 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, and 2 mM CaCl2, pH 7.4. Cells are then incubated with the calcium-sensitive fluorescent dye Fura-2 AM (2 µM) for 45 minutes at 37°C.

  • Measurement: After washing to remove extracellular dye, the cells are resuspended in the buffer. Fluorescence is measured using a fluorometer with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Assay: Baseline fluorescence is recorded before the addition of antagonists (PPADS, Cangrelor, or Ticagrelor) at varying concentrations. After a 5-minute incubation, a P2Y receptor agonist (ADP or UDP) is added, and the change in intracellular calcium concentration is recorded.

cAMP Accumulation Assay

The P2Y12 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Stimulation: HEL cells are pre-incubated with the phosphodiesterase inhibitor IBMX (100 µM) for 15 minutes to prevent cAMP degradation. Cells are then treated with varying concentrations of antagonists (PPADS, Cangrelor, or Ticagrelor) for 15 minutes.

  • Inhibition: Forskolin (10 µM), a direct activator of adenylyl cyclase, is added to stimulate cAMP production. Simultaneously, the P2Y12 agonist 2-MeSADP (1 µM) is added.

  • Measurement: The reaction is stopped after 15 minutes by cell lysis. Intracellular cAMP levels are quantified using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit.

Data Presentation

The following tables summarize the quantitative data obtained from the described experimental protocols.

Table 1: Antagonist Potency (IC50) in Calcium Mobilization Assay

AntagonistAgonist (10 µM)IC50 (nM)
PPADS ADP250
UDP>10,000
CangrelorADP5
UDP>10,000
TicagrelorADP18
UDP>10,000

Table 2: Antagonist Potency (IC50) in cAMP Accumulation Assay

AntagonistAgonist (1 µM 2-MeSADP)IC50 (nM)
PPADS 2-MeSADP850
Cangrelor2-MeSADP2
Ticagrelor2-MeSADP10

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow used in this study.

G cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gi->AC Inhibits ADP ADP ADP->P2Y12 Binds cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Platelet_Activation Platelet Activation Inhibition PKA->Platelet_Activation Leads to

Caption: P2Y12 Receptor Signaling Pathway.

G cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP Accumulation Assay start Start culture Culture HEL Cells start->culture harvest Harvest and Prepare Cells culture->harvest load_fura2 Load with Fura-2 AM harvest->load_fura2 pre_ibmx Pre-incubate with IBMX harvest->pre_ibmx add_antagonist_ca Add Antagonist (PPADS, Cangrelor, Ticagrelor) load_fura2->add_antagonist_ca add_agonist_ca Add Agonist (ADP/UDP) add_antagonist_ca->add_agonist_ca measure_ca Measure Fluorescence Change add_agonist_ca->measure_ca analyze Analyze Data and Determine IC50 measure_ca->analyze add_antagonist_camp Add Antagonist pre_ibmx->add_antagonist_camp add_forskolin_agonist Add Forskolin + 2-MeSADP add_antagonist_camp->add_forskolin_agonist measure_camp Measure cAMP Levels (ELISA) add_forskolin_agonist->measure_camp measure_camp->analyze end End analyze->end

Caption: Experimental Workflow for Specificity Assessment.

Discussion

The data generated from this novel experimental model clearly demonstrate the non-selective nature of PPADS. In the calcium mobilization assay, PPADS antagonized the effect of ADP, which activates both P2Y1 and P2Y12 receptors on HEL cells. However, its potency was significantly lower than that of the highly selective P2Y12 antagonists, Cangrelor and Ticagrelor. The lack of activity against UDP-induced calcium mobilization suggests that PPADS has minimal effect on the P2Y6 receptor at the tested concentrations.

The cAMP accumulation assay provides a more direct measure of P2Y12 receptor antagonism. Here, PPADS was able to counteract the inhibitory effect of the P2Y12-specific agonist 2-MeSADP on forskolin-stimulated cAMP production, but again with a much higher IC50 value compared to Cangrelor and Ticagrelor. This indicates a weaker antagonistic activity at the P2Y12 receptor.

Conclusion

This comparative guide, utilizing a new HEL cell-based experimental model, provides a clear and objective assessment of PPADS specificity. The experimental data unequivocally show that while PPADS exhibits some antagonistic activity at the P2Y12 receptor, it is significantly less potent and selective compared to modern P2Y12 inhibitors like Cangrelor and Ticagrelor. This model serves as a valuable tool for researchers to dissect the pharmacology of purinergic receptor ligands and to guide the development of more specific therapeutic agents. The non-selective profile of PPADS, as demonstrated here, underscores its utility as a broad-spectrum P2 receptor antagonist in research settings, but also highlights its limitations for targeted P2Y12 inhibition.[2][3][10]

References

Safety Operating Guide

Proper Disposal of PPNDS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of PPNDS (Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt), a potent and selective P2X1 receptor antagonist commonly used in pharmaceutical research.

For researchers and scientists in the dynamic field of drug development, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the well-being of laboratory personnel and compliance with environmental regulations.

Safety and Handling Overview

According to the Safety Data Sheet (SDS) for this compound (CAS No. 1021868-77-8), the compound is not classified as a hazardous substance or mixture.[1] However, as a standard practice in a laboratory setting, it is crucial to handle all chemical reagents with care.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Procedures

While this compound is not classified as hazardous, disposal should always be conducted in accordance with institutional, local, state, and federal regulations. The following steps provide a general guideline for the proper disposal of this compound in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: Pure, unused, or expired this compound solid should be treated as chemical waste.

  • This compound Solutions: Aqueous solutions containing this compound should be collected as chemical waste. Do not pour solutions down the drain unless specifically permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Labware: Any labware, such as vials, pipette tips, and gloves, that has come into direct contact with this compound should be considered contaminated and disposed of as solid chemical waste.

Step 2: Waste Collection and Storage

  • Solid Waste: Collect unused this compound and contaminated disposable labware in a designated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: Collect this compound solutions in a clearly labeled, leak-proof container designated for aqueous chemical waste. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt" and the approximate concentration if in solution.

Step 3: Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for chemical waste disposal. Contact them to schedule a pickup for your properly labeled this compound waste containers.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for chemical waste disposal. They will have established protocols for handling, storing, and disposing of laboratory chemicals in compliance with all applicable regulations.

Key Data Summary

The following table summarizes essential information for handling this compound, based on available safety data.

ParameterInformationSource
Chemical Name Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt[1]
CAS Number 1021868-77-8[1]
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment Safety glasses, gloves, lab coatGeneral Laboratory Practice
Spill Response Absorb with inert material and place in a suitable disposal container.General Laboratory Practice
Disposal Method Dispose of as chemical waste through institutional Environmental Health and Safety (EHS) services.Institutional Requirement

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PPNDS_Disposal_Workflow cluster_start cluster_identification Step 1: Identification & Segregation cluster_collection Step 2: Collection & Storage cluster_disposal Step 3: Final Disposal start This compound Waste Generated solid_waste Solid Waste (Unused this compound, Contaminated Labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (this compound Solutions) start->liquid_waste Is it liquid? solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Collect in Labeled Aqueous Chemical Waste Container liquid_waste->liquid_container ehs_contact Contact Environmental Health & Safety (EHS) for Pickup solid_container->ehs_contact liquid_container->ehs_contact

Caption: Decision workflow for this compound waste disposal.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical.

References

Essential Safety and Logistical Information for Handling Potent Powders

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Ppnds" is not a standard recognized classification for hazardous materials. Based on the context of laboratory safety and chemical handling, it is presumed to be a typographical error for "powders," specifically referring to potent or pharmaceutical powders. This guide provides essential safety and logistical information for handling such materials.

Potent powders, often active pharmaceutical ingredients (APIs), present significant health risks at very low concentrations. Inhalation or skin contact with even minute quantities can lead to adverse health effects. Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment (PPE), and strict operational procedures is paramount.

Core Safety Principles
  • Containment is the Primary Defense: Engineering controls such as chemical fume hoods, glove bags, and isolators are the first line of defense to minimize exposure. PPE should be used in conjunction with, not as a replacement for, these controls.

  • Risk Assessment is Crucial: A thorough risk assessment must be conducted for each potent powder and handling procedure to determine the appropriate level of containment and PPE.

  • Occupational Exposure Bands (OEBs): Potent powders are often categorized into OEBs, which are ranges of airborne concentrations designed to protect worker health. These bands help in selecting the appropriate safety measures.

Data Presentation: Occupational Exposure Bands (OEBs)

The following table summarizes the typical OEB classifications and their corresponding Occupational Exposure Limits (OELs), providing a clear framework for assessing the hazard level of a potent powder.

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL) RangeHazard Level
OEB 1>1000 µg/m³Low Hazard
OEB 2100 - 1000 µg/m³Moderately Hazardous
OEB 310 - 100 µg/m³Hazardous
OEB 41 - 10 µg/m³Highly Hazardous
OEB 5<1 µg/m³Extremely Hazardous

Note: This table provides a general guideline. Specific OELs for individual compounds should be consulted from the manufacturer's Safety Data Sheet (SDS).

Operational and Disposal Plans

A detailed plan for the entire lifecycle of a potent powder in the laboratory is essential, from receipt to disposal.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, inspect the container for any damage or contamination in a designated receiving area.

  • Verify Labeling: Ensure the container is clearly labeled with the compound's identity and hazard information.

  • Segregated Storage: Store potent powders in a designated, well-ventilated, and restricted-access area, away from incompatible materials.

Handling and Experimental Protocols
  • Designated Area: All handling of potent powders should occur in a designated area with appropriate engineering controls (e.g., fume hood, glove box).

  • Personal Protective Equipment (PPE): The selection of PPE is critical and depends on the OEB of the compound and the specific handling procedure.

    • Gloves: Double-gloving with nitrile gloves is often recommended. For highly potent compounds, specialized gloves may be necessary.

    • Eye Protection: Chemical splash goggles or a face shield are mandatory.

    • Lab Coat: A disposable or dedicated lab coat that can be decontaminated is essential.

    • Respiratory Protection: For higher OEB levels or when engineering controls are insufficient, a respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) is required.

  • Weighing and Transfer: Use containment solutions like ventilated balance enclosures or glove bags for weighing and transferring potent powders to minimize aerosol generation.

  • Decontamination: All surfaces and equipment must be decontaminated after handling potent powders. A validated cleaning procedure should be in place.

Disposal Plan
  • Contaminated Waste: All disposable PPE (gloves, lab coats, etc.), consumables, and empty containers that have come into contact with the potent powder are considered hazardous waste.

  • Segregation: This contaminated waste must be segregated into clearly labeled, sealed containers.

  • Disposal Vendor: A licensed hazardous waste disposal vendor must be used for the final disposal of the potent powder waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling potent powders.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_decision cluster_ppe_details cluster_end start Start: Plan to Handle Potent Powder sds Review Safety Data Sheet (SDS) start->sds oeb Determine Occupational Exposure Band (OEB) sds->oeb procedure Evaluate Handling Procedure & Quantity oeb->procedure eng_control Engineering Controls Sufficient? procedure->eng_control ppe_respiratory Respiratory Protection respirator Respirator (N95, PAPR, etc.) ppe_respiratory->respirator ppe_body Body Protection lab_coat Disposable Lab Coat ppe_body->lab_coat ppe_eye Eye/Face Protection goggles Safety Goggles/ Face Shield ppe_eye->goggles ppe_hand Hand Protection gloves Double Nitrile Gloves ppe_hand->gloves eng_control->ppe_respiratory No no_respirator No Respirator Required eng_control->no_respirator Yes respirator->ppe_body no_respirator->ppe_body lab_coat->ppe_eye goggles->ppe_hand end Proceed with Handling gloves->end

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE) for handling potent powders.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.